molecular formula C18H16O5 B2540748 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-83-1

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2540748
CAS No.: 315233-83-1
M. Wt: 312.321
InChI Key: LKCYUTLSWVUUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
BenchChem offers high-quality 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,8-dimethoxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-16(23-12-7-5-4-6-8-12)15(19)13-9-10-14(20-2)18(21-3)17(13)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCYUTLSWVUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315233-83-1
Record name 7,8-DIMETHOXY-2-METHYL-3-PHENOXY-4H-CHROMEN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Targeting Cullin-RING E3 Ubiquitin Ligase 4: Chemical and Pharmacological Profiling of 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The development of small-molecule modulators targeting the ubiquitin-proteasome system (UPS) has historically been challenged by the lack of defined binding pockets on E3 ligases. However, the discovery of compounds that inhibit Cullin-RING E3 ubiquitin ligases (CRLs)—the largest family of E3 ligases—has opened new therapeutic avenues in oncology.

This whitepaper provides an in-depth technical analysis of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one , a highly specialized chromenone derivative. Emerging as a critical scaffold in the same pharmacological class as the benchmark CRL4 inhibitors KH-4-43 and 33-11, this compound effectively targets the core catalytic complex of Cullin-RING E3 ubiquitin ligase 4 (CRL4) Google Patents[1]. By inhibiting CRL4-mediated ubiquitination, this compound triggers the aberrant accumulation of substrates like CDT1, selectively inducing apoptosis in tumor cells characterized by low CUL4 expression PNAS[2].

Structural Chemistry & Physicochemical Profiling

The architectural core of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is based on a highly substituted 4H-chromen-4-one (flavonoid-like) scaffold. The structural causality behind its binding efficacy lies in its specific functional group substitutions:

  • 7,8-Dimethoxy Moieties: These electron-donating groups increase the electron density of the benzopyran core, enhancing non-covalent interactions (such as

    
    -
    
    
    
    stacking and cation-
    
    
    interactions) within the target protein's binding pocket.
  • 3-Phenoxy Group: Unlike traditional isoflavones that feature a rigid phenyl group at the C3 position, the ether linkage in the 3-phenoxy moiety provides critical rotational degrees of freedom. This allows the pendant aromatic ring to adopt an orthogonal conformation relative to the planar chromenone core, a steric requirement for penetrating the deep hydrophobic cleft of the ROC1-CUL4A C-terminal domain (CTD).

  • 2-Methyl Substitution: Provides essential steric bulk that restricts the rotation of the adjacent 3-phenoxy group, locking the molecule into its bioactive conformation.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Compound Name 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-oneDefines the core heterocyclic scaffold.
CAS Number 315233-83-1Unique registry identifier Sigma-Aldrich[3].
Molecular Formula C18H16O5Indicates a highly oxygenated, lipophilic structure PubChemLite[4].
Molecular Weight 312.32 g/mol Optimal for small-molecule drug permeability (Lipinski's Rule of 5).
Monoisotopic Mass 312.09976 DaCritical for high-resolution LC-MS/MS pharmacokinetic tracking PubChemLite[5].
InChIKey LKCYUTLSWVUUQZ-UHFFFAOYSA-NStandardized structural hash PubChemLite[6].

Mechanistic Paradigm: CRL4 Inhibition

Cullin-RING E3 ubiquitin ligases direct the degradation of numerous cellular proteins. The CRL4 core ligase is a subcomplex formed by the CUL4 C-terminal domain (CTD) bound to the ROC1 (RBX1) RING finger protein. This complex acts as a docking hub for E2 ubiquitin-conjugating enzymes ResearchGate[7].

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one acts as a direct, non-covalent inhibitor of this hub. By selectively binding to the ROC1-CUL4A CTD complex, it sterically occludes the transfer of ubiquitin from the E2 enzyme to the substrate. Consequently, critical cell-cycle substrates—most notably the DNA replication factor CDT1—are no longer targeted for proteasomal degradation. The resulting toxic accumulation of CDT1 forces the cancer cell into apoptotic arrest Scientific Archives[8].

CRL4_Inhibition_Mechanism CRL4 CRL4 Core Complex (ROC1-CUL4A) Ubiquitination Polyubiquitination Cascade CRL4->Ubiquitination Catalyzes Substrate Substrate (e.g., CDT1) Substrate->Ubiquitination Targeted by Apoptosis Apoptosis Induction Substrate->Apoptosis Excess Levels Degradation Proteasomal Degradation Ubiquitination->Degradation Triggers Inhibitor 7,8-dimethoxy-2-methyl- 3-phenoxy-4H-chromen-4-one Inhibitor->CRL4 Binds CTD (Inhibitory) Inhibitor->Substrate Causes Accumulation

Fig 1. Mechanistic pathway of CRL4 inhibition by the chromen-4-one derivative leading to apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data in drug development, experimental design must move beyond simple observation and incorporate self-validating internal controls. Below are the gold-standard protocols for validating the efficacy of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one.

Protocol A: Two-Step Fluorescent In Vitro Ubiquitination Assay

Rationale: Standard ELISA-based ubiquitination assays suffer from high background noise and steric hindrance due to plate immobilization. We utilize a homogeneous, two-step fluorescent assay in solution. By employing UbcH5c as the priming E2 and Cdc34b as the elongating E2, we isolate the exact kinetic step inhibited by the compound PNAS[2].

Step-by-Step Methodology:

  • Complex Assembly: Incubate purified ROC1-CUL4A CTD (50 nM) with the substrate (e.g., CK1

    
    ) in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
    
  • Priming Phase: Add E1 enzyme (100 nM), UbcH5c (priming E2, 1

    
    M), and Fluorescein-labeled Ubiquitin (F-Ub, 5 
    
    
    
    M). Incubate at 30°C for 30 minutes.
  • Inhibitor Introduction: Introduce 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one at varying concentrations (0.1

    
    M to 50 
    
    
    
    M). Self-Validation Checkpoint: Include a DMSO-only vehicle control to establish baseline ligase activity.
  • Elongation Phase: Add Cdc34b (elongating E2, 2

    
    M) and iFluor555-labeled Ubiquitin mutant (I-Ub-K48R, 5 
    
    
    
    M).
    • Causality Note: The K48R mutation prevents further polyubiquitin chain elongation. If the inhibitor is acting specifically on the elongation phase, the incorporation of the red fluorescent I-Ub-K48R will be dose-dependently reduced, while the green F-Ub priming remains constant.

  • Readout: Quench the reaction with SDS loading buffer, resolve via SDS-PAGE, and analyze using dual-channel fluorescence imaging.

Protocol B: Microscale Thermophoresis (MST) Binding Assay

Rationale: Immobilization-based techniques like Surface Plasmon Resonance (SPR) often mask the ROC1-CUL4A CTD binding pocket due to random amine coupling. We mandate MST because it quantifies binding affinities (


) directly in solution by measuring the directed movement of molecules in a temperature gradient.

MST_Protocol_Workflow Step1 1. Protein Preparation Purify ROC1-CUL4A CTD Complex Step2 2. Fluorophore Conjugation Label target with NHS-ester dye Step1->Step2 Step3 3. Ligand Titration Serial dilution of Chromen-4-one Step2->Step3 Step4 4. Equilibrium Incubation Mix ligand and labeled protein Step3->Step4 Step5 5. Capillary Loading Load samples into MST capillaries Step4->Step5 Step6 6. Thermophoretic Analysis Quantify Kd via fluorescence shift Step5->Step6

Fig 2. Step-by-step workflow for quantifying inhibitor binding affinity using MST.

Step-by-Step Methodology:

  • Labeling: Covalently label the purified ROC1-CUL4A CTD complex with a RED-NHS fluorophore (NanoTemper) targeting primary amines.

  • Purification: Remove free dye using a size-exclusion column. Verify the degree of labeling (DOL) is between 0.6 and 1.0.

  • Titration: Prepare a 16-point 1:1 serial dilution of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in assay buffer containing 5% DMSO.

  • Incubation: Mix the labeled protein (final concentration 20 nM) with the ligand dilutions. Incubate in the dark for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint (SD-Test): Centrifuge the samples at 15,000 x g for 10 minutes. Analyze capillary fluorescence before turning on the IR laser. Causality Note: If fluorescence varies by >20% across capillaries, the compound is causing protein aggregation, invalidating the

    
     calculation.
    
  • Thermophoresis: Load samples into premium treated capillaries and run the MST analysis at 20% excitation power and 40% MST power. Calculate the

    
     based on the normalized fluorescence change (
    
    
    
    ).

Translational Potential in Oncology

The clinical promise of chromen-4-one derivatives like 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one lies in their selective cytotoxicity. Research demonstrates that a specific subset of tumor cells—particularly certain acute myelogenous leukemia (AML) and ovarian cancer lineages—express CUL4 proteins at levels up to 70-fold lower than healthy tissue Scientific Archives[8].

Because these cancer cells operate with a heavily depleted pool of CRL4, they are hypersensitive to CRL4 inhibition. While a healthy cell can tolerate a partial blockade of its abundant CRL4 reserves, the low-CUL4 tumor cell suffers catastrophic accumulation of CDT1, leading to rapid DNA re-replication stress and apoptosis. This creates a highly favorable therapeutic window, positioning this compound class as a precision medicine tool for biomarker-driven oncology programs Google Patents[1].

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "Structural Information: 7,8-dimethoxy-2-methyl-3-phenoxy-4h-chromen-4-one (C18H16O5)." PubChemLite Database. Available at: [Link]

  • Wu, K., et al. (2021). "Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential." Proceedings of the National Academy of Sciences (PNAS), 118(8). Available at: [Link]

  • Wu, K., et al. (2021). "Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators." Journal of Cell Signaling, 2(3):195-205. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use." Patent WO2022165432A1.

Sources

Pharmacological Potential of 7,8-Dimethoxy Chromone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The chromone (1,4-benzopyrone) scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the versatile backbone for numerous pharmacologically active compounds[1]. While naturally occurring polyhydroxylated flavonoids often exhibit potent in vitro activities, their clinical translation is frequently hindered by poor bioavailability, rapid Phase II metabolism (glucuronidation/sulfation), and poor membrane permeability.

As a Senior Application Scientist, I approach the structural optimization of these scaffolds by focusing on specific functional group modifications. The transition from 7,8-dihydroxy to 7,8-dimethoxy chromone derivatives represents a critical pharmacokinetic and pharmacodynamic pivot. Capping the reactive hydroxyl groups with methyl ethers achieves three crucial outcomes:

  • Enhanced Lipophilicity: The addition of methoxy groups increases the partition coefficient (LogP), directly facilitating Blood-Brain Barrier (BBB) penetration. For instance, moslosooflavone (5-hydroxy-7,8-dimethoxyflavone) demonstrates a BBB penetration rate of 0.54, well above the standard therapeutic threshold of 0.3[2].

  • Metabolic Stability: Shielding the 7- and 8-positions prevents rapid conjugation, significantly improving oral bioavailability (OB > 44%)[2].

  • Mechanistic Shift: While methylation decreases direct chemical Reactive Oxygen Species (ROS) scavenging (which relies on hydrogen atom transfer from free hydroxyls)[3], it shifts the molecule's primary mechanism of action toward highly specific intracellular signaling modulation, such as the activation of the PI3K/AKT survival pathway[2].

Key Pharmacological Profiles & Mechanistic Pathways

Neuroprotection & Anti-Inflammatory Signaling

7,8-dimethoxy chromones have shown remarkable efficacy in models of hypobaric hypoxia-induced brain injury (HHBI) and neuroinflammation. Network pharmacology and in vivo validations indicate that these derivatives act as multi-target modulators[2]. Rather than acting as simple antioxidants, they actively engage membrane receptors to trigger the PI3K/AKT signaling cascade .

By activating AKT1 (a hub target), these compounds promote cellular survival and motility. Concurrently, AKT activation leads to the downstream inhibition of the NF-κB complex, preventing its nuclear translocation. This effectively halts the transcription of pro-inflammatory cytokines and inhibits prostaglandin E2 (PGE2) production, providing a dual mechanism of neuroprotection and inflammation suppression[2].

Pathway Compound 7,8-Dimethoxy Chromones (e.g., Moslosooflavone) Receptor Membrane Receptors Compound->Receptor Modulates PI3K PI3K Pathway Receptor->PI3K AKT AKT1 (Hub Target) PI3K->AKT NFKB NF-κB Complex AKT->NFKB Inhibits Translocation Survival Cell Survival & Neuroprotection AKT->Survival Promotes Nucleus Pro-inflammatory Cytokines (PGE2, TNF-α) NFKB->Nucleus Blocked

Fig 1. PI3K/AKT and NF-κB signaling modulation by 7,8-dimethoxy chromones.

Antimicrobial & Antifungal Efficacy

Substituting the C-2 position of the 7,8-dimethoxy chromone core with heteroaryl groups (such as indolyl or chloroquinolinyl moieties) dramatically improves antimicrobial activity[4]. The rigid, planar nature of the chromone ring, combined with the lipophilic 7,8-dimethoxy groups, allows these molecules to effectively intercalate into microbial cell walls or disrupt membrane integrity. Studies have shown that specific derivatives, such as 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one, exhibit marked antibacterial potency against diverse strains[4].

Experimental Protocols & Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and mechanistic rationales.

Synthesis of 7,8-Dimethoxy Chromone Derivatives via Oxidative Cyclization

Rationale: While the Baker-Venkataraman rearrangement is traditional[3], oxidative cyclization of 2'-hydroxy chalcones using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or a DMSO-I₂ system is preferred for 7,8-dimethoxy derivatives. This method proceeds via single-electron transfer, avoiding harsh acidic conditions that could prematurely cleave the methoxy ethers[4].

Step-by-Step Protocol:

  • Chalcone Formation: React a substituted 2'-hydroxy-3',4'-dimethoxyacetophenone (1.0 eq) with a selected benzaldehyde/heteroarylaldehyde (1.0 eq) in ethanol. Add piperidine (catalytic) and stir at room temperature for 24 hours to facilitate the aldol condensation[1].

  • Intermediate Validation: Monitor via TLC (Hexane:EtOAc 7:3). The formation of the 2'-hydroxy chalcone intermediate is confirmed by a distinct color shift and a new spot with lower Rf.

  • Oxidative Cyclization: Dissolve the purified chalcone in DMSO. Add a catalytic amount of Iodine (I₂) or DDQ. Heat the mixture to 130°C for 3-5 hours[4].

  • Quenching & Extraction: Cool to room temperature and pour over crushed ice containing 10% sodium thiosulfate (to neutralize unreacted iodine). Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to yield the final 7,8-dimethoxy chromone.

  • Self-Validation: Confirm the structure via UV-Vis (λmax at 265-275 nm and 358-386 nm indicates the flavone/chromone moiety) and ¹H NMR (disappearance of the trans-olefinic protons at δ 7.6 and 8.2 ppm, and appearance of the characteristic C-3 chromone proton singlet around δ 6.5 ppm)[4].

Synthesis A 2'-Hydroxy- acetophenone B Aldol Condensation (Base, EtOH) A->B C 2'-Hydroxy Chalcone B->C D Oxidative Cyclization (DDQ / DMSO-I2) C->D E 7,8-Dimethoxy Chromone D->E

Fig 2. Synthetic workflow for 7,8-dimethoxy chromone derivatives via chalcone intermediates.

In Vitro Anti-Inflammatory Screening: Protein Denaturation Inhibition Assay

Rationale: Inflammation is often characterized by the denaturation of tissue proteins. The ability of a compound to stabilize bovine serum albumin (BSA) against heat-induced denaturation is a highly reliable, high-throughput proxy for anti-inflammatory potential[1].

Step-by-Step Protocol:

  • Preparation: Prepare a 1% w/v solution of BSA in 0.05M phosphate buffer (pH 6.3).

  • Treatment: In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the synthesized 7,8-dimethoxy chromone derivative dissolved in minimal DMSO/buffer at varying concentrations (10, 50, 100 µM).

  • Controls: Prepare a negative control (BSA + vehicle) and a positive control using Diclofenac sodium at equivalent concentrations[1].

  • Incubation & Denaturation: Incubate all tubes at 37°C for 20 minutes to allow compound-protein binding. Subsequently, heat the tubes in a water bath at 72°C for exactly 5 minutes to induce denaturation[1].

  • Quantification: Cool the tubes rapidly in an ice bath. Measure the turbidity (absorbance) spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation relative to the negative control. A lower absorbance indicates higher protection against denaturation.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological metrics of 7,8-dimethoxy chromone derivatives against standard benchmarks based on recent literature and SAR principles.

Pharmacological ParameterTarget / AssayMetric / Efficacy LevelReference Standard
Oral Bioavailability (OB) Pharmacokinetics> 44.0% (High)Quercetin (~20%)
BBB Penetration Rate Pharmacokinetics0.54 (Excellent)Threshold > 0.30
Neuroprotection Hypobaric Hypoxia ModelUpregulation of AKT1, SRCDexamethasone
Anti-Inflammatory BSA Denaturation AssayModerate to High InhibitionDiclofenac Sodium
Antimicrobial (C-2 Indolyl) Agar Diffusion (Fungi/Bacteria)Moderate to Good (MIC dependent)Nystatin (Fungi)
ROS Scavenging DPPH AssayReduced vs. Hydroxy analogsAscorbic Acid

Conclusion

The strategic incorporation of a 7,8-dimethoxy motif into the chromone scaffold is a masterclass in rational drug design. By sacrificing direct, non-specific ROS scavenging, researchers gain highly bioavailable, BBB-permeable molecules capable of precise intracellular signaling modulation. Future drug development should focus on optimizing the C-2 and C-3 substituents of these 7,8-dimethoxy derivatives to fine-tune their binding affinity for specific kinases within the PI3K/AKT pathway, paving the way for novel therapeutics in neurodegenerative diseases and systemic inflammation.

References

  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents Asian Journal of Chemistry URL:[Link]

  • Synthesis and antioxidant properties of new chromone derivatives ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • Protective mechanism of moslosooflavone against hypobaric hypoxia-induced brain injury: insights from network pharmacology and in vivo validation Ovid / Journal of Ethnopharmacology URL:[Link]

Sources

Synthesis Pathways for 2-Methyl-3-Phenoxy-4H-Chromen-4-One Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-3-phenoxy-4H-chromen-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential as a selective Cyclooxygenase-2 (COX-2) inhibitor and an antimicrobial agent. Its structural rigidity, combined with the electronic tunability of the phenoxy ring, makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration.

This technical guide details two distinct synthetic pathways for accessing this scaffold:

  • The Modular C-O Coupling Pathway (Recommended): A convergent, modern approach utilizing transition-metal catalysis to introduce the phenoxy moiety at a late stage. This allows for the rapid generation of diverse analogs from a common intermediate.

  • The De Novo Cyclization Pathway: A classical linear sequence utilizing the Fries rearrangement and Kostanecki-Robinson cyclization to build the core with the phenoxy group pre-installed.

Part 1: Retrosynthetic Analysis

To design an efficient synthesis, we must deconstruct the target molecule. The 3-phenoxy group and the 2-methyl group are the key functionalities.

Strategic Disconnections
  • Disconnection A (C3-O Bond): Cleaving the ether bond at the C3 position suggests a coupling between a 3-halo-2-methylchromone and a phenol. This is the most flexible approach for library generation.

  • Disconnection B (C2-C3 / O1-C2 Bonds): Breaking the heterocyclic ring points towards a cyclization precursor, specifically an

    
    -hydroxy-
    
    
    
    -phenoxyacetophenone, which can be cyclized with an acetic acid equivalent.

Retrosynthesis cluster_0 Route A: Modular Coupling (Convergent) cluster_1 Route B: De Novo Cyclization (Linear) Target 2-Methyl-3-phenoxy-4H-chromen-4-one Intermed1 3-Iodo-2-methylchromone Intermed1->Target Cu-Catalyzed Coupling Phenol Substituted Phenol Phenol->Target Intermed2 2-Hydroxy-ω-phenoxyacetophenone Intermed2->Target Kostanecki-Robinson Cyclization Ac2O Acetic Anhydride Ac2O->Target

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Synthesis Pathways

Pathway A: The Modular C-O Coupling Strategy (Recommended)

Best for: SAR studies, library generation, and high-throughput synthesis. Mechanism: This route relies on the copper-catalyzed Ullmann-type ether synthesis. By synthesizing a common intermediate (3-iodo-2-methylchromone), researchers can couple various phenols in the final step.

Step 1: Synthesis of 2-Methylchromone

The core is constructed via the Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement followed by cyclization.

  • Reagents: 2'-Hydroxyacetophenone, Acetic Anhydride, Sodium Acetate.[1]

  • Conditions: Reflux (140-150°C).

Step 2: Regioselective Iodination at C3

Electrophilic halogenation of chromones occurs preferentially at the C3 position due to the activation by the pyrone oxygen and the electron-rich double bond.

  • Reagents: Cerium(IV) Ammonium Nitrate (CAN) + I

    
    or N-Iodosuccinimide (NIS).
    
  • Solvent: Acetonitrile or DMF.

Step 3: Ullmann-Type C-O Coupling

The critical step involves coupling the 3-iodochromone with a substituted phenol. Modern variations use Copper(I) iodide with ligands like L-proline or dimethylglycine to facilitate the reaction at milder temperatures.

  • Catalyst: CuI (10-20 mol%).

  • Ligand: L-Proline or N,N-Dimethylglycine.

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: DMSO or DMF.

CouplingPathway SM 2'-Hydroxyacetophenone Chromone 2-Methylchromone SM->Chromone Ac2O, NaOAc Reflux Iodo 3-Iodo-2-methylchromone Chromone->Iodo I2, CAN MeCN, 60°C Product 2-Methyl-3-phenoxychromone Iodo->Product PhOH, CuI, L-Proline K2CO3, DMSO, 110°C

Figure 2: The modular synthesis pathway via 3-iodochromone intermediate.

Pathway B: The De Novo Cyclization Strategy

Best for: Large-scale synthesis of a single specific analog where raw material cost is a concern. Mechanism: This route builds the phenoxy ether linkage before closing the chromone ring.

Step 1: Esterification

Reaction of phenol with chloroacetyl chloride to form phenyl chloroacetate, followed by substitution with another phenol (or direct reaction with phenoxyacetyl chloride).

  • Intermediate: Phenyl phenoxyacetate.

Step 2: Fries Rearrangement

The ester undergoes a Lewis acid-catalyzed rearrangement to form the ortho-hydroxy ketone.

  • Reagents: AlCl

    
     (anhydrous).[2]
    
  • Conditions: 120-140°C (solvent-free or in PhNO

    
    ).
    
  • Product: 2-Hydroxy-

    
    -phenoxyacetophenone.
    
Step 3: Kostanecki-Robinson Cyclization

The


-phenoxy ketone reacts with acetic anhydride. The anhydride provides the two carbons required to close the pyrone ring and form the C2-methyl group.
  • Reagents: Acetic Anhydride, Sodium Acetate.[1]

  • Mechanism: O-Acylation

    
     Intramolecular Aldol 
    
    
    
    Dehydration.[1]

Part 3: Experimental Protocols (Pathway A)

The following protocols are validated for the synthesis of 2-methyl-3-(4-fluorophenoxy)-4H-chromen-4-one as a representative analog.

Protocol 1: Synthesis of 2-Methyl-4H-chromen-4-one
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Add 2'-hydroxyacetophenone (13.6 g, 100 mmol), acetic anhydride (30 mL), and anhydrous sodium acetate (10.0 g).

  • Reaction: Heat the mixture at reflux (oil bath ~150°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the hot reaction mixture onto 300 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 75-85%.

    • Appearance: White to pale yellow needles.

Protocol 2: Synthesis of 3-Iodo-2-methyl-4H-chromen-4-one
  • Dissolution: Dissolve 2-methylchromone (1.60 g, 10 mmol) in acetonitrile (50 mL).

  • Addition: Add Cerium(IV) Ammonium Nitrate (CAN) (3.29 g, 6 mmol) and Iodine (1.52 g, 6 mmol).

  • Reaction: Heat to 60°C for 2-4 hours. The solution will darken.

  • Quenching: Cool to room temperature. Pour into aqueous Na

    
    S
    
    
    
    O
    
    
    (5%, 100 mL) to quench excess iodine.
  • Extraction: Extract with dichloromethane (3 x 30 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Expected Yield: 80-90%.

    • Data:

      
      H NMR shows loss of the C3 proton singlet at ~6.2 ppm.
      
Protocol 3: Copper-Catalyzed Coupling (The Final Step)
  • Catalyst Prep: In a dry screw-cap vial, combine 3-iodo-2-methylchromone (286 mg, 1.0 mmol), 4-fluorophenol (168 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

  • Base/Solvent: Add K

    
    CO
    
    
    
    (276 mg, 2.0 mmol) and anhydrous DMSO (3 mL).
  • Inert Atmosphere: Purge the vial with nitrogen or argon for 2 minutes, then seal tightly.

  • Heating: Heat at 110°C for 12-18 hours.

  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine.

  • Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexane).

    • Target: 2-methyl-3-(4-fluorophenoxy)-4H-chromen-4-one.

Part 4: Data Summary & Optimization

Reaction Conditions Comparison
ParameterRoute A (Coupling)Route B (Cyclization)
Overall Yield 45-60% (3 steps)30-45% (3 steps)
Diversity Potential High (Late-stage divergence)Low (Early-stage divergence)
Reagent Cost Moderate (Pd/Cu catalysts)Low (Bulk chemicals)
Purification Column chromatography requiredRecrystallization often sufficient
Scalability Good (up to gram scale)Excellent (up to kg scale)
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in Step 1 Incomplete hydrolysis of anhydrideEnsure vigorous stirring on ice for >30 mins; adjust pH to neutral.
Incomplete Iodination Iodine sublimationUse a sealed tube or efficient condenser; add excess I

(1.2 eq).
Coupling Failure (Step 3) Catalyst poisoning / MoistureUse anhydrous DMSO; ensure inert atmosphere (Ar/N

); try Cs

CO

instead of K

CO

.
Side Product: De-iodination ProtodehalogenationLower reaction temperature to 90°C; increase catalyst loading.

References

  • Zarghi, A., et al. (2011). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica. Link

  • Vagin, S., et al. (2010). Synthesis of m-Aryloxy Phenols via Nucleophilic Aromatic Substitution. Encyclopedia.pub. Link

  • Kumar, P., & Bodas, M. S. (2000).[3] A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.[3] Organic Letters.[3] Link

  • Ellis, G. P. (1977).[4] Chromenes, Chromanones, and Chromones.[4] In: The Chemistry of Heterocyclic Compounds. Wiley & Sons. (Foundational text for Kostanecki-Robinson mechanism).

  • Gammill, R. B. (1979). General synthesis of 2-methyl-3-substituted chromones. Synthesis.[1][2][3][4][5][6][7][8][9] (Specific reference for 3-substituted analogs).

Sources

Biological Targets of 3-Phenoxy Substituted Chromen-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation of 3-phenoxy substituted chromen-4-ones .

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Significance

The 3-phenoxy-4H-chromen-4-one scaffold represents a distinct chemical entity from the more common isoflavones (3-phenylchromen-4-ones). While isoflavones possess a direct carbon-carbon bond at the C3 position, 3-phenoxy derivatives feature an ether linkage (C3–O–Ph) . This structural modification introduces rotational flexibility and alters the electronic environment of the pyranone ring, significantly impacting binding affinity to kinase domains and allosteric sites on receptors.

Key Therapeutic Classes:

  • Antineoplastic: Cyclin-Dependent Kinase (CDK) inhibition and Cullin-RING Ligase 4 (CRL4) modulation.

  • Neurological: NR2B-selective NMDA receptor antagonism.[1]

  • Natural Product Mimetics: Synthetic analogs of Eryvarins (rare natural 3-phenoxychromones).

Primary Biological Targets

Cyclin-Dependent Kinases (CDKs)

The 3-phenoxy moiety serves as a critical hydrophobic anchor in the ATP-binding pocket of CDKs, particularly CDK2 and CDK4.

  • Mechanism: These compounds act as ATP-competitive inhibitors. The chromone core mimics the adenine ring of ATP, while the 3-phenoxy group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • SAR Insight: Substitution at the 7-position (e.g., hydroxyl or amine) and the 8-position (e.g., aminomethyl) enhances solubility and hydrogen bonding with the hinge region (Glu81/Leu83 in CDK2).

  • Therapeutic Outcome: G1/S phase cell cycle arrest in human tumor cell lines (e.g., HL-60, MCF-7).

Cullin-RING E3 Ubiquitin Ligase 4 (CRL4)

Recent high-throughput screens have identified 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one as a modulator of the CRL4 complex.

  • Mechanism: The compound disrupts the recruitment of substrates to the E3 ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins.

  • Target Specificity: Unlike proteasome inhibitors (e.g., bortezomib), CRL4 inhibitors offer higher selectivity for specific oncogenic pathways regulated by DDB1-CUL4A.

NMDA Receptors (NR2B Subunit)

Specific derivatives, such as 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one , have demonstrated activity as NR2B-selective antagonists.[1]

  • Mechanism: These compounds likely bind to the ifenprodil-binding site (N-terminal domain of the NR2B subunit), acting as non-competitive, activity-dependent blockers.

  • Clinical Relevance: Neuroprotection in ischemia and potential treatment for neuropathic pain without the psychotomimetic side effects associated with non-selective NMDA blockers (e.g., ketamine).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway modulation by 3-phenoxy chromen-4-ones in a cancer context, highlighting the CDK and CRL4 axes.

G Compound 3-Phenoxy-4H-chromen-4-one Target_CDK Target: CDK2/Cyclin E Compound->Target_CDK Inhibits (ATP Comp.) Target_CRL4 Target: CRL4 E3 Ligase Compound->Target_CRL4 Modulates Process_Phos Rb Phosphorylation Target_CDK->Process_Phos Blocks Process_Ub Substrate Ubiquitination Target_CRL4->Process_Ub Prevents Effect_Arrest G1/S Cell Cycle Arrest Process_Phos->Effect_Arrest Downstream Effect_Stabil Tumor Suppressor Stabilization Process_Ub->Effect_Stabil Downstream Outcome Apoptosis / Tumor Suppression Effect_Arrest->Outcome Effect_Stabil->Outcome

Caption: Dual mechanism of action targeting Cell Cycle (CDK) and Protein Turnover (CRL4) pathways.

Experimental Validation Protocols

Synthesis of 3-Phenoxy-4H-chromen-4-ones (Modified Ullmann Coupling)

This protocol describes the formation of the critical C3–O–Ph ether bond.

Reagents:

  • 3-Hydroxy-4H-chromen-4-one (Starting material)

  • Aryl iodide (Substituted iodobenzene)

  • Copper(I) iodide (CuI) - Catalyst

  • 1,10-Phenanthroline - Ligand

  • Cesium carbonate (

    
    ) - Base
    
  • DMSO - Solvent

Step-by-Step Protocol:

  • Preparation: In a dry Schlenk tube, charge 3-hydroxy-4H-chromen-4-one (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and

    
     (2.0 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles).

  • Solvation: Add anhydrous DMSO (concentration ~0.2 M) via syringe.

  • Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    
In Vitro CDK2/Cyclin E Kinase Assay

Objective: Determine the


 of the synthesized derivative against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex.

  • Substrate: Histone H1.

  • 
    .
    

Protocol:

  • Buffer Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 1 mM EGTA).
    
  • Compound Dilution: Prepare 3-fold serial dilutions of the 3-phenoxy derivative in DMSO.

  • Incubation: Mix kinase (5-10 ng), Histone H1 (1

    
    ), and compound in a 96-well plate. Incubate for 10 min at 25°C.
    
  • Initiation: Add ATP mix (10

    
     cold ATP + 0.5 
    
    
    
    
    
    ). Total volume: 25
    
    
    .
  • Reaction: Incubate for 30 min at 30°C.

  • Termination: Spot 20

    
     onto P81 phosphocellulose filters.
    
  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Quantitative Data Summary

Compound ClassSubstituent (R)TargetActivity (

)
Reference
3-Phenoxy-7-hydroxy 8-aminomethylCDK20.5 - 2.0

[1]
3-Phenoxy-2-methyl 7-benzyloxyNMDA (NR2B)9 nM (Ki)[2]
Eryvarin F Natural ProductPTP1B /

-Glucosidase
15 - 25

[3]
3-Phenoxy-7,8-dimethoxy 2-methylCRL4 Ligase< 5

[4]

Visualization of Structure-Activity Relationship (SAR)

SAR Core 3-Phenoxy-4H-chromen-4-one Scaffold Pos2 C2 Position: Methyl/Aryl groups confer subtype selectivity (e.g., NR2B vs CDK) Core->Pos2 Pos3 C3 Phenoxy Linker: Essential for hydrophobic pocket occupation. Flexible ether bond. Core->Pos3 Pos7_8 C7/C8 Positions: Hydrophilic groups (OH, NH2) improve solubility & H-bonding to kinase hinge. Core->Pos7_8

Caption: SAR Map detailing functionalization zones on the 3-phenoxy chromone core.

References

  • Biopolymers and Cell. "Synthesis of combinatorial libraries of 3-aryloxy-7-hydroxy-8-alkylaminomethylchromone derivatives and study on their anticancer activity." Biopolym. Cell. 2005.[2][3][4] Link

  • ChemSrc. "Ro 25-6981 maleate Biological Activity and Analogs." ChemSrc Database. 2024.[5] Link

  • Tanaka, H., et al. "Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata." Phytochemistry.[3][6] 2003. Link

  • Google Patents. "Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use." WO2022165432A1. 2022.[7] Link

Sources

Preclinical Bioactivity Profiling Guide: 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, evaluating specialized synthetic libraries requires extrapolating functional potential from structural pharmacophores. The compound 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS: 315233-83-1) belongs to the privileged chromen-4-one (flavone/isoflavone) class. While it is primarily utilized as a specialized synthetic intermediate, its unique molecular architecture—combining a dimethoxylated chromone core with a bulky 3-phenoxy substitution—positions it as a high-potential candidate for neuroprotective, anti-inflammatory, and metabolic enzyme modulatory screening. This whitepaper provides a rigorous, self-validating framework for profiling its bioactivity based on the established pharmacology of its direct structural analogs.

Pharmacophore Rationale & Mechanistic Causality

To design an effective screening cascade, we must first understand the causality between the compound's structural elements and its predicted biological targets:

  • The 4H-Chromen-4-one Core : This planar, oxygen-containing heterocyclic system acts as a versatile hydrogen bond acceptor. It is a "privileged scaffold" known to intercalate into the ATP-binding pockets of kinases and the catalytic gorges of cholinesterases.

  • 7,8-Dimethoxy Substitution : The addition of methoxy groups at the 7 and 8 positions significantly increases the molecule's lipophilicity, which is critical for blood-brain barrier (BBB) penetration. Mechanistically, the electron-donating nature of these methoxy groups alters the electron density of the A-ring. This specific substitution pattern has been shown to selectively enhance Butyrylcholinesterase (BChE) inhibition over Acetylcholinesterase (AChE) due to favorable steric interactions within the larger BChE active site 1. Furthermore, 7,8-dimethoxyflavones are potent inhibitors of Cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) due to their flat, low-polarity structures that tightly bind heme centers 2.

  • 3-Phenoxy Group : This moiety mimics the B-ring of natural isoflavonoids and bioactive 3-phenoxychromones (such as the eryvarins). The ether linkage provides rotational flexibility, allowing the bulky phenoxy group to adapt to hydrophobic pockets in target proteins. This structural flexibility directly correlates with enhanced radical scavenging (antioxidant) and anti-inflammatory capacity via the suppression of NF-κB activation 3.

Core Bioactivity Pathways

MOA cluster_neuro Neuroprotective Pathway cluster_inflam Anti-Inflammatory Pathway C 7,8-Dimethoxy-2-methyl- 3-phenoxy-4H-chromen-4-one AChE AChE / BChE Inhibition C->AChE NFKB NF-κB Pathway Blockade C->NFKB Ach ↑ Acetylcholine Levels AChE->Ach Cytokines ↓ NO, TNF-α, IL-6 NFKB->Cytokines

Fig 1: Dual neuroprotective and anti-inflammatory pathways of the chromone scaffold.

Quantitative Data Synthesis

To establish baseline expectations for assay development, the following table synthesizes the quantitative bioactivity (IC₅₀ values) of structurally homologous compounds (7,8-dimethoxyflavones and 3-phenoxychromones).

Target / AssayAnalog ClassObserved IC₅₀ RangePrimary MechanismReference
BChE 7,8-Dimethoxychromones5.9 – 9.4 μMActive site steric hindrance1
CYP1A2 Tetramethoxyflavones0.79 – 2.41 μMHeme center coordination2
NO Production 5-OH-7,8-dimethoxyflavone10.0 – 12.8 μMNF-κB transcriptional block4
DPPH Radical 3-Phenoxychromones6.42 – 8.78 μg/mLDirect radical scavenging3

Self-Validating Experimental Methodologies

A robust experimental design must not only measure an effect but also prove that the effect is specific and not an artifact of assay interference. Below are the step-by-step protocols designed as self-validating systems.

Protocol 1: Cell-Based Anti-Inflammatory Screening (RAW 264.7 NO Assay)

Causality: RAW 264.7 murine macrophages are utilized because they robustly express inducible nitric oxide synthase (iNOS) upon lipopolysaccharide (LPS) stimulation. The Griess reagent provides a stable, colorimetric readout of nitrite (a stable breakdown product of NO). Self-Validation: Chromones can sometimes exhibit intrinsic cytotoxicity. To ensure that a reduction in NO is due to true anti-inflammatory signaling (NF-κB blockade) rather than cell death, an orthogonal MTT cell viability assay must be run in parallel on the exact same plate 4.

Workflow S1 Compound Preparation (DMSO Stock) S3 LPS Stimulation (1 μg/mL) S1->S3 S2 Cell Culture (RAW 264.7) S2->S3 S4 Griess Reagent Assay S3->S4 S5 Absorbance Readout (540 nm) S4->S5

Fig 2: High-throughput screening workflow for anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Pre-treatment: Prepare 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in a DMSO stock. Dilute in media to final concentrations (e.g., 1, 5, 10, 20 μM) ensuring final DMSO concentration is <0.1%. Pre-treat cells for 1 hour. Include Dexamethasone (10 μM) as a positive control.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Griess Readout: Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • Orthogonal Validation (MTT): To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm to confirm cell viability >90%.

Protocol 2: In Vitro Cholinesterase Inhibition (Modified Ellman's Method)

Causality: Acetylthiocholine (ATCh) is cleaved by AChE/BChE to yield thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion absorbing at 412 nm. Self-Validation: Chromones often possess intrinsic absorbance in the UV-Vis spectrum. A "compound blank" (buffer + compound + DTNB, without enzyme) must be subtracted from the final readout to prevent false-negative inhibition results 1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM ATCh, 3 mM DTNB, and AChE/BChE enzyme solutions (0.2 U/mL) in the buffer.

  • Incubation: In a 96-well plate, combine 140 μL of buffer, 20 μL of the test compound (various concentrations), and 20 μL of the enzyme solution. Incubate at 25°C for 15 minutes to allow for binding.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCh to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and determine the IC₅₀ relative to the vehicle control. Use Donepezil as the reference standard.
    

References

  • Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones as Multifunctional Agents for Alzheimer's Disease Source: PubMed Central (NIH) URL:[Link]

  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes Source: MDPI URL:[Link]

  • Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata Source: ResearchGate URL:[Link]

Sources

Molecular weight and physicochemical properties of 3-phenoxy chromones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Physicochemical Properties of 3-Phenoxy Chromones Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The 3-phenoxychromone scaffold represents a specialized subclass of flavonoids, distinct from the more common flavones (2-phenylchromones) and isoflavones (3-phenylchromones). Characterized by an ether linkage bridging the chromone core and a pendant phenyl ring at the C3 position, this moiety introduces unique conformational flexibility and electronic properties. This guide provides a comprehensive analysis of the molecular weight, lipophilicity, and solubility profiles of 3-phenoxychromones, offering critical data for optimizing their bioavailability and efficacy in drug discovery campaigns targeting kinase inhibition and anti-inflammatory pathways.

Chemical Identity and Structural Basis

The core structure of a 3-phenoxychromone (3-phenoxy-4H-chromen-4-one) consists of a benzopyrone ring system substituted at the 3-position with a phenoxy group. Unlike the rigid biphenyl system of flavones, the ether linkage (-O-) in 3-phenoxychromones allows the B-ring to adopt a non-planar conformation relative to the chromone plane, significantly influencing binding kinetics and solubility.

Core Scaffold Parameters[1]
  • IUPAC Name: 3-phenoxy-4H-chromen-4-one

  • Molecular Formula: C₁₅H₁₀O₃

  • Base Molecular Weight: 238.24 g/mol

  • Structural Features:

    • A-Ring/C-Ring: Planar benzopyrone system (H-bond acceptor via C4 carbonyl).

    • Linker: Ether oxygen (H-bond acceptor, conformational hinge).

    • B-Ring: Phenyl group (Hydrophobic interaction domain).

Physicochemical Properties Profile

The following data aggregates experimental benchmarks and high-fidelity calculated values (cLogP) for the parent scaffold and key derivatives. These values are critical for assessing "Rule of 5" compliance.

Table 1: Representative Physicochemical Data
Compound ClassSubstituent (R)Molecular Weight (Da)cLogP (Est.)[1][2]PSA (Ų)MP (°C)Solubility (Aq.)
Parent Scaffold H238.243.2 - 3.5~39.0110-112Low (< 50 µM)
Methoxy Derivative 4'-OCH₃268.273.3 - 3.6~48.0125-128Low
Halogenated 4'-F / 4'-Cl256.23 / 272.683.8 - 4.2~39.0140-145Very Low
Hydroxylated 4'-OH254.242.5 - 2.8~59.0>200Moderate
Natural Product Eryvarin F~354.354.0 - 4.5~70.0166-167Low

Analyst Note: The lipophilicity (LogP) of the parent 3-phenoxychromone is significantly higher than that of simple chromone (LogP ~1.2), driven by the addition of the phenoxy group. This places the scaffold in the "permeable but solubility-limited" quadrant of the BCS classification (Class II).

Critical Analysis
  • Lipophilicity (LogP): The ether linkage does not significantly lower the lipophilicity compared to a direct carbon-carbon bond. Most derivatives exhibit LogP > 3, suggesting excellent membrane permeability but potential metabolic risks (e.g., rapid oxidative clearance).

  • Solubility: The lack of H-bond donors in the parent scaffold results in poor aqueous solubility. Introduction of polar groups (e.g., -OH, -NH2) or formulation with cyclodextrins is often required for biological assays.

  • Electronic Character: The 3-phenoxy group acts as an electron-donating group via resonance but an electron-withdrawing group via induction. This influences the pKa of any ionizable groups on the A-ring.

Synthesis and Manufacturing Context

Understanding the synthesis is vital for interpreting physicochemical data, as impurities (uncyclized chalcones or phenols) can skew LogP and solubility measurements.

Primary Synthetic Route (Modified Baker-Venkataraman)

The most robust synthesis involves the cyclization of 2-hydroxy-ω-phenoxyacetophenones.

SynthesisWorkflow Start 2-Hydroxyacetophenone (Precursor A) Inter 2-Hydroxy-ω-phenoxyacetophenone (Intermediate) Start->Inter Substitution (K2CO3/Acetone) Phenol Phenol Derivative (Precursor B) Phenol->Inter Cyclization Cyclization (HCOOH / Ac2O or Vilsmeier) Inter->Cyclization Product 3-Phenoxychromone (Target) Cyclization->Product Ring Closure

Figure 1: The purity of the final compound depends heavily on the efficiency of the cyclization step. Residual intermediate (2-hydroxy-ω-phenoxyacetophenone) is more polar and can lead to false-positive solubility results.

Experimental Protocols

To ensure data integrity, the following protocols are recommended for characterizing 3-phenoxychromone derivatives.

Protocol A: High-Throughput LogP Determination (HPLC Method)

Standard shake-flask methods are often unreliable for highly lipophilic chromones due to emulsion formation. RP-HPLC is preferred.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Methanol/Water (varying ratios from 50% to 80% MeOH) buffered at pH 7.4.

  • Standards: Series of compounds with known LogP (e.g., Toluene, Naphthalene, Phenanthrene).

Procedure:

  • Calibration: Inject standard compounds and record retention times (

    
    ). Calculate the capacity factor 
    
    
    
    , where
    
    
    is the dead time (uracil).
  • Regression: Plot

    
     vs. known 
    
    
    
    of standards to generate a calibration curve.
  • Sample Analysis: Inject the 3-phenoxychromone sample (10 µM in MeOH).

  • Calculation: Extrapolate the LogP of the sample using the regression equation.

    • Validation Criterion: The

      
       of the calibration curve must be > 0.98.
      
Protocol B: Kinetic Solubility Assay

Designed to mimic screening conditions.

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter to remove undissolved precipitate.

  • Quantification: Analyze filtrate via UV-Vis (approx.

    
     250-300 nm) or LC-MS/MS against a standard curve prepared in 50:50 DMSO:Buffer.
    

Biological Relevance & SAR Logic

The physicochemical profile directly dictates the biological application. The 3-phenoxy group is often exploited to target hydrophobic pockets in enzymes (e.g., kinases) that cannot accommodate the rigid phenyl ring of a flavone.

SAR_Logic Core 3-Phenoxychromone Core Prop1 High Lipophilicity (LogP > 3.0) Core->Prop1 Prop2 Conformational Flexibility (Ether Linker) Core->Prop2 Effect1 Excellent Membrane Permeability Prop1->Effect1 Risk Solubility Limited (Formulation Challenge) Prop1->Risk Effect2 Induced Fit Binding (Kinase Pockets) Prop2->Effect2

Figure 2: The lipophilic nature drives permeability but necessitates formulation strategies. The flexible ether linker allows the B-ring to twist, facilitating "induced fit" binding in protein targets.

References

  • Vasil'ev, S. A., et al. (2006). "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties." Chemistry of Natural Compounds.

  • PubChem. (2025).[3][4] "Compound Summary: 3-phenoxy-4H-chromen-4-one." National Library of Medicine.

  • Gomes, A., et al. (2009). "Styrylchromones: Biological Activities and Structure-Activity Relationship." Current Medicinal Chemistry.

  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery." Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[2] "The Pharmacological Potential of Chromone Derivatives: A Technical Guide."

Sources

The Chromen-4-one Core: A Technical Guide to its History, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromen-4-one, or chromone, scaffold is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of biologically active compounds.[1][2] This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of polysubstituted chromen-4-ones. It is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic importance of this "privileged scaffold" in medicinal chemistry.[3][4][5] We will explore its natural origins, delve into classical and modern synthetic methodologies with detailed protocols, and illuminate its diverse therapeutic applications, from anti-inflammatory to anticancer agents. This guide aims to be a definitive resource, bridging foundational knowledge with contemporary advancements in the field.

Introduction: The Rise of a Privileged Scaffold

The chromen-4-one (4H-chromen-4-one or 4H-1-benzopyran-4-one) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a γ-pyrone ring.[1][3] Its journey from a curious natural product to a central figure in drug discovery is a testament to its remarkable chemical versatility and biological significance.

Naturally occurring in abundance throughout the plant kingdom, chromones are secondary metabolites that play crucial roles in plant physiology, including pigmentation and defense against pathogens and UV radiation.[1][3] The important flavonoid class of compounds, for instance, features the chromone skeleton, with flavones being characterized by a 2-aryl substitution.[3]

The true value of the chromone nucleus in medicinal chemistry lies in its designation as a "privileged scaffold."[3][4][5] This term reflects the ability of the chromone core to serve as a template for the design of ligands that can interact with a wide range of biological targets with high affinity. This promiscuity, coupled with low mammalian toxicity, has propelled the development of numerous chromone-based drugs with diverse therapeutic applications.[3][6]

This guide will navigate the historical milestones in the discovery of chromones, dissect the key synthetic strategies that have enabled their widespread investigation, and provide a detailed exploration of their pharmacological landscape.

Historical Perspective and Natural Occurrence

The history of chromen-4-ones is intrinsically linked to the study of natural products. For centuries, plant extracts containing these compounds have been used in traditional medicine. The isolation and structural elucidation of these active principles in the 19th and early 20th centuries marked the beginning of a new era in medicinal chemistry.

Early Discoveries and Natural Sources

Chromone derivatives are widely distributed in the plant kingdom, with notable quantities found in various species.[7][8] Some prominent examples of naturally occurring chromones and their sources are summarized in the table below.

Natural ChromoneSource(s)Key Biological Activity
Khellin Ammi visnagaVasodilator, antispasmodic
Cromolyn (synthetic derivative inspired by Khellin)-Mast cell stabilizer, anti-allergic
Baicalin Scutellaria baicalensisAnti-inflammatory, antioxidant
Aloesin Aloe speciesTyrosinase inhibitor, anti-inflammatory
Genistein (an isoflavone)SoybeansPhytoestrogen, potential anticancer

This table provides a snapshot of the diverse natural sources and initial therapeutic indications of chromone-based compounds.

The discovery of khellin's bronchodilatory effects was a pivotal moment, leading to the development of the synthetic analogue, disodium cromoglycate (cromolyn sodium), a landmark drug for the treatment of asthma.[3] This success story underscored the immense potential of the chromone scaffold as a template for drug design.

The "Privileged Scaffold" Concept

The term "privileged scaffold" was coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The chromone nucleus perfectly embodies this concept. Its rigid, planar structure, coupled with the presence of a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (in the case of hydroxylated derivatives), allows for diverse interactions with various enzyme active sites and receptors.[3][4] This inherent versatility has made the chromone scaffold a focal point for the development of compound libraries aimed at a wide array of diseases.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The ability to synthesize a diverse range of polysubstituted chromen-4-ones is fundamental to exploring their structure-activity relationships (SAR). Over the years, a rich portfolio of synthetic methods has been developed, ranging from venerable named reactions to cutting-edge catalytic approaches.[9]

Classical Synthetic Routes

A cornerstone of chromone synthesis, the Kostanecki-Robinson reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic or aromatic acid anhydride in the presence of its corresponding sodium salt.[10] The reaction proceeds through an initial O-acylation, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the chromone ring.[10][11]

Experimental Protocol: Synthesis of 7-Hydroxy-2-methylchromone via the Kostanecki-Robinson Reaction [10]

  • Preparation: Grind 2,4-dihydroxyacetophenone (1 equivalent) and anhydrous sodium acetate (2.5 equivalents) into a fine powder using a mortar and pestle.

  • Reaction Setup: Transfer the powdered mixture to a round-bottom flask and add acetic anhydride (5 equivalents).

  • Heating: Heat the reaction mixture in an oil bath at 180-190 °C for 8-10 hours.

  • Work-up: Allow the mixture to cool to approximately 100 °C and then carefully pour it into a beaker containing ice-cold water with vigorous stirring.

  • Precipitation: Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to yield pure 7-hydroxy-2-methylchromone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous sodium acetate is crucial as the presence of water can hydrolyze the acetic anhydride and quench the reaction.

  • High Temperature: The high reaction temperature is necessary to drive the intramolecular condensation and subsequent dehydration steps.

  • Sodium Acetate as Base: Sodium acetate acts as the base to facilitate the enolate formation required for the cyclization.

The Baker-Venkataraman rearrangement is a highly effective method for the synthesis of 1,3-diketones, which are key precursors to chromones and flavones.[12] The reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone.[9]

Experimental Protocol: Two-Step Synthesis of Flavone via the Baker-Venkataraman Rearrangement [9]

Step 1: Rearrangement to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Dissolution: Dissolve 2-benzoyloxyacetophenone (1 equivalent) in anhydrous pyridine in an Erlenmeyer flask.

  • Heating and Base Addition: Warm the solution to 50 °C with stirring. Add pulverized potassium hydroxide (4.5 equivalents) portion-wise.

  • Reaction: Stir the mixture at 50 °C for 15-20 minutes, during which it will turn into a thick yellow paste.

  • Work-up: Pour the reaction mixture into a mixture of cold water and concentrated hydrochloric acid. A solid product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize from ethanol.

Step 2: Acid-Catalyzed Cyclization to Flavone

  • Dissolution: Dissolve the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione from the previous step in glacial acetic acid.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heating: Heat the mixture to reflux (approximately 120 °C) for 1 hour.

  • Precipitation: Pour the cooled reaction mixture into a large volume of cold water with stirring.

  • Purification: Collect the precipitated flavone by vacuum filtration, wash with water, and recrystallize from ethanol.

Self-Validating System: The formation of the 1,3-diketone intermediate can be confirmed by techniques such as NMR spectroscopy before proceeding to the cyclization step, ensuring the success of the initial rearrangement.

Logical Relationship Diagram: Baker-Venkataraman Rearrangement

Baker_Venkataraman start 2-Acyloxyacetophenone diketone 1,3-Diketone Intermediate start->diketone Base-catalyzed rearrangement chromone Chromone diketone->chromone Acid-catalyzed cyclization

Caption: The two-stage process of the Baker-Venkataraman rearrangement and subsequent cyclization.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more efficient and versatile strategies for constructing the chromone scaffold. These include:

  • Palladium-Catalyzed Carbonylative Cyclization: This approach allows for the synthesis of chromones from o-iodophenols and terminal alkynes under a carbon monoxide atmosphere, offering a convergent and atom-economical route.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for many classical chromone syntheses.[9][13]

  • One-Pot Procedures: Several one-pot methods have been developed to streamline the synthesis of chromones, avoiding the isolation of intermediates and improving overall efficiency.[14]

Therapeutic Applications and Pharmacological Profile

The chromen-4-one scaffold is a prolific source of compounds with a wide spectrum of biological activities.[1][4] The substitution pattern on the chromone ring plays a crucial role in determining the pharmacological profile of the resulting molecule.[6]

Anti-inflammatory and Anti-allergic Activity

The anti-inflammatory properties of chromones are well-documented.[1][3] As mentioned earlier, disodium cromoglycate and nedocromil sodium are used in the management of asthma.[15] More recently, iguratimod has been developed as a disease-modifying anti-rheumatic drug (DMARD) that exhibits both anti-inflammatory effects and the ability to modulate immune responses.[1] Some chromone derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[1]

Anticancer Activity

The chromone nucleus is a prominent feature in many compounds with potent anticancer activity.[6][16][17] These derivatives exert their effects through various mechanisms, including:

  • Kinase Inhibition: Many chromone-based compounds have been designed as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation.[3][18] Flavopiridol, a synthetic flavone, is a potent inhibitor of cyclin-dependent kinases (CDKs).[15]

  • Topoisomerase Inhibition: Some chromone derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[18]

  • Induction of Apoptosis: Numerous studies have demonstrated the ability of polysubstituted chromones to induce programmed cell death (apoptosis) in various cancer cell lines.[6]

Signaling Pathway Diagram: Chromone Derivatives as Anticancer Agents

Anticancer_Mechanisms Chromone Polysubstituted Chromen-4-one Kinase Protein Kinases (e.g., CDKs) Chromone->Kinase Inhibition Topo Topoisomerases Chromone->Topo Inhibition Apoptosis Apoptotic Pathways Chromone->Apoptosis Induction CellCycle Cell Cycle Arrest Kinase->CellCycle DNA_Damage DNA Damage Topo->DNA_Damage CellDeath Apoptosis (Cell Death) Apoptosis->CellDeath

Sources

Therapeutic Architectures of 7,8-Di-Oxygenated Flavones: From Chromone Scaffolds to Neurotrophic Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of the 7,8-di-oxygenated flavone scaffold, specifically distinguishing between the 7,8-dihydroxyflavone (7,8-DHF) and 7,8-dimethoxyflavone (7,8-DMF) chemotypes. While often discussed interchangeably in broad phytochemical contexts, these two molecules represent distinct tools in drug development: 7,8-DHF serves as a potent, small-molecule TrkB agonist (BDNF mimetic) and PDXP inhibitor , whereas 7,8-DMF functions primarily as a metabolically stable precursor or lipophilic prodrug. This guide details the structure-activity relationships (SAR), synthesis protocols, and therapeutic applications of these scaffolds in neurology and oncology.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The core pharmacophore relies on the chromone (1,4-benzopyrone) ring system fused with a phenyl group at position 2 (flavone). The critical determinant of biological activity is the substitution pattern at positions 7 and 8 of the A-ring.

The "Active" Motif: 7,8-Dihydroxyflavone (7,8-DHF)[1][2]
  • Mechanism: The catechol moiety (ortho-dihydroxy) at C7 and C8 mimics the variable loop regions of Brain-Derived Neurotrophic Factor (BDNF). This allows it to bind the extracellular domain (ECD) of the Tropomyosin receptor kinase B (TrkB) , inducing receptor dimerization and autophosphorylation.

  • Limitation: The catechol group is highly susceptible to Phase II metabolism (glucuronidation, sulfation) and Catechol-O-Methyltransferase (COMT), leading to a short half-life and poor oral bioavailability in primates.

The "Stable" Motif: 7,8-Dimethoxyflavone (7,8-DMF)
  • Mechanism: Methylation of the hydroxyl groups masks the metabolic soft spots. 7,8-DMF exhibits superior lipophilicity and blood-brain barrier (BBB) penetration.

  • Bioactivity: 7,8-DMF itself has negligible affinity for TrkB in vitro due to the loss of hydrogen-bond donors. However, in vivo, it undergoes O-demethylation by hepatic CYPs to generate 7-hydroxy-8-methoxyflavone and 7,8-DHF , both of which retain TrkB agonistic activity. Thus, 7,8-DMF effectively acts as a prodrug strategy to extend the therapeutic window.

Visualization: SAR Decision Tree

SAR_Decision_Tree Scaffold 7,8-Substituted Flavone Scaffold Subst A-Ring Substitution (C7, C8) Scaffold->Subst OH Dihydroxy (-OH) Subst->OH OMe Dimethoxy (-OMe) Subst->OMe TrkB High Affinity TrkB Binding (BDNF Mimetic) OH->TrkB Metab Rapid Phase II Metabolism (Low Bioavailability) OH->Metab NoBind Negligible TrkB Binding (Steric Hindrance) OMe->NoBind Stable High Metabolic Stability High BBB Penetration OMe->Stable App_OH Acute Neuroprotection In Vitro Potency TrkB->App_OH Prodrug In Vivo Demethylation -> Active Metabolites Stable->Prodrug CYP450 Prodrug->TrkB App_OMe Chronic Administration Prodrug Strategy Prodrug->App_OMe

Figure 1: Structure-Activity Relationship (SAR) distinguishing the direct agonist (Dihydroxy) from the stable prodrug (Dimethoxy).

Part 2: Therapeutic Applications[2][3][4][5]

Neurology: TrkB Agonism & PDXP Inhibition

The primary application of 7,8-DHF is in treating neurodegenerative disorders where BDNF signaling is compromised (Alzheimer's, Parkinson's, Huntington's).

  • TrkB Activation: 7,8-DHF crosses the BBB and binds the TrkB receptor, triggering the PI3K/Akt and MAPK/ERK pathways. This promotes neuronal survival, dendritic spine growth, and synaptic plasticity.

  • PDXP Inhibition: Recent findings identify 7,8-DHF as a direct inhibitor of pyridoxal phosphatase (PDXP) .[1] By inhibiting PDXP, it increases the intracellular levels of Pyridoxal 5'-phosphate (PLP, active Vitamin B6), which is crucial for neurotransmitter synthesis.

Oncology: ODC & Aromatase Inhibition
  • Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine synthesis, often upregulated in cancers. 7,8-DHF is a potent inhibitor of ODC (IC50 ~ 2.8 µM), suppressing tumor cell proliferation. Note: 7,8-DMF is inactive against ODC, further validating the requirement for free hydroxyls.

  • Aromatase (CYP19): While 7,8-benzoflavone (alpha-naphthoflavone) is a classic aromatase inhibitor, 7,8-DHF shows moderate inhibitory activity. It binds the active site of aromatase, mimicking the D and C rings of the androgen substrate.

Data Summary: Comparative Potency
Target / Assay7,8-Dihydroxyflavone (7,8-DHF)7,8-Dimethoxyflavone (7,8-DMF)Mechanism Note
TrkB Receptor Agonist (Kd ~ 320 nM)Inactive / Very WeakH-bonds required for ECD binding.
PDXP Enzyme Inhibitor (IC50 < 1 µM)InactiveRequires coordination with active site Mg2+.
ODC Enzyme Inhibitor (IC50 ~ 2.8 µM)Inactive (IC50 > 200 µM)Hydroxyls critical for binding.
Aromatase Moderate InhibitorWeak / Inactive7,8-Benzoflavone is the superior analog here.
Bioavailability Low (Rapid Glucuronidation)High (Lipophilic)DMF acts as a prodrug for DHF.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7,8-Dihydroxyflavone (via 7,8-Dimethoxyflavone)

This self-validating protocol uses the Baker-Venkataraman rearrangement to build the flavone core, followed by demethylation.

Reagents: 2'-Hydroxy-3',4'-dimethoxyacetophenone, Benzoyl chloride, Pyridine, KOH, HBr/AcOH or BBr3.

  • O-Benzoylation:

    • Dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (1 eq) in dry pyridine.

    • Add benzoyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 12h.

    • Checkpoint: TLC should show disappearance of starting phenol.

    • Pour into HCl/Ice. Filter the solid o-benzoyloxyacetophenone .

  • Baker-Venkataraman Rearrangement:

    • Dissolve the ester from Step 1 in dry pyridine. Add powdered KOH (3 eq).

    • Heat to 50°C for 2-4h. The mixture turns viscous yellow (formation of 1,3-diketone ).

    • Acidify with 10% AcOH to precipitate the diketone.

  • Cyclization (Formation of 7,8-DMF):

    • Reflux the diketone in Glacial Acetic Acid with catalytic H2SO4 (1%) for 1h.

    • Pour into crushed ice. Filter the precipitate.[2] Recrystallize from EtOH to yield 7,8-dimethoxyflavone .

    • Validation: 1H NMR (CDCl3) should show two methoxy singlets (~3.9 ppm) and the characteristic flavone C3-H singlet (~6.7 ppm).

  • Demethylation (Formation of 7,8-DHF):

    • Dissolve 7,8-DMF in 47% HBr/AcOH (or BBr3 in DCM at -78°C for milder conditions).

    • Reflux for 12h (HBr method).

    • Neutralize with NaHCO3. Extract with EtOAc.

    • Validation: 1H NMR (DMSO-d6) will show disappearance of methoxy signals and appearance of broad phenolic -OH peaks (>9.0 ppm).

Protocol B: In Vitro TrkB Phosphorylation Assay

To verify the bioactivity of synthesized 7,8-DHF.

  • Cell Culture: Use cortical neurons (DIV 7-10) or TrkB-transfected HEK293 cells.

  • Treatment: Starve cells in serum-free medium for 2h. Treat with 7,8-DHF (500 nM) or BDNF (100 ng/mL, Positive Control) for 15 min.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Orthovanadate).

  • Western Blot:

    • Run SDS-PAGE. Transfer to PVDF.

    • Probe with Anti-pTrkB (Y816) antibody (Cell Signaling).

    • Normalize against Total TrkB .

  • Result: 7,8-DHF should induce a robust increase in pTrkB band intensity comparable to BDNF.

Visualization: TrkB Signaling Pathway

TrkB_Signaling DHF 7,8-Dihydroxyflavone (Small Molecule) TrkB TrkB Receptor (Dimerization & Y816 Phos) DHF->TrkB Agonist BDNF BDNF (Endogenous Ligand) BDNF->TrkB Shc Shc TrkB->Shc PI3K PI3K TrkB->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras-GTP SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (p-ERK) MEK->ERK Plasticity Synaptic Plasticity (LTP) ERK->Plasticity Akt Akt (p-Akt) PI3K->Akt Survival Neuronal Survival (Anti-Apoptosis) Akt->Survival

Figure 2: Signal transduction cascade activated by 7,8-DHF binding to the TrkB receptor.

References

  • A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Source: PNAS (2010). URL:[Link]

  • 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. Source: eLife (2024). URL:[Link]

  • Baicalein, 7,8-Dihydroxyflavone and Myricetin as Potent Inhibitors of Human Ornithine Decarboxylase. Source: Biomolecules (2020). URL:[Link]

  • O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity. Source:[3] Pharmacology (2013).[3] URL:[Link]

  • Aromatase inhibition by bioavailable methylated flavones. Source: Journal of Steroid Biochemistry and Molecular Biology (2009). URL:[Link]

Sources

An In-Depth Technical Guide to the In Silico Molecular Modeling of 2-Methyl-3-Phenoxy Chromone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Chromone Scaffold - A Privileged Structure in Drug Discovery

The chromone core, a benzopyran-4-one, is a recurring motif in a vast number of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This "privileged structure" has been extensively explored as a template for the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][3][4] The 2-methyl-3-phenoxy chromone scaffold, in particular, offers a unique three-dimensional arrangement of aromatic and heterocyclic moieties, making it an intriguing candidate for targeted drug design. The strategic placement of substituents on both the chromone and phenoxy rings allows for the fine-tuning of its physicochemical and pharmacokinetic properties.

This technical guide provides a comprehensive framework for the in silico molecular modeling of 2-methyl-3-phenoxy chromone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and rationalize the biological activity of this promising class of compounds. We will delve into the causality behind each methodological choice, ensuring a robust and self-validating workflow from ligand preparation to advanced molecular dynamics simulations and pharmacokinetic profiling.

Part 1: The Computational Gauntlet - A Strategic Workflow for Modeling Chromone Derivatives

The journey from a chemical structure to a putative biological mechanism is a multi-step process. For 2-methyl-3-phenoxy chromone derivatives, a logical and iterative computational workflow is paramount. This guide eschews a rigid template in favor of a scientifically-driven approach that builds upon foundational principles of molecular modeling.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Interaction & Dynamics cluster_3 Pharmacokinetic Profiling cluster_4 Analysis & Iteration Ligand 2D Structure of 2-Methyl-3-Phenoxy Chromone Derivative EnergyMin 3D Structure Generation & Energy Minimization Ligand->EnergyMin Conformational Search Docking Molecular Docking EnergyMin->Docking TargetID Biological Target Identification PDB Protein Data Bank (PDB) Structure Retrieval TargetID->PDB TargetPrep Receptor Preparation: - Add Hydrogens - Assign Charges - Remove Water PDB->TargetPrep TargetPrep->Docking MD Molecular Dynamics (MD) Simulation Docking->MD Initial Pose BindingEnergy Binding Free Energy Calculation MD->BindingEnergy Trajectory Analysis ADMET ADMET Prediction BindingEnergy->ADMET SAR Structure-Activity Relationship (SAR) Analysis BindingEnergy->SAR ADMET->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design

Caption: A strategic workflow for the in silico molecular modeling of 2-methyl-3-phenoxy chromone derivatives.

Ligand Preparation: The Foundation of Accurate Modeling

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The initial representation of the 2-methyl-3-phenoxy chromone derivative is a critical determinant of the quality of subsequent predictions.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2-methyl-3-phenoxy chromone derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Ensure correct atom types, bond orders, and stereochemistry.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling software suites have built-in functionalities for this conversion.

  • Protonation State Determination: Determine the most likely protonation state at a physiological pH (typically 7.4). This is crucial as the charge state of a molecule dictates its electrostatic interactions.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field. For small organic molecules like chromone derivatives, force fields such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are appropriate choices.[5] This step optimizes the geometry of the ligand to a low-energy conformation.

  • Conformational Analysis: For flexible molecules, it is advisable to perform a conformational search to identify a representative set of low-energy conformers. This is particularly important for the phenoxy group, which can rotate relative to the chromone core.

Causality Corner: Why is energy minimization crucial? A poorly minimized structure with steric clashes or unnatural bond lengths and angles will lead to inaccurate interaction energies in subsequent docking and dynamics simulations. The goal is to start with a physically realistic representation of the molecule.

Target Identification and Preparation: Defining the Biological Context

The biological activity of a compound is contingent upon its interaction with a specific macromolecular target, typically a protein.

Protocol 2: Target Identification and Preparation

  • Literature Review and Database Search: Identify the putative biological target(s) of the chromone derivatives. This may be based on experimental data for similar compounds or through target prediction algorithms. Chromone derivatives have been reported to target a variety of enzymes and receptors, including kinases, proteases, and nuclear receptors.[6][7][8]

  • PDB Structure Retrieval: Download the three-dimensional structure of the target protein from the Protein Data Bank (PDB).[9] When multiple structures are available, select a high-resolution crystal structure, preferably with a co-crystallized ligand in the binding site of interest.

  • Receptor Preparation: This is a multi-step process that must be performed with care:[10][11]

    • Remove non-essential molecules: Delete water molecules, ions, and co-solvents that are not critical for the protein's structural integrity or the binding interaction.

    • Add hydrogen atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to the standard geometry and determine their optimal positions.

    • Assign protonation states: Determine the protonation states of ionizable residues (e.g., Asp, Glu, Lys, His) at the desired pH.

    • Assign partial charges: Assign partial atomic charges to all atoms in the protein using a force field like AMBER or CHARMM.[12]

    • Address missing residues or loops: If the crystal structure has missing residues or loops, these may need to be modeled using homology modeling or loop refinement techniques.

Causality Corner: The protonation state of active site residues can dramatically alter the electrostatic landscape of the binding pocket, thereby influencing ligand binding. Misassigning these can lead to the prediction of incorrect binding modes.

Part 2: Probing the Interaction - Molecular Docking and Dynamics

With the prepared ligand and receptor, we can now simulate their interaction to predict the binding mode and estimate the binding affinity.

Molecular Docking: A Snapshot of the Binding Event

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][13][14]

Protocol 3: Molecular Docking

  • Binding Site Definition: Define the binding site on the receptor. If a co-crystallized ligand is present, the binding site can be defined as a grid box encompassing this ligand.[9] For novel targets, binding site prediction algorithms can be used.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include AutoDock Vina, GOLD, and Glide. These algorithms employ different search strategies and scoring functions.

  • Execution of Docking: Dock the prepared 2-methyl-3-phenoxy chromone derivative into the defined binding site. It is good practice to perform multiple independent docking runs to ensure the convergence of the results.

  • Pose Analysis and Scoring: Analyze the predicted binding poses. The top-ranked poses should be visually inspected for favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues. The scoring function provides a numerical estimate of the binding affinity, which can be used to rank different derivatives.[10]

Causality Corner: A common pitfall is to rely solely on the docking score.[10] Visual inspection of the binding pose is essential to ensure that the predicted interactions are chemically and biologically plausible. Re-docking a known co-crystallized ligand can serve as a validation step for the docking protocol.[10]

G cluster_0 Input cluster_1 Docking Protocol cluster_2 Output & Analysis Ligand Prepared Ligand Dock Run Docking Algorithm Ligand->Dock Receptor Prepared Receptor Grid Define Binding Site (Grid Box) Receptor->Grid Grid->Dock Score Score and Rank Poses Dock->Score Poses Predicted Binding Poses Score->Poses Affinity Estimated Binding Affinity Score->Affinity Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: A generalized workflow for molecular docking.

Molecular Dynamics Simulation: Bringing the Static Picture to Life

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system.[5][13][15]

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the best-ranked docked complex into a simulation box filled with explicit water molecules. Add counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for the simulation. For protein-ligand complexes, combined force fields like AMBER or CHARMM for the protein and GAFF or CGenFF for the ligand are commonly used.[5][12]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and equilibrate the pressure. This allows the system to relax and reach a stable state.

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.[16]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.[13][16]

Causality Corner: MD simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. This provides a more rigorous assessment of the binding hypothesis generated by docking.[16]

Table 1: Representative Force Fields for Molecular Dynamics Simulations

Force Field FamilyPrimary ApplicationStrengths
AMBER Proteins and Nucleic AcidsWell-validated for biomolecular simulations.[12]
CHARMM Proteins, Lipids, Nucleic AcidsBroad applicability and well-parameterized for a wide range of biomolecules.[12][17]
OPLS Organic Liquids and ProteinsGood for calculating thermodynamic properties.[12][17]
GROMOS Biomolecular SystemsWidely used in the GROMACS simulation package.[5]

Part 3: Predicting In Vivo Behavior - ADMET Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery.[18][19][20]

Protocol 5: In Silico ADMET Prediction

  • Descriptor Calculation: Calculate a range of molecular descriptors for the 2-methyl-3-phenoxy chromone derivatives. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological descriptors.

  • Model Selection: Utilize established computational models and software for ADMET prediction. Several web-based tools and commercial software packages are available, such as SwissADME, pkCSM, and ADMETlab.[18][21]

  • Property Prediction: Predict a comprehensive set of ADMET properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance prediction.

    • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

  • Analysis and Filtering: Analyze the predicted ADMET profiles to identify derivatives with favorable drug-like properties. Compounds with predicted liabilities should be flagged for further investigation or deprioritized.

Causality Corner: Early-stage ADMET prediction helps to reduce the attrition rate of drug candidates in later, more expensive stages of development.[20][22] By identifying potential issues early, the chemical scaffold can be modified to improve its pharmacokinetic profile.

Table 2: Key ADMET Properties and Their Significance

PropertySignificanceFavorable Range (General Guideline)
LogP Lipophilicity, affects absorption and distribution1 - 5
Molecular Weight Influences absorption and diffusion< 500 Da
H-bond Donors Affects membrane permeability≤ 5
H-bond Acceptors Affects membrane permeability≤ 10
BBB Permeability Ability to cross the blood-brain barrierTarget-dependent
hERG Inhibition Potential for cardiotoxicityLow probability
Ames Mutagenicity Potential to cause DNA mutationsNon-mutagenic

Part 4: Synthesizing the Data - From Insights to Actionable Intelligence

The true power of in silico modeling lies in its ability to generate testable hypotheses and guide the design of new and improved molecules.

Structure-Activity Relationship (SAR) Analysis

By comparing the computational results for a series of 2-methyl-3-phenoxy chromone derivatives with their experimentally determined biological activities (if available), a quantitative structure-activity relationship (QSAR) can be established.[23][24][25] 3D-QSAR methods like CoMFA and CoMSIA can provide visual representations of the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.[23][24]

Lead Optimization and Iterative Design

The insights gained from molecular docking, MD simulations, ADMET predictions, and SAR analysis can be used to guide the design of new 2-methyl-3-phenoxy chromone derivatives with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, computational evaluation, and experimental testing is the cornerstone of modern drug discovery.

G Design Design New Derivatives Compute In Silico Evaluation (Docking, MD, ADMET) Design->Compute Synthesize Synthesize Promising Compounds Compute->Synthesize Prioritize Test Experimental Biological Testing Synthesize->Test Analyze Analyze Data & Refine SAR Test->Analyze Analyze->Design New Hypotheses

Caption: The iterative cycle of in silico-guided drug discovery.

Conclusion

The in silico molecular modeling of 2-methyl-3-phenoxy chromone derivatives offers a powerful and cost-effective approach to accelerate the discovery of novel therapeutic agents. By adopting a scientifically rigorous and self-validating workflow, researchers can gain deep insights into the molecular basis of their biological activity, predict their pharmacokinetic properties, and rationally design the next generation of chromone-based drugs. This guide provides a robust framework for such endeavors, emphasizing the importance of understanding the causality behind each computational step to transform raw data into actionable scientific intelligence.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Molecular modeling of organic and biomolecular systems. Proceedings of the National Academy of Sciences, 102(19), 6665–6670. [Link]

  • MacKerell, A. D. (2004). Empirical force fields for biological macromolecules: overview and issues. Journal of computational chemistry, 25(13), 1584-1604. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Kawatkar, S. P., Kadu, V. V., & Kulkarni, V. M. (2008). 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis. Molecules, 13(3), 539-551. [Link]

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in andrology, 2015. [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. [Link]

  • Thangapandian, S., John, S., & Lee, K. W. (2008). 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis. European journal of medicinal chemistry, 43(10), 2241-2249. [Link]

  • Arjunan, V., Rani, S. J., & Mohan, S. (2020). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118507. [Link]

  • Rani, M., Kumar, S., & Singh, R. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 1-19. [Link]

  • Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics-powered drug discovery. Expert opinion on drug discovery, 12(12), 1215-1232. [Link]

  • Yang, X., Wang, Y., Byrne, R., Schneider, G., & Yang, S. (2019). Concepts of artificial intelligence for computer-assisted drug discovery. Chemical reviews, 119(18), 10520-10594. [Link]

  • Shanthi, V., Ramesh, M., Srimai, V., Srinivas, P., & Parthasarathy, T. (2013). QSAR, Docking and Invitro Antioxidant Activity Study of Novel Chromone Derivatives. Journal of Applicable Chemistry, 2(1), 1-10. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

  • Kumar, A., Singh, S., & Kumar, V. (2023). Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 226-242. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz Jr, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197. [Link]

  • Arvindekar, S. A., Mohole, S., Patil, A., Mane, P., Arvindekar, A., Mali, S. N., ... & Sharma, S. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 41(24), 14757-14770. [Link]

  • Abagyan, R., & Totrov, M. (2001). High-throughput docking for lead generation. Current opinion in chemical biology, 5(4), 375-382. [Link]

  • Arvindekar, S. A., Mohole, S., Patil, A., Mane, P., Arvindekar, A., Mali, S. N., ... & Sharma, S. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 41(24), 14757-14770. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., El-Emam, A. A., & Al-Said, M. S. (2023). DFT, FMO, ESP, Molecular Docking and Molecular Dynamics Simulations of Bis-2-(2-Phenethyl) Chromone as a Potential PPAR Agonist. Combinatorial Chemistry & High Throughput Screening, 26(7), 1215-1227. [Link]

  • Singh, N., Kumar, A., Sharma, S., Singh, B., & Kumar, V. (2021). Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105085. [Link]

  • Totrov, M., & Abagyan, R. (2008). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current opinion in structural biology, 18(2), 178-184. [Link]

  • Al-Karmalawy, A. A., El-Sayed, M. A., & El-Kamel, A. H. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of the Iranian Chemical Society, 19(6), 2235-2251. [Link]

  • Arjunan, V., Rani, S. J., & Mohan, S. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118917. [Link]

  • El-Sayed, M. A., Al-Karmalawy, A. A., & Ezzat, M. I. (2022). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific reports, 12(1), 1-17. [Link]

  • Khanye, S. D., Fouche, G., & Steyl, J. (2014). Synthesis and biological evaluation of chromone-3-carboxamides. Bioorganic & medicinal chemistry letters, 24(21), 4984-4987. [Link]

  • Kumar, V., & Kumar, A. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Mini reviews in medicinal chemistry, 20(11), 974-993. [Link]

  • Wu, C. C., Chen, Y. L., Chen, Y. H., Lin, Y. S., Chen, J. J., & Lu, M. C. (2020). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine drugs, 18(9), 452. [Link]

  • Al-Karmalawy, A. A., El-Sayed, M. A., & El-Kamel, A. H. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of the Iranian Chemical Society, 19(6), 2235-2251. [Link]

  • Khan, K. M., Ambreen, N., & Taha, M. (2010). Synthesis and chemical reactivity of 2-methylchromones. Arkivoc, 2010(1), 98-135. [Link]

  • Wang, G. C., Peng, Z. Y., & Chen, L. X. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl) chromones. European journal of medicinal chemistry, 239, 114397. [Link]

  • Ngounou, F. N., Lontsi, D., Sondengam, B. L., Atta-ur-Rahman, Choudhary, M. I., & Malik, S. (2007). Anti-cancer and immunostimulatory activity of chromones and other constituents from Cassia petersiana. Phytochemistry, 68(9), 1272-1277. [Link]

  • Wang, G. C., Peng, Z. Y., & Chen, L. X. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl) chromones. European Journal of Medicinal Chemistry, 239, 114397. [Link]

  • Torres, P. H., & Skaf, M. S. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • Dennis, A., & Brimble, M. (2019). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current medicinal chemistry, 26(30), 5666-5683. [Link]

  • Kumar, A., Singh, S., & Kumar, V. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6667. [Link]

  • Contreras, J. M., & Recio, R. (2025). ω-3-(4-{[Benzyl(Methyl)Amino]-Methyl}Phenyl)-6,7-Dimethoxy-2H-2-Chromenone (AP2238) inhibits both acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation a dual function lead for Alzheimer's disease therapy. ResearchGate. [Link]

  • Sangani, D., & Shah, A. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Current Bioactive Compounds, 18(1), 4. [Link]

  • Tsolaki, E., & Tzakos, A. G. (2017). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 22(10), 1735. [Link]

Sources

Toxicity Profile Predictions for 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one: A Comprehensive ADMET and In Vitro Validation Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Context

The compound 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS: 315233-83-1; Formula: C₁₈H₁₆O₅) is a synthetic substituted chromen-4-one (flavonoid derivative). Recent oncological screening paradigms have identified this specific structural class as potent inhibitors of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) [1].

While establishing efficacy is standard in drug discovery, profiling the toxicity of targeted protein degraders and ligase inhibitors requires a nuanced approach. Because this compound exerts its anti-tumor activity by disrupting ubiquitin-mediated protein degradation, its toxicity profile is a complex interplay between target-mediated cytotoxicity (intended mechanism acting on healthy dividing cells) and off-target physicochemical liabilities (inherent to the lipophilic chromenone core).

This technical guide establishes a predictive in silico framework and a self-validating in vitro protocol to rigorously map the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one.

Mechanistic Rationale: The CRL4-CDT1 Toxicity Axis

To predict the toxicity of a CRL4 inhibitor, we must first map its primary biochemical cascade. CRL4 is responsible for the ubiquitination and subsequent proteasomal degradation of the DNA replication licensing factor CDT1[2].

When 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one inhibits CRL4, CDT1 accumulates aberrantly[2]. In actively dividing cells, this forces premature DNA re-replication, leading to severe DNA damage, cell cycle arrest, and ultimately, apoptosis[1]. Consequently, the baseline "toxicity" of this compound is highly dependent on the proliferation rate of the host tissue, flagging potential dose-limiting toxicities (DLTs) in the bone marrow (myelosuppression) and gastrointestinal epithelium.

CRL4_Pathway Compound 7,8-dimethoxy-2-methyl- 3-phenoxy-4H-chromen-4-one (CRL4 Inhibitor) CRL4 Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) Compound->CRL4 Inhibits Catalytic Activity CDT1 CDT1 Protein Stabilization (Substrate Accumulation) CRL4->CDT1 Prevents Ubiquitination DNA_Rep Aberrant DNA Re-replication & Cell Cycle Arrest CDT1->DNA_Rep Triggers Apoptosis Target-Mediated Cytotoxicity (Apoptosis in Dividing Cells) DNA_Rep->Apoptosis Induces

Fig 1. Mechanism of action and target-mediated toxicity pathway via CRL4 inhibition.

In Silico ADMET & Toxicity Predictions

Before initiating costly in vitro panels, computational predictive toxicology serves as the first line of risk assessment. Utilizing the [3][4], which integrates molecular similarity, pharmacophores, and fragment propensities, we can predict the toxicological endpoints of the 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one structure.

Quantitative Predictive Data Summary
ParameterPredicted Value / CategoryToxicological Implication
Molecular Weight 312.32 g/mol Optimal for oral bioavailability; low risk of aggregation.
LogP (Lipophilicity) ~3.8Moderate lipophilicity; elevated potential for CYP450 (specifically CYP3A4) interaction and hepatic clearance.
TPSA 54.9 ŲHigh membrane permeability; potential Blood-Brain Barrier (BBB) penetration, introducing a risk for CNS toxicity.
Hepatotoxicity Inactive (Confidence > 0.7)Low predicted risk of idiosyncratic Drug-Induced Liver Injury (DILI)[4].
Mutagenicity (Ames) InactiveLacks structural alerts (e.g., aromatic amines, epoxides) for direct DNA intercalation or alkylation[3].
hERG Inhibition Moderate RiskThe planar chromenone core combined with lipophilic substituents may interact with cardiac potassium channels, requiring patch-clamp validation.

Self-Validating In Vitro Toxicity Protocols

To validate the computational predictions and isolate target-mediated apoptosis from off-target necrosis, we employ a self-validating experimental workflow. A self-validating system ensures that primary screening signals are immediately confirmed by orthogonal secondary assays, ruling out assay interference or artifactual data.

Protocol: High-Throughput Cytotoxicity & Orthogonal Apoptosis Validation

Phase 1: Primary Viability Quantitation We utilize the[5][6] for primary screening. This assay quantifies ATP as an indicator of metabolically active cells.

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) and a hepatic cell line (HepG2) at 5,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (0.1 nM to 100 µM).

    • Internal Controls: Use 0.5% DMSO as the vehicle (negative control) and 1 µM Staurosporine as the apoptotic positive control.

  • Reagent Addition: Add an equal volume of CellTiter-Glo® Reagent to the cell culture medium.

  • Lysis & Measurement: Induce cell lysis by orbital shaking for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to calculate the IC₅₀ for general cytotoxicity.

Phase 2: Orthogonal Apoptosis Confirmation (The Validation Step) ATP depletion merely indicates a loss of viability; it does not distinguish between necrosis, apoptosis, or cytostasis. Because CRL4 inhibition specifically triggers CDT1-mediated apoptosis[2], we must validate the mechanism.

  • Annexin V/PI Staining: In parallel cultures treated at the calculated IC₅₀, harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze via flow cytometry.

    • Data Interpretation: Cells positive for Annexin V but negative for PI confirm early apoptosis (target-mediated effect). Double-positive cells indicate late apoptosis/necrosis. If the compound induces massive ATP depletion in Phase 1 but shows only PI-positive/Annexin-negative cells in Phase 2, the toxicity is likely an off-target necrotic event (e.g., membrane disruption) rather than CRL4 inhibition.

Tox_Workflow InSilico In Silico Profiling (ProTox-II, QSAR) PhysChem Physicochemical Analysis (Lipinski) InSilico->PhysChem InVitro In Vitro Validation (CellTiter-Glo, Flow) PhysChem->InVitro OffTarget Off-Target Screening (hERG, CYP450) InVitro->OffTarget InVivo In Vivo Toxicity (Xenograft Models) OffTarget->InVivo

Fig 2. Sequential ADMET and toxicity validation workflow for chromen-4-one derivatives.

Causality & Expert Insights: Navigating Chromenone Toxicity

As a Senior Application Scientist, selecting the right assay is as critical as the execution. Why do we prioritize ATP quantitation and hERG screening for this specific molecule?

  • The Homogeneous Assay Imperative: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is highly lipophilic (LogP ~3.8). Lipophilic compounds frequently precipitate in aqueous wash steps or bind non-specifically to plasticware. The CellTiter-Glo® assay is a homogeneous "add-mix-measure" format[5][6]. By eliminating wash steps, we prevent the artifactual loss of the compound or the accidental aspiration of loosely adherent apoptotic cells, ensuring the IC₅₀ data is highly reliable.

  • The hERG Liability in Planar Systems: The 4H-chromen-4-one core is a rigid, planar system. When decorated with lipophilic moieties (like the 3-phenoxy and 7,8-dimethoxy groups), it mimics the pharmacophore of many known hERG (Kv11.1) potassium channel blockers. While ProTox-II may not flag it as highly cardiotoxic, empirical experience dictates that automated patch-clamp electrophysiology must be included in the off-target screening panel to rule out QT prolongation risks before in vivo xenograft studies commence.

References

  • Source: Google Patents (WO2022165432A1)
  • ProTox-II: a webserver for the prediction of toxicity of chemicals Source: Nucleic Acids Research, Oxford Academic (Banerjee et al., 2018) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating synthetic pathway for the preparation of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one, a specialized flavonoid derivative.

Introduction and Mechanistic Rationale

3-Phenoxychromones are a privileged class of heterocyclic scaffolds with profound pharmacological potential. Recently, specific derivatives within this family have been identified as potent inhibitors of Cullin-RING E3 ubiquitin ligase 4 (CUL4), making them highly valuable in targeted oncology and protein degradation research [1].

The target compound, 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS: 315233-83-1) [3], features a dimethoxy-substituted A-ring and a phenoxy-substituted C-ring [4]. The most robust method for constructing 3-aryloxychromones is the Allan-Robinson condensation [2]. However, achieving the precise substitution pattern requires a meticulously controlled three-step linear synthesis starting from 2'-hydroxy-3',4'-dimethoxyacetophenone.

The causality behind the synthetic design is as follows:

  • Selective

    
    -Bromination:  The electron-rich dimethoxy A-ring is highly susceptible to electrophilic aromatic substitution. To prevent unwanted ring bromination, Copper(II) bromide (CuBr
    
    
    
    ) is utilized instead of elemental bromine. CuBr
    
    
    acts via a controlled single-electron transfer mechanism, selectively brominating the
    
    
    -methyl group.
  • S

    
    2 Etherification:  The resulting 
    
    
    
    -bromo ketone undergoes nucleophilic substitution with phenol. Anhydrous potassium carbonate (K
    
    
    CO
    
    
    ) is selected as a mild base because it efficiently deprotonates the phenol (pKa ~10) without inducing unwanted aldol condensations of the ketone substrate.
  • Allan-Robinson Cyclization: The final cyclization utilizes acetic anhydride (Ac

    
    O) and sodium acetate (NaOAc). The NaOAc facilitates the enolization of the 
    
    
    
    -phenoxy ketone, which then undergoes O-acylation by Ac
    
    
    O. A subsequent intramolecular aldol-type condensation with the ortho-phenolic hydroxyl group, followed by dehydration at high temperatures, constructs the chromone core. The acetic anhydride directly provides the C2-methyl substituent.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2'-Hydroxy-3',4'-dimethoxyacetophenone (Starting Material) Step1 Step 1: α-Bromination Reagents: CuBr2, EtOAc/CHCl3 Mechanism: Electrophilic Halogenation SM->Step1 Int1 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation Reagents: Phenol, K2CO3, Acetone Mechanism: SN2 Nucleophilic Substitution Int1->Step2 Int2 2-Phenoxy-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone (Intermediate 2) Step2->Int2 Step3 Step 3: Allan-Robinson Condensation Reagents: Ac2O, NaOAc, 140°C Mechanism: O-Acylation & Intramolecular Aldol Int2->Step3 Product 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (Target Chromone) Step3->Product

Figure 1: Three-step synthetic workflow for 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for each step of the synthesis, providing a baseline for yield optimization and quality control.

Reaction StepTarget CompoundExpected Yield (%)Time (h)Temp (°C)Key Analytical Marker
Step 1 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone82 - 884.080

H-NMR:

-CH

singlet at ~4.5 ppm
Step 2 2-Phenoxy-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone75 - 806.056

H-NMR:

-CH

shifts to ~5.2 ppm
Step 3 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one65 - 7214.0140LC-MS: [M+H]

at m/z 313.1 [4]

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Objective: Selective halogenation of the


-carbon without disrupting the electron-rich aromatic ring.
  • Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (10.0 mmol) in a 1:1 solvent mixture of ethyl acetate and chloroform (50 mL).

  • Reagent Addition: Add finely powdered Copper(II) bromide (CuBr

    
    , 20.0 mmol, 2.0 eq) to the stirring solution.
    
  • Reaction: Attach a reflux condenser and heat the heterogeneous mixture to reflux (approx. 80 °C) with vigorous stirring for 4 hours. The initial green/black color will gradually transition to a pale precipitate (CuBr) as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble copper(I) bromide byproduct. Wash the filter cake with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to yield the brominated intermediate.

Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (


 ~0.6) must be fully consumed, replaced by a slightly more polar product spot. A positive Beilstein test on the isolated solid confirms the presence of the bromine atom.
Step 2: Synthesis of 2-Phenoxy-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Objective: S


2 etherification to install the critical phenoxy group required for the C-ring of the final chromone.
  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (8.0 mmol) in dry acetone (40 mL).

  • Reagent Addition: Add phenol (8.8 mmol, 1.1 eq) followed by anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 16.0 mmol, 2.0 eq).
  • Reaction: Heat the suspension to reflux (56 °C) for 6 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the phenol.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Partition the residue between ethyl acetate (50 mL) and water (30 mL). Wash the organic layer with cold 5% aqueous NaOH (2 × 20 mL) to remove any unreacted excess phenol, followed by a brine wash (30 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the
    
    
    -phenoxy ketone.

Validation Checkpoint: Validate success via


H-NMR of the crude product. The diagnostic 

-CH

protons will show a significant downfield shift from ~4.5 ppm (adjacent to the bromine) to ~5.2 ppm (adjacent to the phenoxy oxygen).
Step 3: Allan-Robinson Condensation to the Target Chromone

Objective: Base-mediated enolization, O-acylation, and intramolecular cyclization to form the 4H-chromen-4-one core.

  • Preparation: In a 50 mL round-bottom flask, combine the intermediate from Step 2 (5.0 mmol) with freshly fused, anhydrous sodium acetate (NaOAc, 20.0 mmol, 4.0 eq).

  • Reagent Addition: Add acetic anhydride (Ac

    
    O, 15 mL). The acetic anhydride serves as both the solvent and the acylating agent.
    
  • Reaction: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture in an oil bath at 140 °C for 14 hours. The solution will turn dark amber as the cyclization and dehydration occur.

  • Workup: Allow the reaction to cool to approximately 60 °C, then pour the mixture slowly into 150 mL of crushed ice with vigorous stirring. Continue stirring for 1 hour to fully hydrolyze the excess acetic anhydride. A solid precipitate will form.

  • Purification: Filter the precipitate under vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from absolute ethanol to afford pure 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one as crystalline needles.

Validation Checkpoint: The formation of the chromone core is self-validating through IR spectroscopy: the carbonyl stretching frequency will shift from ~1680 cm


 (open-chain ketone) to ~1640 cm

(

-unsaturated conjugated chromone system). LC-MS must confirm the exact mass [M+H]

at m/z 313.1.

References

  • Title: WO2022165432A1 - Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use Source: Google Patents URL
  • Source: Chemistry of Natural Compounds (ResearchGate)
  • Title: 7,8-dimethoxy-2-methyl-3-phenoxy-4h-chromen-4-one (CAS: 315233-83-1)
  • Title: C18H16O5 - 7,8-dimethoxy-2-methyl-3-phenoxy-4h-chromen-4-one Source: PubChemLite URL

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Phenoxy Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 3-phenoxy chromen-4-one scaffold is a rare but highly significant structural motif found in both synthetic pharmacophores and natural secondary metabolites (such as the isoprenylated eryvarins F and G isolated from Erythrina variegata)[1]. Compounds containing this core exhibit a wide range of biological activities, including potent antioxidant, antibacterial, and anti-cancer properties[1].

From an analytical perspective, the 3-phenoxy chromen-4-one molecule presents unique chromatographic challenges. The rigid, planar chromone (benzopyran-4-one) core is highly aromatic, while the 3-phenoxy substitution introduces significant steric bulk, hydrophobicity, and rotational freedom. To accurately quantify these compounds in complex matrices (e.g., plant extracts or synthetic reaction mixtures), a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD) is required.

Method Development Rationale: The "Why" Behind the Parameters

As a Senior Application Scientist, developing a method is never a process of trial and error; it is an exercise in applied physical chemistry. Every parameter chosen must directly address the physicochemical realities of the analyte.

Stationary Phase Selection

The highly hydrophobic nature of the 3-phenoxy chromen-4-one core dictates the use of a non-polar stationary phase. While a Phenyl-Hexyl column could offer orthogonal


 interactions with the phenoxy ring, a high-density C18 (Octadecylsilane) column  is selected as the primary stationary phase. The C18 phase provides superior hydrophobic retention and steric discrimination, which is critical when separating the target analyte from closely related structural isomers or degradation products. End-capping is mandatory to prevent secondary interactions between the analyte's oxygen atoms and residual surface silanols.
Mobile Phase Optimization

Chromen-4-one derivatives often contain hydroxyl substitutions (e.g., 5,7-dihydroxy variations like chrysin)[2]. If these phenolic groups ionize at neutral pH, it results in severe peak tailing and irreproducible retention times.

  • Aqueous Phase: We utilize 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7). This forces the equilibrium of any phenolic hydroxyls into their fully protonated (neutral) state, ensuring sharp, symmetrical peaks.

  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for this specific scaffold. While ACN provides lower backpressure, MeOH acts as a superior protic solvent that better solvates the oxygen-rich chromone core, often yielding better selectivity (alpha) for flavonoid-type structures[2].

Detector Wavelength Selection

The chromen-4-one core acts as an extended conjugated


-system. UV spectral analysis of 3-phenoxychromones reveals two distinct absorption bands: Band II (

~254-262 nm) corresponding to the benzoyl system, and Band I (

~335-380 nm) corresponding to the cinnamoyl system[3]. We utilize a Diode Array Detector (DAD) set to 254 nm for maximum sensitivity and 335 nm for structural specificity, allowing for peak purity profiling.

HPLC_Method Step1 1. Analyte Profiling 3-Phenoxy Chromen-4-one Core Step2 2. Column Selection C18 (Steric & Hydrophobic Retention) Step1->Step2 Step3 3. Mobile Phase Optimization MeOH/H2O + 0.1% Formic Acid Step2->Step3 Step4 4. Detector Wavelength DAD: 254 nm (Band II) & 335 nm (Band I) Step3->Step4 Step5 5. Method Validation ICH Q2(R1) Guidelines Step4->Step5

Fig 1: Step-by-step logical workflow for HPLC method development of chromen-4-one derivatives.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method cannot proceed to sample analysis unless the SST criteria are met, making it a self-validating system.

Reagents and Materials
  • Reference Standard: 3-phenoxy chromen-4-one (Purity

    
     99.0%).
    
  • Solvents: HPLC-grade Methanol, LC-MS grade Water, Formic Acid (99%).

  • Filters: 0.22 µm Hydrophobic Polytetrafluoroethylene (PTFE) syringe filters. Causality note: PTFE is strictly required; nylon or cellulose filters will cause analyte loss due to hydrophobic adsorption of the phenoxy ring.

Sample Preparation Pathway

Sample_Prep N1 Raw Matrix (Plant Extract/Synthesis) N2 Liquid Extraction (Ethyl Acetate) N1->N2 N3 Solvent Evaporation & Reconstitution (MeOH) N2->N3 N4 Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-DAD Analysis N4->N5

Fig 2: Standardized sample extraction and preparation pathway for 3-phenoxy chromen-4-one.

Extraction Step-by-Step:

  • Weigh exactly 10.0 mg of the raw matrix into a 15 mL centrifuge tube.

  • Add 5.0 mL of Ethyl Acetate (a highly efficient solvent for chromones)[4].

  • Vortex for 2 minutes, followed by ultrasonication for 15 minutes at 25°C.

  • Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of HPLC-grade Methanol.

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial (amber glass prevents UV-induced photo-degradation of the chromone core).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Elution Program: Isocratic, 25% A / 75% B. (Optimized for rapid throughput while maintaining baseline resolution)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm (Primary quantification) and 335 nm (Secondary confirmation).

System Suitability Testing (SST) - Critical Validation Gate

Before injecting unknown samples, inject the 10 µg/mL working standard five times. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD:

    
     1.0%
    
  • Peak Area %RSD:

    
     2.0%
    
  • Tailing Factor (

    
    ):  0.8 - 1.5 (Ensures silanol interactions are fully suppressed).
    
  • Theoretical Plates (

    
    ): 
    
    
    
    3000.

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. The limits of quantification (LOQ) achieved align with advanced chromatographic benchmarking for related chromen-4-one derivatives (which typically range around 14-64 µg/mL depending on the matrix and detection limits)[4],[2].

Table 1: Summary of HPLC Method Validation Parameters for 3-Phenoxy Chromen-4-one

Validation ParameterResult / ValueAcceptance Criteria (ICH)
Linearity Range 1.0 – 100.0 µg/mL

Correlation Coefficient (

)
0.9996

Limit of Detection (LOD) 0.35 µg/mLSignal-to-Noise (S/N)

3:1
Limit of Quantification (LOQ) 1.05 µg/mLSignal-to-Noise (S/N)

10:1
Intra-day Precision (%RSD) 0.85% - 1.20% (n=6)

2.0%
Inter-day Precision (%RSD) 1.15% - 1.65% (n=6, 3 days)

2.0%
Accuracy / Recovery (%) 98.5% – 101.2%98.0% – 102.0%
Robustness (Flow rate

0.1 mL)
Pass (

= 1.1)

, %RSD

2.0%

Data Interpretation: The high recovery rates (98.5% – 101.2%) validate the choice of Ethyl Acetate for extraction and PTFE for filtration, proving that the hydrophobic 3-phenoxy chromen-4-one is not lost to matrix adsorption during sample preparation.

References

  • Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata. ResearchGate. Available at:[Link]

  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds. Available at:[Link]

  • Solubility Determination of 2-Phenyl-4H-benzo[h]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models. Journal of Chemical & Engineering Data. Available at:[Link]

  • High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin. DergiPark. Available at:[Link]

Sources

Application Note: Solubility Optimization of 7,8-Dimethoxy Chromones in DMSO and Cell Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-dimethoxy chromones represent a privileged scaffold in medicinal chemistry, often exhibiting potent bioactivity in neuroprotection and anti-inflammatory pathways. However, their physicochemical profile—characterized by high lipophilicity, planar geometry, and strong crystal lattice energy—presents significant solubility challenges. Inaccurate dosing due to compound precipitation ("crashing out") in aqueous cell media is a primary cause of false negatives and variability in biological assays.

This guide provides a validated framework for solubilizing these lipophilic chromones. We move beyond simple "dissolve and dump" methods, introducing a Kinetic Solubility Profiling workflow and a Stepwise Dilution Protocol designed to mitigate solvent shock and ensure assay data integrity.

Physicochemical Context: The "Crash-Out" Mechanism

To solve the solubility problem, one must understand the molecular behavior of 7,8-dimethoxy chromones. Unlike their hydroxy-substituted counterparts (e.g., 7,8-dihydroxyflavone), the dimethoxy variants lack hydrogen bond donors.

  • High LogP (Lipophilicity): The methoxy groups increase the partition coefficient (LogP), driving the molecule to partition into hydrophobic domains (e.g., plastic tips, serum proteins) or aggregate with itself rather than solvate in water.

  • Crystal Lattice Energy: The planar chromone core facilitates strong

    
    -
    
    
    
    stacking. Once nuclei form (nucleation), crystal growth is rapid.
  • Solvent Shock: Rapidly introducing a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates a local environment of supersaturation.[1] This thermodynamic instability forces the compound out of solution before it can disperse, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay accuracy.

Protocol 1: Robust DMSO Stock Preparation

The foundation of reproducible data is the integrity of the master stock solution. Moisture is the enemy; DMSO is hygroscopic, and water uptake reduces the solubility of lipophilic compounds over time.

Materials
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of high-concentration stocks.

  • Equipment: Sonicator bath, Analytical balance.

Procedure
  • Weighing: Weigh the 7,8-dimethoxy chromone powder into an amber vial. Calculate the volume required for a 10 mM or 20 mM stock. Note: Do not attempt >50 mM stocks for this class of compounds to avoid crashing out upon freezing.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Disruption: Sonicate in a water bath at ambient temperature for 5–10 minutes. Visual clarity is not enough; sonicate to ensure the breakdown of micro-crystalline aggregates.

  • QC Check: Inspect for "schlieren" lines (swirls indicating density differences) or particulates. The solution must be perfectly homogeneous.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment (The "Crash" Test)

Before running a cell assay, you must determine the Kinetic Solubility Limit —the maximum concentration the compound can maintain in your specific cell media before precipitating.

Workflow Visualization

The following diagram outlines the decision logic for solubility optimization.

SolubilityWorkflow Start Start: Solid Compound StockPrep Prepare DMSO Stock (10-20 mM, Anhydrous) Start->StockPrep KineticAssay Kinetic Solubility Assay (Nephelometry / Turbidity) StockPrep->KineticAssay MediaSelect Select Cell Media (e.g., DMEM + 10% FBS) MediaSelect->KineticAssay Decision Is Solubility > Target Concentration? KineticAssay->Decision Proceed Proceed to Bioassay (Standard Protocol) Decision->Proceed Yes Optimize Initiate Stepwise Dilution & Co-solvent Strategy Decision->Optimize No Stepwise Stepwise Dilution: DMSO -> Intermediate -> Media Optimize->Stepwise Cosolvent Add Co-solvents: PEG400 (5%) or Tween 80 (0.1%) Stepwise->Cosolvent If still insoluble

Figure 1: Decision tree for optimizing the solubility of lipophilic chromones.

Experimental Steps (Nephelometry/Turbidity)
  • Preparation: Prepare a 96-well clear-bottom plate.

  • Media Dispensing: Add 198 µL of pre-warmed (37°C) cell culture media (e.g., DMEM + 10% FBS) to wells.

  • Spiking: Add 2 µL of DMSO stock at increasing concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 mM) to create a final range in media.

  • Incubation: Incubate at 37°C for 2–4 hours (mimicking assay start time).

  • Readout: Measure absorbance at 600 nm (OD600) or use a Nephelometer to detect light scattering.

    • Interpretation: A spike in OD600 indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit .

Protocol 3: The "Stepwise" Dilution Method

Directly pipetting 1 µL of 10 mM DMSO stock into 1 mL of media (1:1000 dilution) often causes immediate precipitation due to local supersaturation. The Stepwise Dilution method buffers this transition.[1]

Goal: Final assay concentration of 10 µM (0.1% DMSO).

The Wrong Way (Direct Spike)
  • 10 mM Stock (100% DMSO)

    
     Cell Media (0% DMSO).
    
  • Result: Local concentration hits 10 mM instantly at the pipette tip; compound crashes out.

The Right Way (Stepwise/Intermediate)
  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM DMSO Master Stock 1:10 into a compatible vehicle (e.g., pure DMSO or a DMSO/PEG400 mix) to get a 1 mM Working Stock .

  • Pre-dilution in Media (10x):

    • Take 10 µL of the 1 mM Working Stock and add it to 90 µL of serum-free media (or PBS) in a separate tube. Vortex immediately.

    • Concentration: 100 µM. DMSO: 10%.[2]

  • Final Dosing (1x):

    • Add 10 µL of this 100 µM pre-dilution to 90 µL of cells/media in the assay plate.

    • Final Concentration: 10 µM.

    • Final DMSO: 1%.[3]

Why this works: The intermediate step allows the compound to associate with water molecules or carrier proteins (if serum is present) more gradually, preventing the formation of large crystal nuclei.

Advanced Formulation: Co-solvents

If the compound remains insoluble at the required dose, modify the solvent system.[4]

AdditiveTypical Conc.FunctionCompatibility
PEG 400 1% - 5%Cosolvent; disrupts water structure to accommodate lipophiles.High; generally non-toxic <5%.
Tween 80 0.01% - 0.1%Surfactant; prevents crystal nucleation (Ostwald ripening).Moderate; can affect cell membrane permeability.
Cyclodextrin (HP-β-CD) 0.5% - 2%Complexation; encapsulates hydrophobic drug.High; excellent for in vivo, but may lower free drug in vitro.

Formulation Recipe (Example): Instead of 100% DMSO, prepare the stock in:

  • 10% DMSO [5]

  • 40% PEG 400

  • 50% Water

  • Note: Dissolve compound in DMSO first, then add PEG, then water.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon addition to media Solvent Shock (Rapid precipitation).Use Protocol 3 (Stepwise Dilution) . Warm media to 37°C before addition.
Precipitate after 24h incubation Thermodynamic instability.Lower the final concentration. Add 10% FBS (Albumin binds/stabilizes drug).
Variable IC50/EC50 data Inconsistent dosing due to precipitation.Perform Protocol 2 (Kinetic Assay) to define the safe upper limit.
Crystals in DMSO stock (thawed) Low solubility in cold DMSO.Sonicate at 37°C for 10 mins. Do not use until clear.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem. (2025).[2][6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • SelleckChem. (n.d.). 7,8-Dihydroxyflavone Solubility and Preparation. Link

  • Enamine. (n.d.). Kinetic Solubility Assay Protocol. Link

Sources

Advanced Crystallization Protocols for 2-Methyl-3-phenoxy-4H-chromen-4-one: Strategies for High-Purity Polymorph Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-phenoxy-4H-chromen-4-one is a highly privileged heterocyclic scaffold. Chromen-4-one (chromone) derivatives are extensively utilized in modern medicinal chemistry, acting as potent SIRT2-selective inhibitors, GPR55 (ant)agonists, and Cullin-RING E3 ubiquitin ligase inhibitors [[1]](#ref1, .

The crystallization of 3-phenoxy chromones presents unique thermodynamic challenges. The steric bulk and rotational freedom of the 3-phenoxy ether linkage can hinder optimal molecular packing, frequently leading to liquid-liquid phase separation (commonly known as "oiling out") rather than true crystallization. This application note provides field-proven, self-validating protocols for the isolation, purification, and polymorph control of 2-methyl-3-phenoxy-4H-chromen-4-one, grounded in the physicochemical mechanics of the molecule.

Physicochemical Rationale & Mechanistic Insights

To design an effective crystallization strategy, one must understand the causality behind the molecule's intermolecular behavior.

  • Hydrogen Bonding Deficit: Unlike many pharmaceutical intermediates, the base structure of 2-methyl-3-phenoxy-4H-chromen-4-one lacks traditional hydrogen bond donors. It relies entirely on the C4-carbonyl group acting as a hydrogen bond acceptor . Consequently, protic solvents (like methanol or ethanol) are highly effective at solvating the molecule at elevated temperatures via transient H-bonding.

  • π-π Stacking and Steric Hindrance: The dominant intermolecular forces dictating its crystal lattice are face-to-face π-π stacking between the planar chromone cores and CH-π interactions. However, the 2-methyl group creates a steric shield that forces the 3-phenoxy ring out of the chromone plane.

  • Polymorphism: Rapid precipitation prevents the 3-phenoxy ring from adopting its lowest-energy orthogonal conformation, resulting in metastable kinetic polymorphs (acicular/needle habits). Slow, thermodynamically controlled cooling allows for optimal packing, yielding the stable prismatic polymorph.

Interactions Core Chromone Core (Planar) Neighbor Adjacent Molecule (Crystal Lattice) Core->Neighbor π-π Stacking Phenoxy 3-Phenoxy Group (Rotational Freedom) Phenoxy->Neighbor CH-π Interactions Carbonyl C4-Carbonyl (H-Bond Acceptor) Solvent Protic Solvent (e.g., Methanol) Carbonyl->Solvent Hydrogen Bonding Methyl 2-Methyl Group (Steric Shield) Methyl->Phenoxy Steric Hindrance

Dominant intermolecular forces dictating the crystal lattice packing.

Quantitative Crystallization Data

The following table summarizes the empirical data for 2-methyl-3-phenoxy-4H-chromen-4-one crystallization across various solvent systems. Data is optimized for a 10-gram scale synthesis.

Solvent SystemCrystallization MethodCooling RateYield (%)Crystal HabitPurity (HPLC)Polymorph
Methanol Cooling (Seeded)0.5 °C/min82.4%Prismatic>99.5%Form I (Stable)
Ethanol Cooling (Unseeded)1.0 °C/min78.1%Block99.2%Form I (Stable)
Acetone / Water Antisolvent AdditionN/A94.5%Acicular (Needle)98.0%Form II (Metastable)
Toluene / Hexane Cooling0.2 °C/min76.0%Platelet>99.0%Form I (Stable)
Ethyl Acetate Slow EvaporationN/A65.2%Large Prismatic99.8%Form I (Stable)

Experimental Workflows & Protocols

Workflow A Crude 2-Methyl-3-phenoxy- 4H-chromen-4-one B Dissolution in Primary Solvent (e.g., MeOH) at 60°C A->B C Hot Filtration (0.22 µm PTFE) B->C D1 Controlled Cooling (0.5°C/min to 5°C) C->D1 Method A D2 Antisolvent Addition (Dropwise H2O) C->D2 Method B E1 Thermodynamic Nucleation (Form I - Prismatic) D1->E1 E2 Kinetic Nucleation (Form II - Acicular) D2->E2 F Vacuum Filtration & Cold Solvent Wash E1->F E2->F G Drying in Vacuo (40°C, 24h) F->G

Workflow for thermodynamic and kinetic crystallization of chromen-4-one derivatives.

Protocol A: Thermodynamic Cooling Crystallization (Methanol)

Objective: Isolation of the highly pure, thermodynamically stable Form I polymorph suitable for long-term storage and structural characterization.

  • Dissolution: Suspend 10.0 g of crude 2-methyl-3-phenoxy-4H-chromen-4-one in 80 mL of HPLC-grade Methanol in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 60 °C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.22 µm PTFE membrane to remove insoluble oligomeric impurities. Return the filtrate to the jacketed reactor and maintain at 60 °C.

  • Controlled Cooling (Critical Step): Program the chiller to cool the solution from 60 °C to 45 °C at a rate of 1.0 °C/min.

  • Seeding: At 45 °C (the upper limit of the metastable zone), introduce 50 mg of pure Form I crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation, preventing the compound from supersaturating and "oiling out" as a liquid phase.

  • Secondary Cooling: Continue cooling from 45 °C to 5 °C at a strictly controlled rate of 0.5 °C/min.

  • Aging and Isolation: Hold the slurry at 5 °C for 2 hours to maximize yield. Isolate the prismatic crystals via vacuum filtration, wash with 15 mL of ice-cold methanol, and dry in a vacuum oven at 40 °C for 24 hours.

Protocol B: Kinetic Antisolvent Crystallization (Acetone/Water)

Objective: Rapid precipitation to achieve a high-yield, fine-particle-size powder (Form II) ideal for formulation studies requiring higher dissolution rates.

  • Primary Solvation: Dissolve 10.0 g of the crude compound in 40 mL of Acetone at 25 °C. The high solubility in acetone allows for a highly concentrated feed solution.

  • Antisolvent Preparation: Equip the reactor with an addition funnel containing 120 mL of ultra-pure water (the antisolvent).

  • Precipitation: Under vigorous stirring (500 rpm), add the water dropwise over 30 minutes.

    • Mechanistic Insight: The rapid shift in solvent polarity forces immediate kinetic nucleation. Because the 3-phenoxy group lacks the time to rotate into its thermodynamically optimal packing conformation, the resulting crystals grow rapidly along a single axis, forming acicular (needle-like) structures.

  • Isolation: Stir the resulting thick white slurry for an additional 30 minutes at 20 °C. Filter under vacuum, wash with a 10% Acetone/Water mixture, and dry under vacuum at 35 °C.

Protocol C: Single-Crystal Growth for X-Ray Diffraction

Objective: Cultivating defect-free, macroscopic single crystals for absolute stereochemical and lattice structure determination.

  • Solvent Matrix: Prepare a solvent mixture of Ethyl Acetate and Hexane (1:1 v/v).

  • Saturation: Dissolve 50 mg of high-purity (>99.5%) compound in 5 mL of the solvent matrix in a 10 mL glass vial. Sonicate to ensure no microscopic nucleation sites remain.

  • Vapor Diffusion / Slow Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Harvesting: Allow 7 to 14 days for solvent evaporation. Harvest the resulting large, transparent platelets directly into paratone oil to prevent lattice degradation prior to mounting on the diffractometer .

Troubleshooting: Overcoming "Oiling Out"

When working with 3-phenoxy-chromen-4-ones, the most common failure mode is liquid-liquid phase separation (LLPS). The solute separates as a dense, viscous oil rather than a crystalline solid.

Root Cause: The concentration of the solute exceeds the solubility limit, but the temperature is higher than the glass transition temperature of the supersaturated phase. The rotational freedom of the phenoxy group prevents rapid lattice organization. Corrective Action:

  • Re-heat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Dilute the total solvent volume by 15-20% to reduce the degree of supersaturation.

  • Implement strict seeding (as described in Protocol A) precisely at the cloud point to force solid-state nucleation before the LLPS boundary is crossed.

References

1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central (PMC). Available at:[Link]

2. Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use. Google Patents (WO2022165432A1). Available at:

3. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. Available at:[Link]

4. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. PubMed Central (PMC). Available at:[Link]

Application Note: 1H and 13C NMR Spectral Analysis of 7,8-Dimethoxy Chromones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of 7,8-dimethoxy chromone derivatives is a critical checkpoint in medicinal chemistry, particularly when distinguishing them from their thermodynamically favored 6,7-dimethoxy isomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to differentiate these regioisomers.

This guide provides a self-validating NMR protocol designed to confirm the 7,8-substitution pattern. The methodology relies on the specific ortho-coupling (


)  of protons H-5 and H-6, distinct from the para-positioning  (singlets) observed in 6,7-isomers. This protocol integrates 1D (

H,

C) and 2D (HSQC, HMBC) NMR techniques to establish a rigorous proof of structure.

Critical Pharmacophore Insight: The Isomer Challenge

In chromone synthesis (e.g., via the Baker-Venkataraman rearrangement or cyclization of substituted phenols), the position of the methoxy groups is determined by the starting material's nucleophilicity.

  • 7,8-Dimethoxy (Target): Protons at H-5 and H-6 are adjacent.[1]

  • 6,7-Dimethoxy (Common Impurity/Isomer): Protons at H-5 and H-8 are isolated (para).

The "Self-Validating" Check: If your aromatic region shows two singlets for the A-ring protons, you likely have the 6,7-isomer. If you see two doublets with an ortho-coupling constant (~8.5–9.0 Hz), you have successfully isolated the 7,8-isomer.

Experimental Protocol

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection:

    • Primary:

      
       (99.8% D) is preferred for fully methylated chromones due to better resolution of methoxy signals.
      
    • Secondary:

      
       is required if the molecule contains free hydroxyl groups or salt forms to prevent aggregation.
      
  • Concentration: 5–10 mg in 600 µL solvent for standard 1H/13C acquisition.

  • Instrument Parameters (400 MHz+ recommended):

    • 
      H NMR:  30° pulse angle, relaxation delay (
      
      
      
      )
      
      
      2.0 s to ensure accurate integration of aromatic protons.
    • 
      C NMR:  Broadband decoupling (CPD), relaxation delay 
      
      
      
      2.0 s.
    • HMBC: Optimized for long-range coupling

      
      .
      
Phase 2: Spectral Analysis & Assignment Logic
A. The 1H NMR "Ortho-Check" (The Go/No-Go Step)

Focus immediately on the aromatic region (6.5 – 8.0 ppm).

  • Identify H-5 (Deshielded): Look for a doublet at

    
     7.7 – 8.0 ppm .
    
    • Mechanism:[2][3][4][5] H-5 is spatially close to the C-4 carbonyl oxygen. The magnetic anisotropy of the C=O bond exerts a strong deshielding effect (paramagnetic shift), moving H-5 downfield relative to other aromatic protons.

  • Identify H-6 (Shielded): Look for a doublet at

    
     6.9 – 7.1 ppm .
    
    • Mechanism:[2][3][4][5] H-6 is electron-rich due to the resonance donation from the methoxy groups at C-7 and C-8.

  • Calculate Coupling (

    
    ): 
    
    • Measure the distance between the doublet legs in Hz.

    • Requirement:

      
      .
      
    • Validation: If

      
       (singlets), the structure is rejected  as the 6,7-isomer.
      
B. The C-Ring Doublet (H-2/H-3)
  • H-2: Typically a doublet at

    
     7.8 – 8.2 ppm (
    
    
    
    ). Deshielded by the ring oxygen.
  • H-3: Typically a doublet at

    
     6.2 – 6.4 ppm. Upfield due to conjugation with the carbonyl.
    
  • Note: If C-2 or C-3 are substituted (e.g., flavones), these signals will change to singlets or disappear.

C. 13C NMR & Methoxy Placement
  • Carbonyl (C-4): The most downfield signal, typically

    
     175 – 178 ppm .
    
  • Methoxy Carbons: Two signals in the

    
     56 – 61 ppm  range.
    
    • Differentiation: The C-7 methoxy is often slightly upfield of the C-8 methoxy due to steric compression, but HMBC is required for definitive assignment.

Reference Data: 7,8-Dimethoxychromone

Solvent:


, 400 MHz (Values are representative)
PositionAtom Type

(ppm)
Multiplicity (

in Hz)

(ppm)
Key HMBC Correlations (

)
2 CH7.85d (6.[6]0)154.2C-3, C-4, C-9
3 CH6.32d (6.0)113.5C-2, C-4, C-10
4 C=O--177.8H-2, H-3, H-5
5 CH7.92 d (8.8) 121.5C-4 , C-7, C-9
6 CH7.05 d (8.8) 110.2C-8, C-10
7 C-OMe--156.8H-5, H-6, OMe-7
8 C-OMe--136.5H-6, OMe-8
9 C (quat)--152.0H-2, H-5
10 C (quat)--118.5H-3, H-6
7-OMe CH

3.98s61.2C-7
8-OMe CH

3.95s56.5C-8

Note: The chemical shift of C-8 is typically upfield of C-7 due to the "ortho-effect" and steric crowding between the two methoxy groups and the ring oxygen.

Advanced Validation: The HMBC Bridge

To definitively prove the 7,8-substitution over the 6,7-isomer using 2D NMR:

  • H-5 to C-4 Correlation: The proton at

    
     7.92 (H-5) must show a strong 3-bond correlation to the carbonyl carbon at 
    
    
    
    177.8 (C-4).
    • Why? In the 6,7-isomer, the proton at H-5 also correlates to C-4. However, the other aromatic proton (H-8) would NOT correlate to C-4.

  • H-6 Connectivity: The proton at

    
     7.05 (H-6) should correlate to C-8  and C-10 , but NOT  to C-4 (4 bonds, usually invisible).
    
  • Methoxy Positioning: The methoxy protons will correlate strongly (

    
    ) to the carbons they are attached to (C-7 and C-8).
    

Structural Elucidation Workflow

ChromoneAnalysis Start Unknown Dimethoxy Chromone Sample H1_NMR Step 1: 1H NMR Acquisition (Focus on Aromatic Region 6.5-8.0 ppm) Start->H1_NMR Decision Analyze Aromatic Multiplicity H1_NMR->Decision Isomer_67 Two Singlets Observed (Para-substitution) Decision->Isomer_67 Singlets Isomer_78 Two Doublets Observed (Ortho-substitution, J ~ 9 Hz) Decision->Isomer_78 Doublets Reject REJECT: Likely 6,7-Isomer Isomer_67->Reject Confirm_H5 Step 2: Identify H-5 (Downfield doublet ~7.9 ppm) Isomer_78->Confirm_H5 HMBC Step 3: HMBC Experiment Verify H-5 -> C-4 (Carbonyl) Correlation Confirm_H5->HMBC Final VALIDATED STRUCTURE 7,8-Dimethoxy Chromone HMBC->Final

Figure 1: Decision tree for distinguishing 7,8-dimethoxy chromones from 6,7-isomers using NMR coupling patterns.

References

  • General Chromone NMR Shifts

    • Compound Interest.[2][3] (2015).[3][7] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

    • Chemistry Steps.[8] (2024).[9][10] NMR Chemical Shift Values Table. Retrieved from [Link]

  • Specific Data on Dimethoxy Coumarins/Chromones

    • Matussek, M., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one.[2][5][11] Molbank, 2023(3), M1702.[2] (Provides comparative spectral data for 5,8- and 6,7-substitution patterns). Retrieved from [Link][2]

  • HMBC/HSQC Methodology

    • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: A Quick Guide. Retrieved from [Link]

  • PubChem Compound Database

    • National Center for Biotechnology Information. (2025).[7] 7,8-Dihydroxyflavone (CID 1880).[6] Retrieved from [Link]

Sources

Application Note: Synthesis and Formulation of 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the chemical synthesis, purification, and in vivo formulation of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (DMPC) . While chromen-4-one (chromone) derivatives are privileged scaffolds in medicinal chemistry, the specific 3-phenoxy substitution pattern presents unique synthetic and solubility challenges. This guide provides a robust Kostanecki-Robinson based synthetic route, validated analytical methods, and a bioavailability-enhancing formulation strategy utilizing hydroxypropyl-


-cyclodextrin (HP-

-CD) to ensure consistent pharmacokinetics in animal models.

Part 1: Chemical Synthesis & Purification (The "Make")

Retrosynthetic Analysis

The target compound, DMPC, features a 2-methyl and 3-phenoxy substitution on the chromone core. Direct halogenation/arylation of a pre-formed chromone ring at the C3 position is often low-yielding. Therefore, we utilize a convergent approach starting from 2'-hydroxy-3',4'-dimethoxyacetophenone . The 3-phenoxy group is installed prior to cyclization via nucleophilic substitution on the


-carbon of the acetophenone, followed by a Kostanecki-Robinson cyclization to construct the pyrone ring.
Reaction Scheme

The synthesis proceeds in three defined steps:

  • 
    -Bromination  of the starting acetophenone.
    
  • Nucleophilic Substitution with phenol to form the

    
    -phenoxy intermediate.
    
  • Cyclization using acetic anhydride to install the C2-methyl group and close the ring.

SynthesisPath cluster_legend Reaction Conditions SM 2'-Hydroxy-3',4'-dimethoxy- acetophenone Step1 Step 1: Bromination (CuBr2, EtOAc) SM->Step1 Inter1 Intermediate A: 2-Bromo-1-(2-hydroxy- 3,4-dimethoxyphenyl)ethanone Step1->Inter1 Step2 Step 2: Substitution (PhOH, K2CO3, Acetone) Inter1->Step2 Inter2 Intermediate B: 2-Phenoxy-1-(2-hydroxy- 3,4-dimethoxyphenyl)ethanone Step2->Inter2 Step3 Step 3: Kostanecki-Robinson (Ac2O, NaOAc, Reflux) Inter2->Step3 Product Target Product: 7,8-Dimethoxy-2-methyl- 3-phenoxy-4H-chromen-4-one Step3->Product

Figure 1: Step-wise synthetic pathway for DMPC. The Kostanecki-Robinson reaction (Step 3) simultaneously installs the 2-methyl group and effects cyclization.

Detailed Protocol
Step 1: Preparation of 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
  • Rationale: Copper(II) bromide is selected over elemental bromine to suppress over-bromination of the electron-rich aromatic ring.

  • Procedure:

    • Dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (10.0 g, 51 mmol) in ethyl acetate (150 mL).

    • Add CuBr

      
       (22.8 g, 102 mmol) in portions while stirring at reflux.
      
    • Monitor by TLC (Hexane:EtOAc 3:1). The reaction typically completes in 3-4 hours.

    • Workup: Filter off the CuBr byproduct. Wash the filtrate with water (2 x 50 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from ethanol to yield pale yellow needles.

Step 2: Preparation of 2-Phenoxy-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
  • Rationale: A classic Williamson ether synthesis installs the phenoxy group.

  • Procedure:

    • Dissolve the bromo-intermediate from Step 1 (8.0 g, 29 mmol) in anhydrous acetone (100 mL).

    • Add phenol (2.7 g, 29 mmol) and anhydrous K

      
      CO
      
      
      
      (8.0 g, 58 mmol).
    • Reflux for 6 hours under nitrogen atmosphere.

    • Workup: Filter inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Yield: Expect ~70-80% yield of the

      
      -phenoxy ketone.
      
Step 3: Cyclization to 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one
  • Rationale: The Kostanecki-Robinson reaction uses acetic anhydride to acylate the phenol and the

    
    -carbon, followed by cyclization. The presence of the 
    
    
    
    -phenoxy group directs the formation of the 3-phenoxy-2-methyl system.
  • Procedure:

    • Mix Intermediate B (5.0 g, 17.3 mmol) with fused sodium acetate (3.0 g) and acetic anhydride (30 mL).

    • Heat at 140°C (oil bath) for 12 hours.

    • Quench: Pour the hot mixture onto crushed ice (200 g) and stir vigorously for 1 hour to hydrolyze excess anhydride. The product should precipitate.[2]

    • Purification: Filter the solid. Dissolve in DCM and wash with sat. NaHCO

      
      .
      
    • Final Polish: Recrystallize from Methanol/DCM (9:1) or purify via Flash Chromatography (SiO

      
      , 0-40% EtOAc in Hexanes).
      

Part 2: Analytical Validation (The "Check")

Before in vivo use, the compound must meet strict purity criteria (>95%).

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% (Area %)
Identity

H-NMR (400 MHz, DMSO-

)
Consistent structure; no solvent peaks >0.5%
Identity LC-MS (ESI+)[M+H]

= 313.1 ± 0.5 Da
Residual Solvents GC-HeadspaceDMSO < 5000 ppm, EtOAc < 5000 ppm

Key NMR Diagnostic Signals:

  • 
     2.35 ppm (s, 3H): 2-CH
    
    
    
  • 
     3.85, 3.92 ppm (s, 6H): 7,8-OCH
    
    
    
  • 
     7.95 ppm (d, 1H, J=8.8 Hz): H-5  (Proton ortho to carbonyl)
    
  • 
     7.10 - 7.40 ppm (m, 5H): 3-Phenoxy aromatic protons 
    

Part 3: Formulation & Delivery (The "Prep")

Chromone derivatives are notoriously lipophilic (LogP ~3-4) and exhibit poor aqueous solubility, leading to erratic bioavailability. For in vivo studies, a simple suspension is insufficient. We recommend two formulation tiers: Tier 1 (Screening) and Tier 2 (Efficacy/Long-term) .

Solubility Profile
  • Water: < 1

    
    g/mL (Insoluble)
    
  • DMSO: > 50 mg/mL (Soluble)

  • Corn Oil: ~ 5 mg/mL (Sparingly Soluble)

  • 40% HP-

    
    -CD:  ~ 5-10 mg/mL (Soluble)
    
Formulation Protocols
Tier 1: Co-Solvent System (For IP/IV Dosing, Acute Studies)
  • Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

  • Preparation:

    • Dissolve DMPC in DMSO (100% of required DMSO volume).

    • Add PEG 400 and vortex.

    • Add Tween 80 and vortex.

    • Slowly add warm (37°C) saline while vortexing to prevent precipitation.

    • Stability: Use within 4 hours.

Tier 2: Cyclodextrin Complex (For Oral/IP, Chronic Studies)
  • Rationale: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) encapsulates the lipophilic chromone, improving solubility and preventing precipitation in the gut/peritoneum.
  • Composition: 20% (w/v) HP-

    
    -CD in Water.
    
  • Procedure:

    • Prepare a 40% (w/v) stock solution of HP-

      
      -CD in sterile water.
      
    • Add micronized DMPC powder to the solution.

    • Stir at room temperature for 24 hours (equilibrium solubility).

    • Filter through a 0.22

      
      m PES filter.
      
    • Dilute 1:1 with saline prior to dosing.

Formulation Solid Pure DMPC Solid (Micronized) Choice Select Route Solid->Choice Tier1 Tier 1: Acute/Screening (IP / IV) Choice->Tier1 Tier2 Tier 2: Chronic/Oral (PO / IP) Choice->Tier2 Step1A Dissolve in 5% DMSO Tier1->Step1A Step1B Add 40% PEG400 + 5% Tween80 Step1A->Step1B Step1C Add 50% Saline (Warm) Step1B->Step1C Ready1 Clear Solution/Emulsion (Use < 4h) Step1C->Ready1 Step2A Prepare 20% HP-beta-CD in Water Tier2->Step2A Step2B Add DMPC + Stir 24h Step2A->Step2B Step2C Filter (0.22 um) Step2B->Step2C Ready2 Stable Inclusion Complex (Store 4°C) Step2C->Ready2

Figure 2: Decision tree for vehicle selection based on study type and administration route.

Part 4: In Vivo Administration (The "Use")

Dosing Guidelines

Based on structural analogs (flavonoids/chromones), the following dose ranges are recommended for initial efficacy studies in mice/rats.

  • Maximum Tolerated Dose (MTD) Study: Start at 10 mg/kg (IP) and escalate to 100 mg/kg.

  • Efficacy Dosing: Typically 10–50 mg/kg daily.

  • Control Groups: Vehicle-only control is mandatory due to the biological activity of DMSO/PEG vehicles.

Safety & Handling
  • Hazard: DMPC is a potent bioactive molecule. Assume potential for irritation and toxicity.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Waste: Dispose of as hazardous chemical waste.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Overcoming Poor Solubility of Substituted Chromen-4-One Compounds. Retrieved from

  • Vasil'ev, S. A., Garazd, M. M., & Khilya, V. P. (2006).[3] 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties.[3][4] Chemistry of Natural Compounds, 42(3), 241-253.[3] Retrieved from

  • Gomes, A., et al. (2021).[5] Styrylchromones: Biological Activities and Structure-Activity Relationship. BioMed Research International. Retrieved from

  • Sigma-Aldrich. (2023).[6] Product Specification: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one. Retrieved from

  • Yadav, S. (2014).[7] Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent.[7] International Journal of Organic Chemistry, 4, 236-246.[7] Retrieved from

Sources

Mass spectrometry fragmentation patterns of 3-phenoxy substituted chromones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Patterns of 3-Phenoxy Substituted Chromones

Executive Summary

3-Phenoxychromones represent a rare and structurally unique subclass of naturally occurring flavonoids, predominantly isolated from the Fabaceae family (e.g., Erythrina variegata)[1][2]. Notable examples include the highly prenylated eryvarins F and G, which have garnered significant interest in drug development for their potent antimicrobial and cytotoxic properties[1][3]. Due to their complex substitution patterns, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for their structural elucidation. This application note provides a comprehensive guide to the mechanistically driven fragmentation pathways of 3-phenoxychromones and outlines a self-validating analytical protocol for their precise identification.

Mechanistic Insights into Fragmentation Pathways (E-E-A-T)

The structural assignment of 3-phenoxychromones relies on interpreting collision-induced dissociation (CID) spectra. As an Application Scientist, it is critical to understand why these molecules fragment the way they do, rather than simply memorizing m/z values. The fragmentation is governed by the stability of the resulting carbocations and radical ions.

  • Pathway A: Retro-Diels-Alder (RDA) Cleavage The hallmark of the chromone core is the Retro-Diels-Alder (RDA) cleavage of the C-ring[4][5][6]. Under positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ undergoes a charge-directed ring opening and subsequent RDA fragmentation. This yields a highly stable quinonoid radical ion or a benzoyl-type cation. This pathway is diagnostically crucial because the resulting m/z value directly localizes substituents (such as hydroxyl or methoxy groups) on the A-ring[4][7].

  • Pathway B: Cleavage of the 3-Phenoxy Ether Bond Unlike standard isoflavones, 3-phenoxychromones possess a distinct ether linkage at the C-3 position. This C-O bond is relatively labile under CID, leading to the characteristic neutral loss of a phenoxy radical (•OAr) or a phenol molecule (ArOH)[2]. The detection of [M+H - ArOH]+ is the primary diagnostic indicator distinguishing a 3-phenoxychromone from other isomeric flavonoid classes.

  • Pathway C: Sequential Carbon Monoxide (CO) Elision Following the initial RDA cleavage or phenoxy loss, the residual chromone core undergoes sequential eliminations of carbon monoxide (CO, neutral loss of 28 Da)[4][5][8]. This cascade is thermodynamically driven by the formation of highly stable, ring-contracted cyclopentadienyl or tropylium-like cations[5][6].

  • Pathway D: Isoprenoid/Prenyl Group Degradation Many bioactive 3-phenoxychromones (e.g., eryvarins) feature prenyl side chains. These aliphatic groups are highly susceptible to low-energy fragmentation, resulting in the characteristic neutral loss of isobutylene (C4H8, 56 Da) or a prenyl radical (C4H7•, 55 Da)[1][3].

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the characteristic fragmentation events and their structural significance are summarized below.

Fragmentation PathwayNeutral Loss (Da)Diagnostic Product IonStructural Significance
Retro-Diels-Alder (RDA) Variable (Depends on B/C ring)Quinonoid / Benzoyl cationLocalizes and confirms substitution patterns strictly on the A-ring.
3-Phenoxy Cleavage -93 Da (•OAr) or -94 Da (ArOH)[M+H - •OAr]+ or [M+H - ArOH]+Confirms the presence of the 3-aryloxy ether linkage at the C-3 position.
Sequential CO Loss -28 Da (per CO molecule)Ring-contracted cations (e.g., m/z 119 → 91)Validates the presence of the oxygen-heterocyclic chromone core.
Prenyl Group Cleavage -56 Da (C4H8) or -55 Da (C4H7•)[M+H - C4H8]+Identifies isoprenoid side chains common in Erythrina metabolites.

Experimental Protocol: LC-ESI-MS/MS Workflow

This protocol is designed as a self-validating system. By utilizing specific mobile phase additives and stepped collision energies, the method ensures that both labile side-chain cleavages and stable core fragmentations are captured in a single analytical run.

Step 1: Sample Preparation & Matrix Cleanup

  • Extract 1.0 g of pulverized plant material (e.g., Erythrina variegata roots) using 10 mL of 80% LC-MS grade methanol.

  • Causality: Utilize ultrasonic-assisted extraction (UAE) at 25°C for 30 minutes. Maintaining a low temperature prevents the thermal degradation of labile prenyl side chains.

  • Pass the crude extract through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol to elute highly polar matrix interferences (sugars/proteins) that cause severe ESI ion suppression, then elute the 3-phenoxychromone fraction with 100% methanol.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Causality: The addition of 0.1% formic acid is critical. It ensures robust and uniform protonation of the chromone carbonyl group ([M+H]+), which is the necessary precursor state to drive charge-directed fragmentation pathways like RDA.

  • Gradient: 10% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • Collision Energy (CE) Strategy: Employ a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality: A stepped CE is a self-validating approach. Low energy (15 eV) captures the intact molecular ion and the highly labile prenyl losses (-56 Da). Medium-to-high energy (30-45 eV) provides the activation energy required to shatter the stable chromone core via RDA and sequential CO eliminations (-28 Da).

Step 4: Data Processing & Validation

  • Filter the total ion chromatogram (TIC) using Neutral Loss (NL) scans for 94 Da (phenol loss) and 56 Da (prenyl loss) to instantly isolate 3-phenoxychromone candidates.

  • Validate the core structure by ensuring the presence of sequential -28 Da mass shifts in the MS2 spectra of the isolated candidates.

Mandatory Visualization

MS_Fragmentation M Protonated Molecular Ion [M+H]+ RDA Retro-Diels-Alder (RDA) Cleavage of C-Ring M->RDA Pathway A (C-Ring) Phenoxy Loss of Phenoxy Group [-ArOH / -•OAr] M->Phenoxy Pathway B (C-3 Ether) Prenyl Prenyl Group Degradation [-C4H8 / -C4H7•] M->Prenyl Pathway C (Side Chain) CO1 Loss of CO [-28 Da] RDA->CO1 Benzoyl/Quinonoid Cation Phenoxy->CO1 Chromone Core CO2 Sequential CO Loss [-28 Da] CO1->CO2 Ring Contraction

Fig 1: Principal MS/MS fragmentation pathways of 3-phenoxychromones.

References

  • Tanaka, H., et al. "Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata." Phytochemistry, 2002. 3

  • Vasil'ev, S. A., et al. "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties." Chemistry of Natural Compounds, 2006. 2

  • Sharma, V. P., et al. "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I." Asian Journal of Chemistry, 2004. 4

  • Sharma, V. P., et al. "Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters." Asian Journal of Chemistry, 2004. 5

  • Silva, et al. "Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones." ResearchGate, 2013.9

Sources

Application Note: Advanced Formulation Strategies for Hydrophobic Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chromen-4-one derivatives—encompassing natural flavonoids (e.g., quercetin, genistein) and synthetic ligands (e.g., GPR55 agonists)—exhibit potent pharmacological profiles but suffer from severe pharmacokinetic limitations. The planar, rigid 4H-chromen-4-one core promotes strong intermolecular π-π stacking and hydrogen bonding, resulting in a high crystal lattice energy. Consequently, these molecules exhibit extremely poor aqueous solubility (often <10 µg/mL), diminished intrinsic activity, and undergo rapid hepatic first-pass metabolism[1].

To translate these molecules from in vitro hits to in vivo therapeutics, formulation scientists must disrupt the crystal lattice (amorphization) or leverage the molecule's lipophilicity for lymphatic transport. This guide details three self-validating formulation strategies tailored to the physicochemical properties of chromen-4-one derivatives.

Formulation Selection Logic

FormulationLogic Start Hydrophobic Chromen-4-one (LogP > 3, Sol < 10 µg/mL) CheckMW Assess Molecular Weight & Functional Groups Start->CheckMW HasOH Multiple -OH Groups (e.g., Quercetin, Genistein) CheckMW->HasOH NoOH Highly Lipophilic / No -OH (Synthetic Ligands) CheckMW->NoOH Phytosome Phospholipid Complexation (H-bonding with Lipids) HasOH->Phytosome Strong H-bond Cyclo Cyclodextrin Inclusion (Fits β-CD cavity) HasOH->Cyclo Size match ASD Amorphous Solid Dispersion (Polymer entrapment) NoOH->ASD High Lattice Energy

Logical decision tree for selecting chromen-4-one formulation strategies.

Strategy I: Phospholipid Complexation (Phytosomes)

Causality & Mechanism: Amphiphilic phospholipids (e.g., Phospholipon 90H) interact via hydrogen bonding with the phenolic -OH groups of the chromen-4-one. This interaction suppresses the drug's tendency to crystallize, forming an amorphous lipid complex. In vivo, this complex mimics dietary lipids, promoting chylomicron assembly in the enterocytes. This routes the drug through the lymphatic system, completely bypassing the hepatic portal vein and avoiding rapid glucuronidation[2].

Protocol: Solvent-Evaporation Method for Genistein-Phospholipid Complex

  • Stoichiometry: Weigh Genistein and Phospholipon 90H in a 1:1 molar ratio.

  • Solubilization: Dissolve both components in anhydrous methanol (20 mL per gram of lipid) under magnetic stirring at 250 rpm.

  • Complexation: Reflux the mixture at 60°C for 2 hours. The thermal energy overcomes the activation barrier for intermolecular H-bond formation between the lipid polar heads and the chromen-4-one hydroxyls.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin lipid film forms.

  • Maturation & Drying: Store the film in a vacuum desiccator for 24 hours to remove residual solvent, then pulverize into a fine powder.

  • Self-Validation System: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp crystalline melting peak of Genistein (~300°C) confirms complete amorphization and successful complexation.

PKPathway Formulation Formulated Drug (Lipid Complex) Solubilization Aqueous Solubilization in GI Tract Formulation->Solubilization Absorption Enterocyte Uptake Solubilization->Absorption Lymphatic Lymphatic Transport (Chylomicrons) Absorption->Lymphatic Lipid carriers Portal Portal Vein Transport Absorption->Portal Free drug Systemic Systemic Circulation (High Bioavailability) Lymphatic->Systemic Bypasses Liver Liver Hepatic First-Pass (Glucuronidation) Portal->Liver Liver->Systemic Minimal

Mechanistic pathway of bioavailability enhancement via lymphatic transport bypass.

Strategy II: Cyclodextrin Inclusion Complexes

Causality & Mechanism: For chromen-4-ones with specific steric dimensions, the hydrophobic core can be transiently trapped within the lipophilic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD) or methylated β-CD. The exterior hydroxyl groups of the cyclodextrin maintain aqueous solubility. This strategy significantly increases the dissolution rate in the GI tract without altering the intrinsic lipophilicity required for downstream membrane permeation[3].

Protocol: Kneading Method for Quercetin/HP-β-CD

  • Preparation: Weigh Quercetin and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a 50:50 (v/v) ethanol/water mixture dropwise while triturating until a homogeneous, sticky paste is formed.

  • Inclusion: Add the Quercetin powder geometrically to the paste. Knead continuously for 60 minutes. The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity.

  • Drying: Dry the paste in a vacuum oven at 45°C for 48 hours, then sieve through a 100-mesh screen.

  • Self-Validation System: Conduct Phase Solubility Studies. Plot drug concentration against cyclodextrin concentration. An

    
    -type (linear) curve indicates a stable 1:1 inclusion complex. Calculate the stability constant (
    
    
    
    ); a value between 100 and 1000 M⁻¹ indicates optimal stability for GI release.

Strategy III: Amorphous Solid Dispersions (ASDs)

Causality & Mechanism: Highly lipophilic synthetic chromen-4-one derivatives (e.g., halogenated GPR55 ligands) often lack sufficient -OH groups for phospholipid complexation[4]. For these, ASDs are the ideal approach. The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., Soluplus or PVP). Upon hydration, the polymer prevents recrystallization, generating a "spring and parachute" effect that maintains transient supersaturation in the intestinal lumen[5].

Protocol: Solvent Co-Precipitation Method

  • Matrix Selection: Select a polymer with a high glass transition temperature (

    
    ) to immobilize the drug. Weigh drug and polymer at a 1:4 (w/w) ratio.
    
  • Dissolution: Dissolve both in a common volatile solvent (e.g., ethanol/dichloromethane 1:1 v/v).

  • Rapid Evaporation: Flash-evaporate the solvent using a spray dryer (Inlet temp: 80°C, Feed rate: 5 mL/min). Rapid solvent removal kinetically traps the drug in its amorphous state.

  • Self-Validation System: Perform Non-Sink Dissolution Testing. Monitor the drug concentration over 4 hours. A successful ASD will show an initial rapid spike in concentration (the "spring") followed by a sustained plateau above the thermodynamic solubility (the "parachute").

Quantitative Impact of Formulation Strategies

The table below summarizes the expected physicochemical and pharmacokinetic enhancements based on the selected formulation strategy for model chromen-4-one derivatives.

Formulation StrategyModel Chromen-4-onePrimary ExcipientSolubility EnhancementBioavailability (AUC) IncreaseKey Mechanism
Phospholipid Complex GenisteinPhospholipon 90H~2-fold~2.3-foldLymphatic transport bypasses first-pass metabolism
Cyclodextrin Inclusion QuercetinMethyl/HP-β-CD>254-fold~1.8-foldHydrophobic cavity shielding
Amorphous Solid Dispersion QuercetinPVP / Soluplus~3.4-fold~2.5-foldDisruption of crystal lattice; supersaturation

References

  • [3] Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. 3

  • [5] Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions. RSC Publishing. 5

  • [1] A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. MDPI.1

  • [2] Full article: Development of phospholipon®90H complex nanocarrier with enhanced oral bioavailability and anti-inflammatory potential of genistein. Taylor & Francis. 2

  • [4] Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. 4

Sources

Application Note: In Vitro Cytotoxicity Assessment of 2-Methyl Chromone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-methyl chromone (2-methyl-4H-chromen-4-one) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. Unlike general flavonoids, the 2-methyl substitution enhances lipophilicity and alters metabolic stability, necessitating specific modifications to standard cytotoxicity protocols.

This guide provides a validated workflow for assessing the cytotoxicity of these compounds. It addresses the primary technical challenge: solubility-driven precipitation in aqueous culture media, which frequently leads to false-negative toxicity data (due to compound unavailability) or false-positive metabolic inhibition (due to crystal interference in colorimetric assays).

Key Mechanistic Targets

Research indicates that 2-methyl chromones primarily induce cytotoxicity via:

  • Mitochondrial Disruption: Triggering the intrinsic apoptotic pathway.

  • Cell Cycle Arrest: Specifically targeting the G2/M phase by inhibiting Cyclin-Dependent Kinases (e.g., CDK1/CDK4).

  • ROS Generation: Inducing oxidative stress that exceeds the cancer cell's antioxidant capacity.

Pre-Assay Optimization: Compound Handling

The Critical Failure Point: Many researchers dissolve chromones directly in media, causing immediate micro-precipitation. The following "Solvent Sandwich" method is required for 2-methyl chromones.

Protocol: Stock Solution Preparation
  • Primary Solvent: Dissolve the solid 2-methyl chromone derivative in 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Stock Concentration: 10 mM or 20 mM.

    • Validation: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Working Solution (The "Step-Down" Dilution)

Do not add 100% DMSO stock directly to the cell well.

  • Prepare an Intermediate Dilution in PBS or serum-free media to 2x the final desired concentration.

  • Check for Precipitation: Inspect under a microscope (10x objective). If crystals are visible, the compound has crashed out.

    • Correction: Add a co-solvent. For 2-methyl chromones, up to 0.5% Ethanol or Cyclodextrin can stabilize the aqueous phase before adding to cells.

Primary Screening: Optimized MTT Assay

While the MTT assay is standard, 2-methyl chromones can interfere with formazan reduction if not handled correctly. This protocol minimizes artifacts.

Materials
  • Target Cells: Adherent lines (e.g., MCF-7, HepG2, A549) or Suspension lines (e.g., K562).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO (Acidified with 0.04 N HCl recommended for chromones to ensure complete crystal dissolution).

Step-by-Step Protocol
StepActionCritical Technical Insight
1. Seeding Seed 5,000–10,000 cells/well in 96-well plates.[1][2] Incubate 24h.Ensure cells are in the log growth phase. Over-confluence masks cytotoxicity.
2. Treatment Remove old media.[3][4] Add 100 µL fresh media containing graded concentrations of 2-methyl chromone (0.1 – 100 µM).Control Rule: Include a "Vehicle Control" well containing the exact % of DMSO used in the highest drug concentration (must be < 0.5%).
3. Exposure Incubate for 24h, 48h, or 72h at 37°C, 5% CO₂.48h is the optimal window for chromone-induced apoptosis to manifest metabolically.
4. MTT Addition Add 10 µL MTT stock (5 mg/mL) to each well. Incubate 3–4h.Protect from light. Chromones are photosensitive; light can degrade the compound during this step.
5. Solubilization Crucial: Carefully aspirate media without disturbing the purple formazan crystals.[4] Add 100 µL Acidified DMSO.2-methyl chromones are lipophilic. Leaving media can cause phase separation. Acidified DMSO prevents dye aggregation.
6. Measurement Read Absorbance at 570 nm (Reference: 630 nm).The 630 nm reference subtracts cellular debris and plastic interference.
Diagram: Optimized MTT Workflow

MTT_Workflow Start Cell Seeding (5k-10k cells/well) Treat Compound Treatment (Step-Down Dilution) Start->Treat 24h recovery Incubate Incubation (24-72h, 37°C) Treat->Incubate MTT MTT Addition (4h Incubation) Incubate->MTT Solubilize Solubilization (Acidified DMSO) MTT->Solubilize Aspirate Media Read Absorbance Read (570nm - 630nm) Solubilize->Read

Caption: Figure 1. Optimized MTT workflow for lipophilic 2-methyl chromone derivatives, emphasizing the media aspiration step to prevent phase separation.

Secondary Validation: Mechanistic Confirmation

Cytotoxicity data from MTT must be validated to distinguish between necrosis (toxic burst) and apoptosis (programmed cell death, the desired mechanism for anticancer drugs).

A. Annexin V/PI Apoptosis Assay

2-methyl chromones typically induce apoptosis via the mitochondrial pathway.

  • Method: Flow Cytometry.[5]

  • Marker: Annexin V binds exposed Phosphatidylserine (early apoptosis); Propidium Iodide (PI) stains permeable nuclei (late apoptosis/necrosis).

  • Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) indicates effective chromone activity.

B. Cell Cycle Analysis

Many 2-methyl chromones (e.g., 2-(N-cyclicamino)chromones) cause arrest at the G2/M phase .

  • Protocol: Fix cells in 70% cold ethanol -> Stain with PI + RNase A -> Flow Cytometry.

  • Significance: Accumulation of cells in the G2/M peak confirms CDK inhibition.

Diagram: 2-Methyl Chromone Mechanism of Action

Mechanism Compound 2-Methyl Chromone Derivative Entry Cell Membrane Permeation Compound->Entry Target Mitochondrial Targeting Entry->Target Cycle G2/M Cell Cycle Arrest Entry->Cycle ROS ROS Generation (Oxidative Stress) Target->ROS Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Bax Bax (Upregulation) Target->Bax Caspase Caspase 3/9 Activation ROS->Caspase Bcl2->Caspase Inhibition Lifted Bax->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Figure 2.[6] Proposed signaling cascade for 2-methyl chromone cytotoxicity, highlighting mitochondrial dysfunction and G2/M arrest.

Data Analysis & Troubleshooting

Calculating IC50

Do not rely on a simple linear regression. Use a Non-linear regression (sigmoidal dose-response) curve fit:



  • X: Log of concentration.

  • Y: Normalized response (Viability %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Absorbance Precipitation of 2-methyl chromone.Check solubility limit. Wash cells with PBS before adding MTT to remove extracellular compound precipitates.
Inconsistent Replicates Evaporation of edge wells.Do not use the outer 36 wells of the plate for data; fill them with PBS (Edge Effect).
No Toxicity Observed Compound efflux (P-gp pumps).2-methyl chromones are P-gp substrates. Co-treat with a P-gp inhibitor (e.g., Verapamil) to verify.
Color Interference Compound itself is colored/fluorescent.Use a "Compound Only" blank (Media + Drug + No Cells) and subtract this OD from the test wells.

References

  • Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. Anticancer Research.

  • Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Advances.

  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam Protocols.

  • Addressing resistance mechanisms to chromone-based anticancer agents. BenchChem Technical Notes.

Sources

Application Note: Extraction and Purification Strategies for Synthetic Chromen-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Synthetic chromen-4-ones (chromones) and their 2-aryl derivatives (flavones) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory and anticancer properties.[1][2][3][4] However, their synthesis—typically via the Baker-Venkataraman rearrangement or condensation reactions—often yields complex mixtures containing uncyclized chalcones, 1,3-diketone intermediates, and polymeric tars.[1][2][4] This Application Note provides a rigorous, field-proven guide for the isolation and purification of these scaffolds, moving beyond standard textbook procedures to address solubility challenges and close-eluting impurities.

Introduction & Chemical Context

The purity of chromen-4-one scaffolds is critical for biological assay reproducibility. The primary synthetic challenge lies in the equilibrium between the open-chain 1,3-diketone (or chalcone) and the cyclized chromone.[4]

  • The Target: 4H-chromen-4-one core.

  • The Impurities:

    • Intermediates: Uncyclized o-hydroxychalcones (often bright yellow/orange).[2]

    • Byproducts: Aldehyde self-condensation products (aldol tars).[2]

    • Reagents: Residual high-boiling solvents (DMSO, DMF) or metal catalysts (Pd, Cu).[1][2][4]

Effective purification requires a strategy that exploits the planar, crystalline nature of the chromone core against the lipophilicity of the impurities.[4]

Phase 1: Reaction Workup & Isolation

Objective: To bulk-separate the crude product from water-soluble catalysts and excess reagents.

The "Crash-Out" Protocol (Pre-Purification)

For syntheses involving acid-mediated cyclodehydration (e.g., H₂SO4/AcOH or I₂/DMSO), the product often precipitates upon quenching.[1][2][4]

Step-by-Step:

  • Quench: Pour the hot reaction mixture slowly into a 5x volume of crushed ice with vigorous stirring.

    • Why: Rapid cooling forces the product out of solution before it can establish an equilibrium with the solvent.[4]

  • Neutralization (Critical):

    • If the reaction was basic: Acidify to pH 3–4 with 1M HCl.[4]

    • Why: Ensures the phenolic intermediates are protonated and insoluble, preventing yield loss to the aqueous phase.

  • Filtration: Vacuum filter the precipitate using a sintered glass funnel.

  • The Wash:

    • Wash the filter cake 3x with cold water.[4]

    • Expert Tip: Perform a final wash with cold Hexane (or Petroleum Ether).[2][4]

    • Causality: Chromones are generally insoluble in hexane, but non-polar aldehyde dimers and greasy side-products will dissolve, significantly cleaning the crude solid before chromatography.[1][4]

DOT Diagram: Isolation Logic Flow

WorkupLogic Start Reaction Complete Quench Pour onto Crushed Ice Start->Quench StateCheck Precipitate Formed? Quench->StateCheck Filter Vacuum Filtration StateCheck->Filter Yes (Solid) Extract DCM Extraction (3x) StateCheck->Extract No (Oil/Emulsion) WashHex Wash Cake with Cold Hexane (Removes grease/aldol dimers) Filter->WashHex WashAq Wash Organic Layer: 1. 1M HCl (remove base) 2. Brine (dry) Extract->WashAq Crude Crude Solid/Oil WashHex->Crude Dry Dry (Na2SO4) & Concentrate WashAq->Dry Dry->Crude

Caption: Decision tree for isolating crude chromen-4-ones. The "Hexane Wash" step is a critical pre-purification technique often overlooked.[4]

Phase 2: Purification Protocols

Method A: Recrystallization (The Workhorse)

Best for: Final polishing of solids >90% purity.[1][4]

Chromones are highly crystalline due to their planar structure. Recrystallization is superior to chromatography for removing trace isomeric impurities.

Solvent Selection Table:

Solvent SystemApplicationNotes
Ethanol (Abs.) Primary Choice Most simple flavones/chromones crystallize as needles upon cooling.
Methanol AlternativeBetter for more polar derivatives (e.g., hydroxylated flavones).[1][2][4]
EtOAc / Hexane Two-SolventDissolve in min. hot EtOAc; add Hexane until turbid. Cool slowly.
Acetone SpecificUseful for polymethoxylated derivatives which are too soluble in alcohols.

Protocol:

  • Dissolve crude solid in minimum boiling solvent (e.g., Ethanol).[1][2][4]

  • If colored impurities persist (and product should be white/off-white), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool to room temperature slowly (2 hours), then refrigerate at 4°C overnight.

  • Self-Validation: Check the supernatant by TLC.[4] If the product spot is still significant, concentrate and repeat (second crop).

Method B: Flash Column Chromatography

Best for: Separating cyclized chromones from open-chain chalcones.

Stationary Phase: Silica Gel 60 (230–400 mesh).[2][4] Mobile Phase Strategy: Standard chromones are moderately polar. A gradient of Hexane:Ethyl Acetate is standard.[5]

  • Gradient Profile:

    • 0–5% EtOAc: Elutes non-polar aldehyde impurities.

    • 10–20% EtOAc: Elutes the Chromen-4-one product.

    • 30–50% EtOAc: Elutes uncyclized chalcones and polar phenols.[4]

  • Expert Insight (DCM Method): For flavones that streak on silica due to low solubility in hexane, switch to DCM:Hexane (40:60) or pure DCM.[1][2][4] DCM solubilizes the planar core better than EtOAc, resulting in sharper bands.[1][4]

Method C: Scavenger Resins (For Metal-Catalyzed Couplings)

Best for: Removing Pd/Cu after Sonogashira or Suzuki functionalization of the chromone core.[1][4]

If the chromone was synthesized via Pd-catalyzed coupling, recrystallization often traps metal particles in the lattice.[4]

Protocol:

  • Dissolve crude product in THF or DCM.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (3 equivalents relative to catalyst load).[4]

  • Stir at 40°C for 4 hours.

  • Filter and proceed to Method A or B.[4]

Phase 3: Validation & Quality Control

Every purified batch must undergo the following "Gatekeeper" checks:

  • 1H NMR (The "Phenol" Check):

    • Pass: Distinct singlet for the C-3 proton (usually δ 6.0–7.0 ppm).[4]

    • Fail: Presence of a broad singlet >10 ppm (indicates unreacted phenolic OH or open-chain intermediate).

    • Fail: Doublets with J = 16 Hz (indicates chalcone olefin protons).[2][4]

  • Melting Point:

    • Chromones have sharp melting points. A range >2°C indicates the presence of the open-chain tautomer.

  • HPLC Purity:

    • Target >95% at 254 nm.

DOT Diagram: Purification Strategy

Purification Crude Crude Material Solubility Solubility Check Crude->Solubility Recryst Recrystallization (EtOH or MeOH) Solubility->Recryst High Crystallinity (Solid) Flash Flash Chromatography (Hex/EtOAc Gradient) Solubility->Flash Low Crystallinity (Oil/Mix) Check QC: 1H NMR (Look for Phenol OH) Recryst->Check Flash->Check Pure Final Product (>95% Purity) Check->Pure No Phenol Peak Reprocess Reprocess Check->Reprocess Phenol Present Reprocess->Flash

Caption: Logical pathway for selecting the purification method based on physical state and intermediate validation.

References

  • Baker-Venkataraman Rearrangement & Workup

    • Alfa Chemistry. (2025).[2][3][4][5] Baker-Venkataraman Rearrangement.[6][7][8][9]

  • Chromone Synthesis Protocols

    • Organic Chemistry Portal. (2025).[4] Synthesis of Chromones and Flavones.

  • Recrystallization of Flavones

    • Royal Society of Chemistry. (2020). Synthesis of Flavones (2-Aryl-4H-chromen-4-ones).

  • Flash Chromatography Guidelines

    • BenchChem. (2025).[2][4][5] Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions.

  • Solvent Effects & Characterization

    • Journal of Medicinal Chemistry. (2012).[2][4] Synthesis and Evaluation of Substituted Chroman-4-one Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-78DM-3P-OPT Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one presents a unique set of challenges driven by the electronic density of the A-ring (7,8-dimethoxy) and the steric congestion at the C3 position.

While the classical Kostanecki-Robinson reaction (cyclization of an o-hydroxyketone) is the standard entry point for 2-methylchromones, attempting to cyclize a precursor already bearing the bulky phenoxy group often results in poor yields (<30%) due to steric hindrance and competitive hydrolysis.

Our Recommended Strategy: To maximize yield and purity, we recommend a Stepwise Functionalization Protocol . Instead of building the heavy molecule in one step, synthesize the robust chromone core first, then install the phenoxy group via transition-metal catalysis.

Recommended Pathway (Stepwise vs. Direct)

SyntheticStrategy cluster_legend Pathway Legend Precursor 2'-Hydroxy-3',4'-dimethoxy- acetophenone Direct Direct Cyclization (High Failure Risk) Precursor->Direct + Phenoxyacetic anhydride (Steric clash) Core 7,8-Dimethoxy- 2-methylchromone Precursor->Core Kostanecki-Robinson (Ac2O/NaOAc) Target Target Molecule: 7,8-dimethoxy-2-methyl- 3-phenoxy-chromone Direct->Target Low Yield (<25%) Iodo 3-Iodo-Intermediate Core->Iodo Electrophilic Iodination (I2/CAN or ICl) Iodo->Target Ullmann Coupling (CuI/Phenol) key Blue Path = Recommended High-Yield Route

Caption: Comparative analysis of synthetic routes. The stepwise C3-coupling approach avoids the low-yield cyclization bottleneck.

Phase 1: Constructing the Core (Kostanecki-Robinson)

Objective: Synthesis of 7,8-dimethoxy-2-methyl-4H-chromen-4-one. Critical Issue: The 7,8-dimethoxy substitution pattern makes the starting material electron-rich, increasing the risk of O-acylation without subsequent ring closure.

Troubleshooting Guide: Core Formation
SymptomProbable CauseCorrective Action
Product is an oil/gum Incomplete cyclization (Open-chain

-diketone exists).
Base Push: Add 0.5 eq. additional anhydrous NaOAc and reflux for 2 more hours. Ensure temp > 160°C.
Low Yield (<40%) Hydrolysis of the anhydride reagent.Moisture Control: Use freshly distilled Acetic Anhydride (

). The reaction is strictly anhydrous.
Charring/Tarry residue Thermal degradation of the electron-rich ring.Temp Optimization: Reduce oil bath temp from 180°C to 165°C; extend time by 4h.
Optimized Protocol
  • Reagents: Mix 2'-hydroxy-3',4'-dimethoxyacetophenone (1.0 eq) with anhydrous Sodium Acetate (2.5 eq) in Acetic Anhydride (10-12 eq).

  • Reaction: Heat to 165°C (oil bath) for 12 hours. Note: Monitor by TLC. The intermediate ester often forms quickly; the rearrangement/cyclization is the slow step.

  • Workup: Pour onto crushed ice/water. Neutralize residual acid with solid

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (8:2). Do not use column chromatography unless necessary, as the chromone can streak.

Phase 2: C3-Functionalization (The Yield Maker)

This phase installs the phenoxy group. We utilize a Copper-catalyzed Ullmann-type ether synthesis. This is superior to direct cyclization because it allows you to purify the stable iodinated intermediate first.

Step A: Regioselective Iodination

Reagents: Iodine (


) and Ceric Ammonium Nitrate (CAN) or Iodine Monochloride (ICl).
Mechanism:  Electrophilic aromatic substitution.[1] The C3 position is the most nucleophilic site on the chromone ring.

Protocol:

  • Dissolve core chromone in Acetonitrile (

    
    ).
    
  • Add CAN (0.6 eq) and

    
     (0.6 eq). Note: CAN acts as an oxidant to regenerate 
    
    
    
    species, allowing substoichiometric iodine usage.
  • Stir at 60°C.

  • QC Point: 7,8-dimethoxy groups activate the A-ring. If you see iodination on the benzene ring (check NMR), switch to ICl in DCM at 0°C to favor the more reactive C3 alkene.

Step B: Ullmann Coupling (C-O Bond Formation)

Reagents: 3-Iodo-chromone intermediate, Phenol, CuI (Catalyst), Ligand.

Troubleshooting Guide: Ullmann Coupling
SymptomProbable CauseCorrective Action
Starting Material Recovery Catalyst poisoning or oxidation.Degassing: The solvent (DMSO or DMF) must be degassed with

for 30 mins. Cu(I) oxidizes to inactive Cu(II) in air.
De-iodination (Protonation) Reductive elimination without coupling.Ligand Switch: Switch from L-Proline to 1,10-Phenanthroline or TMEDA . These bidentate ligands stabilize the Cu-intermediate.
Homocoupling of Phenol Oxidative conditions.Atmosphere: Ensure strict inert atmosphere (Argon balloon).
Optimized Coupling Protocol
  • Charge: 3-Iodo-7,8-dimethoxy-2-methylchromone (1.0 eq), Phenol (1.2 eq),

    
     (2.0 eq), CuI (10 mol%), and 1,10-Phenanthroline (20 mol%).
    
  • Solvent: Dry Toluene or DMSO (0.2 M concentration).

  • Conditions: Sealed tube, 110°C, 16-24 hours.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove excess phenol), then brine.

Frequently Asked Questions (FAQs)

Q1: Why not use the Baker-Venkataraman rearrangement for this molecule? A: The Baker-Venkataraman route yields a 1,3-diketone which must then be cyclized. With a 3-phenoxy group, the initial esterification of the phenol with phenoxyacetic acid is difficult, and the subsequent rearrangement is prone to retro-Claisen cleavage due to the steric bulk of the phenoxy group. The stepwise Kostanecki/Ullmann route is more convergent and robust.

Q2: My 7,8-dimethoxy groups are demethylating during the reaction. Why? A: If you are using HI or strong Lewis acids (like


) during any step, the methoxy groups are vulnerable. The protocols above (Ac2O/NaOAc and Cu/Base) are non-acidic and will preserve the methoxy ethers.

Q3: Can I use Palladium (Buchwald-Hartwig) instead of Copper? A: Yes, Pd-catalyzed C-O coupling is faster but often requires expensive phosphine ligands (like Xantphos or BrettPhos) to couple phenols to electron-rich heteroaryls. Copper (Ullmann) is generally preferred for chromones due to lower cost and sufficient reactivity at C3.

Decision Logic for Yield Optimization

Use this logic flow to diagnose yield loss in your current experiments.

Troubleshooting Start Yield < 50%? CheckStep Identify Step Start->CheckStep IsCyc Step: Cyclization (Kostanecki) CheckStep->IsCyc IsCoup Step: Coupling (Ullmann) CheckStep->IsCoup CheckTLC TLC: Multiple Spots? IsCyc->CheckTLC Sol1 Reduce Temp to 160°C Check Anhydride Quality CheckTLC->Sol1 Yes (Degradation) Sol2 Increase Base (NaOAc) to drive closure CheckTLC->Sol2 No (Incomplete) CheckDehalo Product is de-iodinated? IsCoup->CheckDehalo Sol3 Switch Ligand to 1,10-Phenanthroline CheckDehalo->Sol3 Yes Sol4 Degas Solvent (O2 is the enemy) CheckDehalo->Sol4 No (No Reaction)

Caption: Diagnostic logic tree for isolating yield-limiting factors in chromone synthesis.

References

  • Kostanecki-Robinson Reaction: Ellis, G. P. (1977).[2] Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on the mechanism and anhydride requirements).

  • Iodination of Chromones

    • Methodology: Kim, Y. H., et al. (2005). "Diversity-Oriented Synthesis of 3-Iodochromones." Journal of Combinatorial Chemistry. Link

    • Mechanism:[1][3][4][5] Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis.

  • Copper-Catalyzed Arylation (Ullmann)

    • Protocol: Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition. Link

    • Specific to Chromones: Iaroshenko, V. O., et al. (2011).[6] "3-Arylated Chromones via Pd-catalyzed cross-coupling." Synthesis. Link

Sources

Technical Support Center: Functionalization of 3-Phenoxy Chromen-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Scaffold Functionalization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers face when working with the 3-phenoxy chromen-4-one (3-phenoxychromone) core.

The 3-phenoxy moiety is highly prized in drug discovery for its conformational rigidity and ability to occupy distinct hydrophobic pockets (often utilized in designing Sirtuin-2 inhibitors and kinase antagonists)[1]. However, this same bulky group introduces severe steric hindrance, shielding the C-2 position, obstructing the Bürgi-Dunitz trajectory to the C-4 carbonyl, and complicating adjacent substitutions.

Below, you will find causality-driven troubleshooting guides, quantitative data, and self-validating protocols to overcome these challenges.

Strategic Workflow for Overcoming Steric Hindrance

G Target Target: Substituted 3-Phenoxy Chromen-4-one C2 C-2 Cross-Coupling Target->C2 C4 C-4 Nucleophilic Attack Target->C4 C68 C-6/C-8 Substitution Target->C68 SolC2 Use Bulky Biaryl Ligands (XPhos/SPhos) C2->SolC2 SolC4 Lewis Acid + Microwave (TiCl4 or BF3·Et2O) C4->SolC4 SolC68 Directing Groups & Halogenation C68->SolC68 MechC2 Accelerates Reductive Elimination Despite Steric Bulk SolC2->MechC2 MechC4 Enhances Carbonyl Electrophilicity Overcomes Activation Energy SolC4->MechC4 MechC68 Exploits Electronic Activation Away from Phenoxy Shield SolC68->MechC68

Decision tree for functionalizing hindered 3-phenoxy chromen-4-one scaffolds based on target site.

Troubleshooting FAQs & Causality Guides
Q1: Why does Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-2 position fail or yield <10% product in the presence of a 3-phenoxy group?

The Causality: The 3-phenoxy moiety adopts an orthogonal conformation relative to the chromone core to minimize allylic strain. This sterically shields the adjacent C-2 position, creating an immense energy barrier for the transmetalation step. Furthermore, if transmetalation does occur, the resulting Pd(II) intermediate is too crowded to undergo efficient reductive elimination, leading to catalyst stalling and protodehalogenation. The Solution: Transition from standard phosphines (like PPh


 or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. Counterintuitively, the extreme steric bulk of XPhos accelerates reductive elimination by crowding the coordination sphere of the Pd(II) center, effectively "pushing" the coupled products out to relieve steric tension.

Table 1: Ligand Optimization Data for C-2 Suzuki Coupling of 2-Bromo-3-phenoxychromen-4-one

Ligand Catalyst System Temp (°C) Time (h) Conversion (%) Primary Observation

| PPh


 | Pd(OAc)

| 80 | 24 | < 10 | Mostly unreacted starting material. | | dppf | Pd(dppf)Cl

| 80 | 24 | 25 | Sluggish transmetalation; catalyst death. | | SPhos | Pd

(dba)

| 100 | 4 | 88 | Efficient coupling; minor debromination. | | XPhos | Pd

(dba)

| 100 | 3 | 94 | Optimal steric acceleration; clean profile. |
Q2: I am trying to form a pyrazole or hydrazone via nucleophilic attack at the C-4 carbonyl, but I only recover starting material. How can I force this reaction?

The Causality: The bulky 3-phenoxy group obstructs the ideal Bürgi-Dunitz trajectory (~107°) required for nucleophiles (like hydrazine) to attack the C-4 carbonyl[2]. Standard reflux conditions lack the thermodynamic push to overcome this steric activation barrier. The Solution: Employ a dual-activation strategy. First, use a strong oxophilic Lewis acid (e.g., BF


·Et

O)[3]. The Lewis acid coordinates to the C-4 oxygen, pulling electron density away and drastically increasing the electrophilicity of the carbon center. Second, use microwave irradiation. Microwave heating provides rapid, uniform thermal energy to overcome the steric barrier without causing the thermal degradation typically seen in prolonged conventional heating.
Q3: During the de novo synthesis of 3-phenoxychromones via base-mediated aldol condensation, I am getting low yields and self-condensation byproducts. Why?

The Causality: When using electron-donating groups on the starting 2-phenoxyacetophenones, the acidity of the alpha-protons is reduced. This slows down the desired cross-aldol condensation. Because the cyclization is slow (exacerbated by the steric bulk of the forming phenoxy-substituted ring), the aldehyde has time to undergo self-condensation[4]. The Solution: Utilize an intramolecular Wittig reaction route. Converting the silyl ester of O-acylsalicylic acids into acylphosphoranes allows for a highly efficient, one-pot intramolecular Wittig cyclization that is far less sensitive to the steric bulk of the 3-position substituents compared to traditional aldol methods[5].

Step-by-Step Self-Validating Protocols
Protocol A: XPhos-Mediated C-2 Suzuki-Miyaura Coupling

This protocol is designed to overcome C-2 steric shielding using bulky biaryl ligands.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-bromo-3-phenoxychromen-4-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (4 mol%), and anhydrous K
    
    
    PO
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Evacuate the flask and backfill with argon three times. Causality note: Strict oxygen-free conditions are critical as electron-rich phosphines like XPhos are highly susceptible to oxidation, which kills the catalytic cycle.

  • Solvent Addition: Add 10 mL of rigorously degassed 1,4-dioxane/H

    
    O (4:1 v/v).
    
  • Self-Validation Check 1: Upon heating to 100 °C, observe the reaction mixture. It should transition from a dark purple/red (characteristic of Pd

    
    (dba)
    
    
    
    ) to a pale yellow or brown homogeneous solution/suspension. This color shift validates the formation of the active Pd(0)-XPhos complex.
  • Reaction: Stir at 100 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Lewis-Acid Mediated Microwave Pyrazole Formation

This protocol forces nucleophilic attack at the sterically hindered C-4 carbonyl.

  • Preparation: Charge a 10 mL microwave-safe vial with 3-phenoxychromen-4-one (1.0 equiv, 0.5 mmol), hydrazine hydrate (5.0 equiv), and anhydrous ethanol (2.5 mL).

  • Lewis Acid Activation: Cool the vial to 0 °C in an ice bath. Dropwise, add BF

    
    ·Et
    
    
    
    O (1.2 equiv). Caution: Fuming liquid, perform in a fume hood.
  • Self-Validation Check 1: A slight yellowing or deepening of color indicates the formation of the Lewis acid-carbonyl coordinate complex.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes. Ensure the dynamic pressure profile remains stable (typically < 10 bar).

  • Self-Validation Check 2: Take a crude aliquot and perform an IR scan. The complete disappearance of the strong, conjugated C=O stretch at ~1640 cm⁻¹ validates that the sterically hindered ketone has been fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
     (gas evolution will occur). Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , concentrate, and recrystallize from hot ethanol.
References
  • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.Organic Letters.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties.
  • Synthesis of Chromone-Rel

Sources

Resolving solubility issues of 7,8-dimethoxy chromones in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 7,8-Dimethoxy Chromones in Aqueous Media

Status: Active Scope: Solubility Optimization, Assay Interference, and Formulation Target Analyte: 7,8-Dimethoxy Chromone derivatives (LogP ~2.5–2.8)

Part 1: Diagnostic Workflow

Before altering your experimental design, determine the nature of your solubility failure. Use this logic tree to diagnose whether you are facing Kinetic Instability (crash-out) or Colloidal Aggregation (false positives).

Solubility_Diagnostic Start Issue: Compound Behavior in Buffer Precip Visible Precipitate / Cloudiness? Start->Precip Data Erratic / Non-linear Data? Start->Data Precip_Yes Yes: Kinetic Solubility Failure Precip->Precip_Yes Yes Data_Yes Yes: Suspect Aggregation (PAINS) Data->Data_Yes High Hill Slope (>1.5) Action_1 Protocol A: Optimize DMSO Dilution Precip_Yes->Action_1 For HTS/In Vitro Action_2 Protocol B: Cyclodextrin Complexation Precip_Yes->Action_2 For In Vivo/High Conc. Action_3 Add 0.01% Triton X-100 Data_Yes->Action_3 Disrupt Colloids

Figure 1: Diagnostic logic for identifying solubility vs. aggregation issues in chromone assays.

Part 2: The Core Knowledge Base (The "Why")

Why is 7,8-dimethoxy chromone difficult to solubilize? The 7,8-dimethoxy substitution pattern creates a "solubility dead zone" for three physicochemical reasons:

  • Loss of H-Bond Donors: Unlike their hydroxy-chromone precursors (e.g., 7,8-dihydroxy), methoxy groups cannot donate hydrogen bonds to water. They act only as weak acceptors.

  • Lipophilicity Increase: The addition of two methyl groups increases the LogP (partition coefficient) significantly. While a standard chromone has a LogP of ~1.2, 7,8-dimethoxy derivatives often range from 2.5 to 2.8 [1][6].

  • Planar Stacking: The flat, aromatic chromone core encourages

    
    -
    
    
    
    stacking. In water, these molecules prefer to stack upon themselves (aggregate) rather than interact with the solvent, leading to rapid crystallization or "crashing out" [6].

The "Crash-Out" Phenomenon In High-Throughput Screening (HTS), compounds are typically stored in 10 mM DMSO. When this stock is squirted into an aqueous buffer (e.g., PBS), the DMSO concentration drops instantly. If the compound's aqueous solubility is lower than the final concentration, it becomes supersaturated and precipitates. This is a Kinetic Solubility failure [1][5].

Part 3: Troubleshooting Guide (Q&A)
Scenario 1: "My compound precipitates immediately upon adding buffer."

Diagnosis: Kinetic Solubility Failure. The Fix: You are likely spiking a high-concentration DMSO stock directly into the buffer, causing local supersaturation.

  • Step 1: Use an Intermediate Dilution Step . Instead of 100% DMSO

    
     Buffer, go 100% DMSO 
    
    
    
    50% DMSO/Water
    
    
    Final Buffer. This allows hydration shells to form more gradually.
  • Step 2: Check your final DMSO concentration. Ensure it is < 1% for cell assays or < 5% for enzymatic assays, but high enough to keep the chromone solubilized.

  • Step 3: Switch to Protocol B (Cyclodextrins). Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) encapsulates the hydrophobic chromone core, preventing stacking [2][3].
Scenario 2: "I am getting variable IC50s and steep dose-response curves."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). The Fix: Lipophilic chromones often form colloidal aggregates that sequester enzymes, leading to false positives.

  • The Test: Add a non-ionic detergent (0.01% Triton X-100 or Tween-80) to your assay buffer.

  • The Logic: Detergents disrupt colloidal aggregates but do not affect true ligand-protein binding. If your IC50 increases (potency drops) after adding detergent, your previous result was an artifact [4][7].

Scenario 3: "I need to dose this in mice (In Vivo), but it won't dissolve in saline."

Diagnosis: Thermodynamic Solubility Limit. The Fix: DMSO is toxic in high volumes. You must use a carrier formulation.

  • Recommendation: Use 20% (w/v) HP-

    
    -CD  in saline.
    
  • Why? Cyclodextrins have been proven to increase the solubility of flavones and chromones by orders of magnitude without the toxicity associated with PEG or DMSO [2][3].

Part 4: Comparative Data & Protocols
Solubilization Strategy Comparison
VehicleSolubility PotentialBiological CompatibilityBest Use Case
PBS (pH 7.4) Very Low (< 5 µg/mL)HighBaseline reference
DMSO (100%) High (> 50 mg/mL)Toxic (Cells/Animals)Stock storage only
5% DMSO in PBS Low-ModerateModerate (Enzyme safe)HTS / Enzymatic Assays
20% HP-

-CD
High (> 5 mg/mL) Excellent In Vivo / Animal Dosing
PEG 400 (30%) ModerateLow (Viscous/Osmotic)IP Injection (Alternative)
Protocol A: Kinetic Solubility "Crash" Test (Nephelometry/Visual)

Use this to determine the maximum concentration for HTS assays.

  • Prepare Stocks: Start with a 10 mM stock of 7,8-dimethoxy chromone in DMSO.

  • Prepare Plate: In a clear 96-well plate, add 196 µL of your assay buffer (e.g., PBS pH 7.4) to each well.

  • Spike: Add 4 µL of the DMSO stock to the first well (Final: 200 µM, 2% DMSO). Perform serial 2-fold dilutions across the plate, maintaining constant 2% DMSO.

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure absorbance at 650 nm (turbidity) or inspect visually against a dark background.

  • Result: The concentration just before turbidity appears is your Kinetic Solubility Limit [1][5].

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for animal studies or high-concentration mechanistic assays.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) - Recommended over native
    
    
    -CD due to lower renal toxicity.
  • Milli-Q Water.

Workflow:

CD_Protocol Step1 Dissolve HP-β-CD (20% w/v in Water) Step2 Add Excess Chromone Solid Step1->Step2 Step3 Shake/Vortex 24 Hours @ 25°C Step2->Step3 Step4 Filter (0.45 µm) Remove Excess Solid Step3->Step4 Step5 Clear Solution Ready for Dosing Step4->Step5

Figure 2: Phase solubility protocol for creating high-concentration chromone complexes.

  • Carrier Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of water (20% w/v solution).
    
  • Saturation: Add excess 7,8-dimethoxy chromone powder (approx. 10 mg/mL) to the solution. The liquid should look cloudy (suspension).

  • Equilibration: Vortex vigorously for 2 minutes, then place on a shaker or rotator for 24 hours at room temperature. Note: This allows the hydrophobic chromone to enter the cyclodextrin cavity.

  • Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.

  • Verification: The filtrate should be perfectly clear. Quantify the concentration using UV-Vis (approx. 300-330 nm) against a standard curve prepared in methanol [2][3].

Part 5: References
  • Di, L., & Kerns, E. H. (2012). Kinetic versus thermodynamic solubility temptations and risks.[1] Drug Discovery Today.

  • Kicuntod, J., et al. (2016). Inclusion complexation of pinostrobin (methoxy-chromone) with various cyclodextrin derivatives. Journal of Molecular Graphics and Modelling.

  • Saokham, P., et al. (2018). Solubility of Cyclodextrin Inclusion Complexes.[2][3] Molecules.[1][4][5][6][7][8][9][10][11][12][13]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).

  • PubChem. 7,8-Dimethoxyflavanone Compound Summary. (Used for physicochemical property estimation).[4]

  • Aitken, L., et al. (2017).[8] DMSO tolerance and reagent stability testing in enzymatic assays. SLAS Discovery.

Sources

Technical Support Center: Optimizing Reaction Temperature for Chromen-4-one Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization Strategies for Chromen-4-one (Chromone) Synthesis via Condensation Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The Thermal Landscape of Chromone Synthesis

In the synthesis of chromen-4-ones (and their flavone subclasses), temperature is not merely a kinetic accelerator—it is the primary switch between thermodynamic product stability and kinetic trap formation .

Most chromen-4-one syntheses proceed via condensation reactions (e.g., Claisen-Schmidt, Kostanecki-Robinson, or Baker-Venkataraman pathways). A common failure mode is treating these as simple "reflux until done" reactions.

  • Low Temperature (<40°C): Favors the initial aldol addition (forming

    
    -hydroxy ketones) but often fails to drive the dehydration step required for aromatization, leading to reversible retro-aldol degradation.
    
  • Excessive Temperature (>180°C or prolonged reflux): Promotes polymerization of aldehyde precursors (tars), oxidative degradation of the phenolic ring, and solvent boiling-point limitations that cap conversion rates.

This guide provides troubleshooting workflows to optimize these thermal parameters.

Troubleshooting Guide & FAQs
Q1: I am performing a Claisen-Schmidt condensation to form a chalcone intermediate, but my yield is low and the product is oiling out. Should I increase the temperature?

Diagnosis: Likely Aldehyde Self-Condensation or Cannizzaro Disproportionation . Technical Insight: Increasing temperature in base-catalyzed condensations often accelerates the self-polymerization of the electrophilic aldehyde component more than the cross-condensation with the acetophenone. Solution:

  • Do NOT increase temperature initially. Maintain the reaction at 0–5°C during the addition of the base (e.g., KOH/NaOH). This favors the cross-aldol kinetic product.

  • Staged Heating: Only after the addition is complete and the enolate is formed should you allow the reaction to warm to Room Temperature (20–25°C) or mild heating (40–50°C) to drive the dehydration to the chalcone.

  • Protocol Check: If using a microwave reactor, verify that the "ramp" time is sufficiently fast to bypass the warm-up phase where side reactions compete.

Q2: During the Baker-Venkataraman rearrangement, I observe incomplete conversion despite refluxing in pyridine. What is the thermal bottleneck?

Diagnosis: Base/Solvent Mismatch leading to insufficient activation energy for the intramolecular Claisen-type rearrangement. Technical Insight: The rearrangement of o-acyloxyacetophenones to o-hydroxydibenzoylmethanes proceeds via an enolate intermediate. While pyridine/KOH is a classic system, its reflux temperature (~115°C) may be insufficient for sterically hindered substrates. Solution:

  • Switch Solvent System: Transition to DMSO with powdered KOH . This system is highly polar and aprotic, increasing the basicity of the hydroxide ion.

  • Temperature Adjustment: This system often proceeds at Room Temperature or mild heating (50–60°C) with higher conversion rates than pyridine at reflux, avoiding thermal degradation of the diketone product.

Q3: In the one-pot synthesis of chromen-4-ones using microwave irradiation, I see charring at 180°C. What is the optimal window?

Diagnosis: Thermal Runaway and Dielectric Heating Overshoot . Technical Insight: Chromone precursors (phenols/aldehydes) absorb microwave energy efficiently. Setting a target of 180°C can lead to localized "hot spots" exceeding 200°C, causing polymerization. Solution:

  • Lower Setpoint: Reduce target temperature to 160–170°C .

  • Active Cooling: Use "PowerMAX" or simultaneous air-cooling features if available to maintain high power (for activation) without exceeding the temperature setpoint.

  • Time Control: Reduce hold time. Most microwave-assisted chromone cyclizations complete within 10–20 minutes . Beyond this, degradation kinetics dominate.

Optimized Protocol: Microwave-Assisted One-Pot Synthesis

This protocol minimizes thermal exposure time while maximizing the dehydration driving force, suitable for generating 2-substituted chromen-4-ones.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Pyrrolidine or Morpholine (Catalytic, 0.2 equiv)

  • Ethanol (Solvent)[1][2][3][4][5]

Workflow:

  • Pre-mixing (Ambient Temp): Dissolve the acetophenone and aldehyde in Ethanol in a microwave-transparent vial. Add the amine catalyst. Cap and stir for 1 minute at RT to ensure homogeneity.

  • Irradiation Phase (High Temp/Short Time):

    • Ramp: 2 minutes to reach target temperature.

    • Target Temperature: 160°C .

    • Hold Time: 15 minutes.

    • Pressure Limit: Set to 250 psi (Ethanol generates significant pressure at 160°C).

  • Quench (Rapid Cooling): Rapidly cool the vessel to <50°C using compressed air (standard on most MW reactors).

  • Isolation: Pour the reaction mixture into ice-cold dilute HCl. The chromen-4-one typically precipitates as a solid. Filter and recrystallize from EtOH.

Data Analysis: Temperature vs. Yield Comparison

The following table illustrates the impact of thermal conditions on the yield of a standard Flavone synthesis (via Baker-Venkataraman pathway).

EntryMethodSolvent/BaseTemperatureTimeYield (%)Purity Profile
1ConventionalPyridine / KOH115°C (Reflux)4.0 h65%Moderate (Tarry impurities)
2ConventionalDMSO / KOH25°C (RT)1.0 h82%High (Clean crude)
3MicrowaveEtOH / NaOH120°C10 min55%Low (Incomplete cyclization)
4Microwave EtOH / NaOH 160°C 15 min 92% Excellent
5MicrowaveSolvent-Free / SiO₂140°C5 min78%Good (Green method)

Note: Data synthesized from comparative literature analysis (See References [1], [2]).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Kostanecki-Robinson / Aldol pathway , highlighting the critical temperature-dependent steps. The transition from the intermediate aldol adduct to the final chromone requires sufficient thermal energy to overcome the activation barrier for dehydration.

ChromoneSynthesis Start o-Hydroxyacetophenone + Anhydride/Base Inter1 O-Acylation (Ester Intermediate) Start->Inter1 Fast (RT) Inter2 Intramolecular Aldol Condensation (Enolate Attack) Inter1->Inter2 Base Catalyzed Inter3 β-Hydroxy Dihydrochromone (Aldol Adduct) Inter2->Inter3 Reversible (Low Temp Trap) Inter3->Inter2 Retro-Aldol (If Temp too low) Final Chromen-4-one (Aromatic Product) Inter3->Final Dehydration (-H2O) REQUIRES HEAT (>100°C) Thermodynamic Control SideProd Polymerization/Tars (Side Reaction) Inter3->SideProd Excessive Heat (>200°C) or Prolonged Reflux

Caption: Thermal dependency in the Kostanecki-Robinson pathway. Note that the dehydration step (Inter3 -> Final) is the thermodynamic bottleneck requiring elevated temperatures, while excessive heat leads to irreversible side products.

References
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kostanecki Acylation Mechanism and Conditions. Wikipedia. Retrieved from [Link]

Sources

Removing impurities from 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

ID: TSC-CHEM-2024-089 | Status: Active | Access Level: Research & Development

Executive Summary

This guide addresses the isolation and purification of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS: 315233-83-1). As a substituted chromone (flavonoid analog), this compound presents specific purification challenges related to its lipophilic 3-phenoxy group and the electron-rich 7,8-dimethoxy motif.

Common issues include "oiling out" during recrystallization due to low melting point impurities (specifically unreacted acetophenones) and persistent phenolic contamination from the Baker-Venkataraman rearrangement precursors.

Module 1: Diagnostic Troubleshooting

Identify your issue below to find the corresponding solution.

Q1: My crude product is a sticky yellow/orange oil that refuses to solidify. What is happening? Diagnosis: This is the "Oiling Out" phenomenon, likely caused by:

  • Residual Solvent: The 3-phenoxy group adds significant lipophilicity, trapping non-polar solvents (DCM, Toluene).

  • Eutectic Impurities: Unreacted 2'-hydroxy-3',4'-dimethoxyacetophenone (starting material) depresses the melting point.

  • Incomplete Cyclization: Presence of the intermediate 1,3-diketone (open-chain form).

Corrective Action:

  • Immediate: Do not heat further. Add a seed crystal if available.

  • Protocol: Perform Protocol A (Chemical Scavenging) to remove the acetophenone, followed by Protocol C (Trituration) using cold diethyl ether or pentane to induce precipitation.

Q2: The solid is off-white but has a persistent "medicinal" or phenolic odor. Diagnosis: Free phenol contamination.

  • The 3-phenoxy moiety is stable, but if the synthesis involved a coupling step (e.g., Ullmann condensation) or if the starting acetophenone is present, free phenolic species are contaminating the lattice.

Corrective Action:

  • Protocol: Protocol A (Base Wash) . Note: You must use a weak base (Carbonate). Strong bases (Hydroxide) can attack the chromone ring at C-2, causing ring opening.

Q3: TLC shows a "tailing" spot just below the product. Diagnosis: Demethylated byproducts.

  • If strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or hydrohalic acids were used during synthesis, one of the methoxy groups (likely at C-7) may have hydrolyzed to a hydroxyl group.

Corrective Action:

  • Protocol: Protocol B (Column Chromatography) is required. Recrystallization rarely separates mono-demethylated analogs effectively due to structural similarity.

Module 2: Purification Protocols

Protocol A: Selective Chemical Washing (The "Phenol Strip")

Use this to remove unreacted starting materials (acetophenones/phenols) before attempting recrystallization.

Principle: The chromone core is neutral. Phenolic impurities are weakly acidic (


). Using Carbonate (

) solubilizes the impurities without hydrolyzing the chromone ring (which happens at

).
  • Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash organic phase 2x with 10% Potassium Carbonate (

    
    ) .
    
    • Visual Check: The aqueous layer may turn yellow (phenolate formation).

  • Wash 1x with Brine (Saturated NaCl) to remove trapped water.

  • Dry over Anhydrous

    
      and concentrate in vacuo.
    
Protocol B: Flash Column Chromatography

Best for removing demethylated side-products and non-polar tars.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (

)
Acid-washed silica is not necessary.
Loading Method Dry Load (Celite or Silica)Liquid loading in DCM causes band broadening for this compound.
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Gradient 0%

30% B over 10 CV
Product typically elutes at 15-20% EtOAc.
Detection UV 254 nm / 365 nmThe chromone core is highly UV active (fluorescent).
Protocol C: Recrystallization (The Polishing Step)

Only perform this after Protocol A or B. Do not recrystallize crude "oil".

Solvent System: Ethanol (EtOH) / Water or EtOAc / Heptane. Recommendation:Ethanol/Water is preferred for removing lipophilic tars associated with the 3-phenoxy group.

  • Dissolve solid in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Ethanol to clear the solution.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Refrigerate at 4°C for 12 hours.

  • Filter and wash with cold 30% EtOH/Water .

Module 3: Visualizing the Workflow

Diagram 1: Impurity Origin & Removal Logic

This diagram maps the synthesis byproducts to the specific purification step required.

PurificationLogic Reaction Crude Reaction Mixture (Baker-Venkataraman) Impurity_Phenol Impurity: Starting Phenols (Acidic) Reaction->Impurity_Phenol Impurity_Diketone Impurity: 1,3-Diketone (Intermediate) Reaction->Impurity_Diketone Impurity_Tar Impurity: Oligomers/Tars (Lipophilic) Reaction->Impurity_Tar Target Target Molecule: 7,8-dimethoxy-2-methyl- 3-phenoxy-4H-chromen-4-one Reaction->Target Step_Wash Protocol A: K2CO3 Wash Impurity_Phenol->Step_Wash Removed by Base Step_Cyclize Acid Reflux (Ensure Cyclization) Impurity_Diketone->Step_Cyclize Converted to Target Step_Recryst Protocol C: Recryst (EtOH/H2O) Impurity_Tar->Step_Recryst Left in Mother Liquor Step_Wash->Step_Recryst Cleaned Crude Step_Cyclize->Step_Wash

Caption: Logical flow of impurity removal. Note that the 1,3-diketone intermediate must be chemically converted (cyclized) rather than just separated.

Diagram 2: Troubleshooting Decision Tree

Follow this path if the standard workup fails.

DecisionTree Start Crude Product State State_Oil Sticky Oil / Gum Start->State_Oil State_Solid Solid / Powder Start->State_Solid Action_Triturate Triturate w/ Cold Ether (Induce Precipitation) State_Oil->Action_Triturate Check_TLC Check TLC (Hex/EtOAc 7:3) State_Solid->Check_TLC Action_Column Flash Column (Protocol B) Check_TLC->Action_Column Multiple Spots (<90% Pure) Action_Recryst Recrystallize (Protocol C) Check_TLC->Action_Recryst Single Spot (>90% Pure) Action_Triturate->Check_TLC If Solidifies Action_Triturate->Action_Column If remains Oil

Caption: Decision matrix for selecting the correct purification method based on the physical state of the crude material.

Module 4: Validation & Quality Control

1. NMR Validation (Proton -


) 
  • Diagnostic Peak 1 (Methyl): Look for a sharp singlet around

    
     2.3 - 2.4 ppm (3H) corresponding to the 2-methyl group.
    
  • Diagnostic Peak 2 (Methoxy): Two singlets around

    
     3.8 - 4.0 ppm (3H each) for the 7,8-dimethoxy groups.
    
  • Impurity Flag: If you see a singlet near

    
     2.5-2.6 ppm, you likely have unreacted 2'-hydroxy-acetophenone (acetyl methyl group).
    

2. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Solvent: Acetonitrile/Water (0.1% Formic Acid).

  • Method: Gradient 50%

    
     95% ACN. The 3-phenoxy group makes this compound highly hydrophobic; expect late elution.
    

References

  • Baker, W. (1933).[1] "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones". Journal of the Chemical Society, 1381–1389.[1] (Foundational text on the synthesis mechanism).

  • Moynihan, H. A., & Horgan, D. E. (2017).[2] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions". Organic Process Research & Development. Available at: [Link][2]

  • Vasil’ev, S. A., Garazd, M. M., & Khilya, V. P. (2006).[3] "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties".[3] Chemistry of Natural Compounds, 42(3), 241–251.[3] (Specific review on 3-phenoxy substituted chromones).

Sources

Minimizing side reactions in the synthesis of 3-phenoxy chromones

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-phenoxy chromones. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Question 1: Low or no yield of the desired 1,3-diketone intermediate during the Baker-Venkataraman rearrangement.

Probable Causes:

  • Presence of moisture: The Baker-Venkataraman rearrangement is highly sensitive to water, which can hydrolyze the ester starting material or the 1,3-diketone product.[1]

  • Incorrect base or solvent: The choice of base and solvent is critical for promoting the intramolecular rearrangement.[1][2]

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous aprotic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened solvents or those dried over molecular sieves.

    • Ensure the starting 2-acetoxyacetophenone and the base are free of water.[3]

  • Optimize Base and Solvent System:

    • Strong bases are typically required. Potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) are commonly used.[1]

    • The combination of KOH in pyridine or K₂CO₃ in acetone can also be effective, though may require higher temperatures.[1]

    • NaH is often used to favor the formation of the desired chromone precursor over byproducts.[4][5]

  • Adjust Reaction Parameters:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen base/solvent system.[1] If the reaction is sluggish at room temperature, gradually increase the temperature.

Question 2: Formation of significant polymeric material during the final cyclization to the chromone ring.

Probable Cause:

  • This is a known issue, particularly when using certain formylating or acylating agents in the presence of sensitive functional groups.[6] The reaction conditions for cyclization, especially with strong acids, can promote polymerization of the starting materials or intermediates.

Solutions:

  • Modify the Cyclization Conditions:

    • Instead of harsh acidic conditions (e.g., concentrated H₂SO₄), consider milder alternatives. Acetic acid can be an effective catalyst for chromone ring closure.[4]

    • For the synthesis of 3-substituted chromones, the Vilsmeier-Haack reaction is a common method for introducing a formyl group, which can then be a handle for further derivatization or cyclization.[5][7][8] However, this method can also have drawbacks like poor yields and side products.[5]

  • Alternative Synthetic Routes:

    • Consider a one-pot synthesis approach, which can sometimes minimize the isolation of reactive intermediates that are prone to polymerization.[9]

    • A palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes is a modern and efficient method for synthesizing chromones that avoids harsh acidic conditions.[10]

Question 3: The formation of byproducts from the incomplete reaction or deformylation of intermediates.

Probable Cause:

  • In the synthesis of 3-phenoxy chromones, the introduction of an electronegative oxygen atom in the phenoxy group can deactivate the adjacent methylene protons, making C-formylation or C-acylation and subsequent cyclization challenging.[6] This can lead to incomplete reactions or the preferential deformylation of intermediates.[6]

Solutions:

  • Choice of Reagents:

    • Switching from formylating agents to acylating agents can sometimes lead to the formation of 2-substituted 3-phenoxychromones with better yields.[6]

    • For example, using ethyloxalyl chloride can yield 2-ethoxycarbonyl-3-phenoxy-7-hydroxychromones.[6]

  • Protecting Groups:

    • If the starting phenol has multiple hydroxyl groups, selective protection may be necessary to prevent unwanted side reactions like formylation of all hydroxyl groups.

Question 4: Difficulty in purifying the final 3-phenoxy chromone product.

Probable Cause:

  • The crude product may contain a mixture of the desired chromone, unreacted starting materials, and various side products. The similar polarities of these compounds can make separation challenging.

Solutions:

  • Recrystallization:

    • This is an effective technique if the crude product is a solid.[11] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities should remain soluble at all temperatures.[12]

  • Column Chromatography:

    • For complex mixtures or to achieve very high purity, column chromatography is a suitable method.[11] A solvent system with appropriate polarity is chosen to effectively separate the components on a silica gel or alumina stationary phase.

  • Bisulfite Adduct Formation for Aldehyde Impurities:

    • If the product is contaminated with aldehyde-containing impurities, these can be selectively removed by forming a solid bisulfite adduct, which can be filtered off.[13] The purified product can then be recovered from the filtrate.

Diagrams of Key Processes

Diagram 1: Baker-Venkataraman Rearrangement Mechanism

BVR_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Intramolecular Attack cluster_rearrangement Step 3: Ring Opening cluster_product Step 4: Protonation start 2-Acetoxyacetophenone enolate Enolate Intermediate start->enolate Base (e.g., KOH) cyclic_alkoxide Cyclic Alkoxide enolate->cyclic_alkoxide Acyl Transfer phenolate Phenolate cyclic_alkoxide->phenolate Ring Opening diketone 1,3-Diketone Product phenolate->diketone Acidic Work-up Troubleshooting problem Low Yield of 3-Phenoxy Chromone check1 Check for Moisture problem->check1 check2 Review Base/Solvent System problem->check2 check3 Verify Reaction Conditions problem->check3 check4 Analyze for Side Products problem->check4 check1->check2 No Moisture sol1 Use Anhydrous Reagents & Solvents check1->sol1 Moisture Present check2->check3 System is Optimal sol2 Optimize Base (e.g., NaH, KOtBu) & Aprotic Solvent check2->sol2 Suboptimal System check3->check4 Reaction Complete sol3 Increase Temp./Time & Monitor by TLC check3->sol3 Incomplete Reaction sol4 Consider Alternative Acylating Agents check4->sol4 Polymerization/Deformylation

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Comparative Efficacy of 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one Derivatives as CRL4 Inhibitors

Executive Summary

Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, directing the proteasomal degradation of numerous regulatory proteins. Historically, the large, flat protein-protein interaction (PPI) interfaces of CRLs have been considered "undruggable." However, the discovery of chromen-4-one derivatives has provided first-in-class small-molecule inhibitors targeting the Cullin-RING E3 ubiquitin ligase 4 (CRL4).

This guide provides an objective, data-driven comparison of the foundational hit 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one against its highly optimized medicinal chemistry descendants, 33-11 and KH-4-43 . By analyzing their structure-activity relationships (SAR) and the self-validating protocols used to evaluate them, researchers can better design tool compounds for targeting E3 ligase complexes.

Mechanistic Overview: Drugging the Cullin C-Terminal Domain

Unlike traditional enzymatic inhibitors that block a defined active site, chromen-4-one derivatives function by binding to the core catalytic complex of the E3 ligase—specifically the ROC1-CUL4A C-terminal domain (CTD). This binding alters the cullin-E2 interaction and/or the orientation of the ROC1 RING domain, selectively halting the ubiquitination of downstream substrates like CK1α and CDT1.

Mechanism Inhibitor Chromen-4-one Derivatives (e.g., KH-4-43) Target ROC1-CUL4A CTD (Core Ligase) Inhibitor->Target Binds (Kd = 83 nM) Ub Substrate Ubiquitination (e.g., CK1α, CDT1) Target->Ub Inhibits CDT1 CDT1 Accumulation Ub->CDT1 Prevents Degradation Apoptosis DNA Damage & Apoptosis (Low CUL4 Cancer Cells) CDT1->Apoptosis Triggers

Mechanism of action for chromen-4-one-derived CRL4 inhibitors stabilizing CDT1.

Structure-Activity Relationship (SAR) & Comparative Analysis

The evolution of this inhibitor class demonstrates how minor substitutions on the chromen-4-one scaffold drastically dictate E3 ligase selectivity and cellular potency [1].

  • The Foundational Hit (7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one): This compound established the baseline pharmacophore. The 7,8-dimethoxy groups and the 3-phenoxy ring provide essential hydrophobic contacts with the ROC1-CUL4A interface. However, early-stage analogs in this series exhibited moderate binding affinities and struggled with selectivity against the structurally homologous CRL1 (SCF) complex.

  • Intermediate Lead (33-11): Through iterative SAR screening, 33-11 was developed. It successfully stabilized the CRL4 substrate CDT1 in cellular assays but required higher micromolar concentrations to achieve complete target engagement, indicating room for thermodynamic optimization.

  • Optimized Lead (KH-4-43): Extensive rigidification and halogenation (e.g., introducing a trifluoromethyl-phenyl and pyrazole moiety to the core) yielded KH-4-43. This modification exploits the divergent folds and interface areas unique to the CUL4 CTD [2]. KH-4-43 achieves a remarkable

    
     of 83 nM for ROC1-CUL4A, representing a >100-fold selectivity window over ROC1-CUL1.
    
Quantitative Efficacy Comparison
CompoundROC1-CUL4A CTD Binding (

)
ROC1-CUL1 CTD Binding (

)
Cellular

(MV4-11)
CDT1 Stabilization
7,8-Dimethoxy Analog > 10 µM (Estimated)> 20 µM> 10 µMWeak
33-11 ~ 1 - 5 µM> 10 µM~ 5 - 10 µMModerate
KH-4-43 83 nM9.4 µM1.8 µMStrong

Experimental Workflows & Self-Validating Protocols

To objectively evaluate PPI inhibitors targeting E3 ligases, the experimental design must uncouple the highly dynamic, multi-step ubiquitination cascade. The following self-validating workflow ensures that observed cytotoxicity is a direct result of on-target CRL4 inhibition [3].

Workflow Start Compound Library (Chromen-4-ones) Assay1 In Vitro Ubiquitination (Fluorescent Ub Transfer) Start->Assay1 Primary Screen Assay2 Target Engagement (CDT1 Immunoblot) Assay1->Assay2 Validated Hits Assay3 Cell Viability & Apoptosis (Flow Cytometry) Assay2->Assay3 Cellular Efficacy Lead Lead Selection (KH-4-43) Assay3->Lead SAR Optimization

Self-validating experimental workflow for evaluating CRL4 inhibitors.

Protocol 1: Two-Step In Vitro Ubiquitination Assay

Causality & Rationale: Standard ubiquitination assays cannot distinguish between the priming phase (attachment of the first ubiquitin) and the elongation phase (polyubiquitin chain building). By utilizing two distinct fluorophore-labeled ubiquitins, this protocol isolates the exact catalytic step inhibited by the chromen-4-one derivatives.

  • Priming Phase: Incubate the purified ROC1-CUL4A core complex with E1, the priming E2 (UbcH5c), and Fluorescein-Ub (F-Ub).

  • Inhibitor Addition: Introduce the test compound (e.g., KH-4-43 at 0.1 - 30 µM) or a DMSO vehicle control.

  • Elongation Phase: Add the elongating E2 (Cdc34b) and iFluor555-Ub-Q31C-K48R (I-Ub-K48R). Expert Note: The K48R mutation is critical; it prevents further chain branching, allowing precise quantification of linear chain elongation.

  • Self-Validation: Analyze the reaction products via merged fluorescence imaging. A true CRL4 inhibitor like KH-4-43 will specifically block the utilization of F-Ub by Cdc34b and prevent the incorporation of the red I-Ub-K48R, proving direct inhibition of the core ligase complex.

Protocol 2: Cellular Target Engagement (CDT1 Stabilization)

Causality & Rationale:In vitro binding must translate to cellular target engagement. CRL4 continuously degrades the DNA replication factor CDT1. Effective CRL4 inhibition causes aberrant CDT1 accumulation, which triggers a DNA damage response and subsequent apoptosis.

  • Cell Culture & Treatment: Plate MV4-11 (Acute Myeloid Leukemia) cells. Treat with the test compound (1-10 µM) or MLN4924 (1 µM).

  • Lysis & Immunoblotting: Lyse cells after 24 hours. Probe the lysates for CDT1 and p27.

  • Self-Validation Check: MLN4924 is a pan-cullin Nedd8 inhibitor and serves as the positive control; it must stabilize both CDT1 (a CRL4 substrate) and p27 (a CRL1 substrate). A highly selective compound like KH-4-43 will stabilize CDT1 without altering p27 levels, validating its selectivity for CRL4 over CRL1 [1].

  • Phenotypic Causality: To prove that the resulting apoptosis is strictly on-target, perform an siRNA-mediated CUL4 knockdown. Cells with artificially depleted CUL4 must exhibit heightened sensitivity (lower

    
    ) to KH-4-43 compared to wild-type cells.
    

References

  • Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Cullin-ring e3 ubiquitin ligase 4 inhibitor compounds and methods of their use.World Intellectual Property Organization (WIPO)

Comparative Potency Guide: 3-Phenoxy vs. 3-Alkoxy Chromen-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 3-phenoxy-4H-chromen-4-ones (3-aryloxyflavones) and 3-alkoxy-4H-chromen-4-ones (3-alkoxyflavones). While both classes share the privileged chromen-4-one scaffold, the nature of the substituent at the C3 position—specifically the ether linkage to either an aromatic ring (phenoxy) or an aliphatic chain (alkoxy)—dictates distinct pharmacological profiles, synthetic pathways, and metabolic fates.

Key Insight: 3-Alkoxy derivatives generally offer superior solubility and flexible docking via H-bond acceptance, making them ideal for targets requiring specific orientation in narrow pockets. In contrast, 3-phenoxy derivatives introduce rigid steric bulk and additional


-

stacking capabilities, often resulting in higher potency against deep hydrophobic pocket targets (e.g., kinases, COX-2) but at the cost of increased molecular weight and synthetic complexity.

Chemical & Structural Context

The chromen-4-one scaffold (flavone core) is a planar, bicyclic system. The C3 position is critical for modulating biological activity because it sits adjacent to the carbonyl (C4) and the B-ring (C2), creating a "molecular hinge" region often involved in receptor binding.

Structural Comparison
Feature3-Alkoxy Chromen-4-one3-Phenoxy Chromen-4-one
Linkage Ether (

)
Diaryl Ether (

)
Electronic Effect Electron-donating (+I, +M) to the ring.Electron-withdrawing (via Ph) / Donating (+M).
Sterics Flexible (if chain > C1). Low steric hindrance if methoxy.Rigid, bulky. The phenoxy ring twists out of plane.
Binding Mode H-bond acceptor (ether O); Hydrophobic interactions (alkyl chain).

-

stacking (T-shaped or parallel); Hydrophobic bulk.
Metabolic Stability Susceptible to O-dealkylation (CYP450).High stability of ether bond; Ph ring susceptible to hydroxylation.

Comparative Potency Analysis

Target Class: Anti-Inflammatory (COX-2 / 5-LOX Inhibition)

3-Phenoxy Potency: High. The introduction of a phenoxy group at C3 mimics the vicinal diaryl heterocycle motif found in Coxibs (e.g., Celecoxib). The bulky phenoxy group fills the larger hydrophobic side pocket of COX-2, enhancing selectivity over COX-1.

  • Mechanism: The phenoxy ring locks the conformation, preventing free rotation and reducing the entropic penalty of binding.

  • Data Trend: 3-phenoxy derivatives often exhibit IC

    
     values in the low nanomolar range (10–50 nM)  for COX-2.
    

3-Alkoxy Potency: Moderate.[1] Short-chain alkoxy groups (methoxy/ethoxy) lack the bulk to fill the hydrophobic pocket efficiently. Long-chain alkoxy groups can improve potency but often lose selectivity due to "floppy" binding modes.

  • Data Trend: 3-methoxy derivatives typically show IC

    
     values in the micromolar range (1–10 
    
    
    
    M)
    .
Target Class: Anticancer (Kinase Inhibition)

3-Phenoxy Potency: Superior for Specificity. Many kinase inhibitors require a "gatekeeper" residue interaction. The 3-phenoxy moiety can engage in edge-to-face


-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the ATP-binding cleft.
  • Example: 3-phenoxyflavones have shown cytotoxicity against breast cancer lines (MCF-7) by disrupting microtubule dynamics or inhibiting specific tyrosine kinases.

3-Alkoxy Potency: Superior for Bioavailability. While potentially less potent in pure enzymatic assays, 3-alkoxy derivatives (especially 3-methoxy) often show better cellular uptake.

  • Example: 3-alkoxy analogues of flavone-8-acetic acid demonstrated significant indirect antitumor effects via cytokine induction, a pathway less dependent on rigid steric fit.

Quantitative Data Summary (Representative)
Compound ClassSubstituent (C3)TargetIC

/ Activity
Reference
3-Alkoxy

COX-2

[1]
3-Phenoxy

(Subst.)
COX-2

[2]
3-Alkoxy

AChE

[3]
3-Phenoxy

P-gp Efflux

[4]

Note: Data represents general trends derived from SAR studies of 3-substituted chromones. 3-Phenoxy derivatives consistently show 10-100x higher potency in targets requiring hydrophobic pocket occupation.

Mechanistic Visualization (SAR)

The following diagram illustrates the divergent structure-activity relationships (SAR) and synthesis pathways for these two classes.

G Start 3-Hydroxychromen-4-one (Flavonol Core) Alkylation Reagent: R-X, K2CO3 Process: SN2 Alkylation Start->Alkylation Arylation Reagent: Ar-B(OH)2, Cu(OAc)2 Process: Chan-Lam Coupling Start->Arylation AlkoxyProd 3-Alkoxy-chromen-4-one Alkylation->AlkoxyProd AlkoxyMech Mechanism: H-Bond Acceptor Flexible Chain Metabolic Liability (Dealkylation) AlkoxyProd->AlkoxyMech Target Biological Target (e.g., Kinase Pocket) AlkoxyMech->Target Moderate Affinity (High Solubility) PhenoxyProd 3-Phenoxy-chromen-4-one Arylation->PhenoxyProd PhenoxyMech Mechanism: Pi-Pi Stacking Rigid Hydrophobic Bulk Metabolic Stability (Ether) PhenoxyProd->PhenoxyMech PhenoxyMech->Target High Affinity (Deep Pocket Fit)

Caption: Divergent synthesis and mechanistic impact of 3-alkoxy vs. 3-phenoxy substitution on the chromen-4-one scaffold.

Experimental Protocols

Synthesis of 3-Alkoxy-chromen-4-one (General SN2 Protocol)

Objective: Introduction of an aliphatic ether linkage via nucleophilic substitution. Scope: Suitable for methyl, ethyl, allyl, and benzyl groups.

  • Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) in anhydrous Acetone or DMF (10 mL/mmol).

  • Base: Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add the appropriate Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) dropwise.

  • Reaction: Reflux at 60°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

  • Yield: Typically 85–95%.

Synthesis of 3-Phenoxy-chromen-4-one (Chan-Lam Coupling)

Objective: Introduction of an aryl ether linkage via Copper(II)-mediated oxidative coupling. This is required because the C3 hydroxyl is not nucleophilic enough for simple SNAr against unactivated aryls.

  • Reagents: Dissolve 3-hydroxychromen-4-one (1.0 equiv) and Aryl Boronic Acid (2.0 equiv) in Dichloromethane (DCM) (10 mL/mmol).

  • Catalyst: Add Copper(II) Acetate (

    
    )  (1.0 equiv) and Pyridine  (2.0 equiv).
    
  • Oxidant: Add powdered 4Å Molecular Sieves (to adsorb water) and ensure the reaction is open to the atmosphere (or use an

    
     balloon).
    
  • Reaction: Stir vigorously at room temperature for 24–48 hours. The reaction color typically changes from blue to green/brown.

  • Workup: Filter through a Celite pad to remove copper salts. Wash filtrate with 1M HCl (to remove pyridine) and Brine.

  • Purification: Silica gel column chromatography is usually required (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
  • Yield: Typically 40–65% (Lower due to steric hindrance at C3).

Strategic Recommendations

  • Choose 3-Alkoxy if your lead optimization goal is to improve solubility or pharmacokinetics (PK) . The flexibility of the chain allows for fine-tuning of LogP without drastically altering the molecular footprint.

  • Choose 3-Phenoxy if your goal is potency against a target with a known deep hydrophobic pocket (e.g., COX-2, specific Kinases). The rigidity and bulk are superior for locking the inhibitor into an active conformation.

References

  • Gobbi, S., et al. (2003). "Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid." Journal of Medicinal Chemistry, 46(17), 3665-3671. Link

  • Zarghi, A., et al. (2011). "Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors." Scientia Pharmaceutica, 79(3), 449–460. Link

  • Reis, J., et al. (2020). "Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones as Multifunctional Agents for Alzheimer's Disease." Molecules, 25(18), 4153. Link

  • Boulebd, H. (2020). "Comparative study of the antioxidant activity of 3-hydroxyflavone derivatives." Journal of Biomolecular Structure and Dynamics. Link

  • Xiong, L., et al. (2019).[2] "Radical Reactions for the Synthesis of 3-Substituted Chroman-4-ones." European Journal of Organic Chemistry, 2019(42), 7062-7071. Link

Sources

Validation of Molecular Docking Scores for 7,8-Dimethoxy Chromone Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7,8-dimethoxy chromone scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity against targets such as Monoamine Oxidase B (MAO-B) , Cyclooxygenase-2 (COX-2) , and Adenosine Receptors . However, the lipophilicity and planar nature of this scaffold often lead to "false positive" high docking scores due to non-specific hydrophobic accumulation in scoring functions.

This guide provides a rigorous validation framework for researchers. It moves beyond simple binding energy predictions, establishing a comparative analysis of docking algorithms and correlating them with experimental "ground truth" (IC50/Ki) data .

Part 1: Comparative Analysis of Docking Algorithms

For 7,8-dimethoxy chromone derivatives, not all scoring functions perform equally.[1] The electron-rich methoxy groups at positions 7 and 8 induce specific electrostatic fields that some force fields fail to parameterize correctly.

Benchmarking Software Performance

The following comparison is based on re-docking accuracy (RMSD < 2.0 Å) of co-crystallized chromone-like ligands (e.g., PDB: 2V61 for MAO-B).

FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD (ChemPLP)
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Knowledge-based (ChemPLP)
Handling of Methoxy Groups Moderate. Often underestimates steric clashes of rotating methoxy groups.High. OPLS force field accurately penalizes high-energy conformers of 7,8-dimethoxy motifs.High. Excellent at modeling hydrogen bond directionality of the chromone carbonyl.
Pose Prediction Accuracy ~70-75% (RMSD < 2Å)>90% (RMSD < 2Å)~85% (RMSD < 2Å)
Correlation with IC50 (

)
0.60 - 0.700.75 - 0.85 0.70 - 0.80
Computational Cost Low (High throughput)High (Precision)Medium
Best Use Case Initial Virtual ScreeningLead Optimization & SARFlexible Receptor Docking

Expert Insight: For 7,8-dimethoxy chromones, Glide XP is recommended for final pose validation due to its superior handling of the desolvation penalties associated with the hydrophobic dimethoxy patch. GOLD (ChemPLP) is the best alternative if receptor flexibility (induced fit) is suspected.

Part 2: The Validation Workflow (Self-Validating System)

A docking score is meaningless without a validation loop. The following workflow ensures that computational predictions are grounded in physical reality.

Workflow Diagram

ValidationWorkflow cluster_InSilico In Silico Validation cluster_Exp Experimental Validation (Ground Truth) Start Start: 7,8-Dimethoxy Chromone Library Target Target Selection (e.g., MAO-B, PDB: 2V61) Start->Target Redock Redocking Control (RMSD Calculation) Target->Redock Docking Docking of Analogues Redock->Docking If RMSD < 2.0 Å Filter Filter: Binding Energy < -8.0 kcal/mol & Key H-Bonds Present Docking->Filter Correlation Correlation Analysis (Linear Regression: Score vs pIC50) Docking->Correlation Input Scores Synthesis Chemical Synthesis Filter->Synthesis Assay Enzymatic Assay (IC50) (e.g., Amplex Red) Synthesis->Assay Assay->Correlation Decision Valid Model? Correlation->Decision Refine Refine Scoring Function / Weights Decision->Refine No Publish Publish Validated Model Decision->Publish Yes (R² > 0.7) Refine->Docking

Caption: A closed-loop validation workflow integrating computational redocking with experimental enzymatic assays to validate docking scores.

Part 3: Case Study – MAO-B Inhibition

Target: Human Monoamine Oxidase B (MAO-B) PDB ID: 2V61 (Co-crystallized with coumarin derivative, structurally similar to chromone).[2]

Mechanistic Basis of Binding

The 7,8-dimethoxy chromone scaffold binds to the substrate cavity of MAO-B. The validity of a docking pose must be judged by the presence of these specific interactions, not just the global energy score.

  • The "Sandwich" Interaction: The chromone ring must intercalate between Tyr398 and Tyr435 . This

    
    -
    
    
    
    stacking is the primary driver of affinity.
  • Hydrogen Bonding: The carbonyl oxygen at position 4 (or substituents at position 2/3) typically H-bonds with Cys172 or water molecules bridging to the FAD cofactor.

  • Steric Fit: The 7,8-dimethoxy groups occupy the hydrophobic pocket near the entrance cavity (residues Leu171 , Ile199 ). If the docking pose shows these groups clashing with the FAD cofactor, the pose is invalid regardless of the score.

Interaction Diagram

Caption: Critical molecular interactions between 7,8-dimethoxy chromone and the MAO-B active site required for a valid docking pose.

Part 4: Experimental Protocol (The Ground Truth)

To validate the docking scores, you must generate experimental


 data. The Amplex Red MAO Assay  is the industry standard for this validation.
Protocol: MAO-B Inhibition Assay

Objective: Determine the


 of synthesized 7,8-dimethoxy chromone derivatives to correlate with docking scores.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Substrate: p-Tyramine or Benzylamine.

  • Inhibitor: 7,8-dimethoxy chromone test compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute MAO-B enzyme in reaction buffer (0.05 M sodium phosphate, pH 7.4) to a final concentration of 0.1 U/mL.

  • Incubation: Add 50 µL of enzyme solution to 96-well plates containing 1 µL of test compound (various concentrations: 0.1 nM – 100 µM). Incubate at 37°C for 30 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of working solution containing:

    • 200 µM Amplex Red.

    • 1 U/mL HRP.

    • 1 mM p-Tyramine (substrate).

  • Measurement: The MAO-B activity generates

    
    , which reacts with Amplex Red (catalyzed by HRP) to form the fluorescent Resorufin.
    
  • Detection: Measure fluorescence continuously for 30 minutes (Ex/Em: 530/590 nm).

  • Calculation: Plot the slope of fluorescence vs. time against log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Validation Criteria:

  • Positive Control: Selegiline (

    
     nM) must be included.
    
  • Correlation: A plot of Docking Score (kcal/mol) vs.

    
     (
    
    
    
    ) should yield an
    
    
    . If
    
    
    , the docking protocol is invalid for this scaffold.

References

  • Benchchem. (2025).[3] Validating Molecular Docking: A Comparative Guide for 8-Methoxy-chroman-3-carboxylic Acid and Analogs. Link

  • Vilar, S., et al. (2008). Probabilistic Neural Network Model for the Prediction of MAO-A and MAO-B Inhibitors. Journal of Computer-Aided Molecular Design. Link

  • Reis, J., et al. (2018).[4] Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry, 61(9), 4203–4212.[5][6] Link

  • Guglielmi, P., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9592. Link

  • Ko, H.Y., et al. (2011). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Molecular Graphics and Modelling. Link

Sources

Comparative Guide: Antioxidant Activity of 2-Methyl Chromones vs. Standard Flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Antioxidant Activity of 2-Methyl Chromones with Standard Flavonoids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 2-methyl chromones (2-methyl-4H-chromen-4-one derivatives) and standard flavonoids (2-phenyl-4H-chromen-4-one derivatives like Quercetin and Luteolin).

The Verdict: Standard flavonoids generally exhibit superior antioxidant potency compared to unsubstituted 2-methyl chromones. This is primarily driven by the 2-phenyl ring , which extends


-conjugation and facilitates electron delocalization, stabilizing the phenoxyl radical. However, 2-methyl chromones serve as versatile, lower-molecular-weight scaffolds. When functionalized with specific hydroxyl patterns (e.g., 5,7-dihydroxy) or extended via styryl linkers (2-styrylchromones), their activity can approach or equal that of standard flavonoids, offering improved lipophilicity and blood-brain barrier (BBB) permeability profiles for neuroprotective drug development.

Scientific Foundation: Structure-Activity Relationship (SAR)

The Core Structural Divergence

The antioxidant efficacy of chromone derivatives hinges on their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals.

  • Standard Flavonoids (2-Phenyl Chromones): The C2-C3 double bond conjugates the C4-carbonyl group with the B-ring (phenyl group). This continuous conjugation system allows the unpaired electron in the radical species to delocalize over three rings (A, C, and B), significantly lowering the activation energy for radical scavenging.

  • 2-Methyl Chromones: The C2-methyl group is electron-donating but interrupts the conjugation system . The radical stabilization is largely confined to the A and C rings. Consequently, the "B-ring" equivalent is absent or replaced by a non-conjugated alkyl group, reducing the inherent scavenging potential unless compensatory substituents (e.g., -OH at C5, C7) are added.

Critical Pharmacophores
  • Catechol Moiety (3',4'-dihydroxy): In flavonoids like Quercetin, this is the primary site of oxidation. 2-methyl chromones lack this naturally but can mimic it if synthesized with poly-hydroxy substitutions on the A-ring.

  • C2-C3 Double Bond: Essential for planarity and conjugation. Both classes possess this, but its utility is maximized in flavonoids due to the phenyl attachment.

  • 3-OH Group: Present in flavonols (Quercetin), this group forms an intramolecular H-bond with the C4-carbonyl, anchoring the structure and providing a critical H-atom donation site. 2-methyl chromones typically lack this, further reducing potency.

Visualizing the SAR Differences

SAR_Comparison cluster_features Key Substituents Flavonoid Standard Flavonoid (e.g., Quercetin) Conjugation Extended u03c0-Conjugation (A-C-B Rings) Flavonoid->Conjugation 2-Phenyl Group Catechol Catechol (3',4'-OH) Critical for potency Flavonoid->Catechol C2C3 C2=C3 Double Bond Essential for planarity Flavonoid->C2C3 MethylChromone 2-Methyl Chromone LimitedConj Limited Conjugation (A-C Rings only) MethylChromone->LimitedConj 2-Methyl Group MethylChromone->C2C3 RadicalStab High Radical Stabilization (Low IC50) Conjugation->RadicalStab Delocalization ModRadicalStab Moderate Radical Stabilization (Higher IC50) LimitedConj->ModRadicalStab Confined Resonance

Caption: Structural comparison highlighting the conjugation advantage of flavonoids over 2-methyl chromones.

Experimental Data Analysis

The following table synthesizes experimental IC50 values (concentration required to scavenge 50% of radicals) from comparative studies. Lower IC50 indicates higher potency. [1][2]

Compound ClassSpecific CompoundDPPH IC50 (µM)ABTS IC50 (µM)Mechanism Note
Standard Flavonoid Quercetin 5.5 ± 0.2 4.6 ± 0.3 Benchmark. Full conjugation + B-ring catechol + 3-OH.
Standard Flavonoid Rutin 9.2 ± 0.415.1 ± 1.2Glycosylation at C3 reduces activity vs. Quercetin.
Standard Flavonoid Luteolin 11.0 ± 0.5~10.5Lacks 3-OH vs. Quercetin; slightly lower potency.
2-Methyl Chromone 5,7-dihydroxy-2-methylchromone> 100N/ALacks B-ring resonance; significantly weaker.
2-Methyl Chromone 7,8-dihydroxy-2-methylchromone45.2 ± 2.1~40.0Ortho-dihydroxy (catechol-mimic) on A-ring improves activity.
Hybrid Derivative 2-Styrylchromone (3',4'-OH)17.8 ± 3.8 ~15.0Styryl linker restores conjugation; approaches flavonoid potency.
Control Ascorbic Acid (Vitamin C)24.2 ± 0.1~20.0Standard hydrophilic antioxidant reference.

Key Insight: Simple 2-methyl chromones are often 10-20x less potent than Quercetin. However, introducing a styryl group at the C2 position (creating a 2-styrylchromone) effectively bridges the gap, restoring the conjugation length and B-ring functionality found in flavonoids.

Detailed Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), use the following self-validating protocols.

DPPH Radical Scavenging Assay

Principle: Measures the ability of the compound to donate an electron/hydrogen to the stable purple DPPH radical, converting it to yellow hydrazine.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in HPLC-grade Methanol. Prepare fresh and protect from light.

  • Positive Control: Quercetin or Trolox (10–100 µM range).

Protocol:

  • Preparation: Prepare a stock solution of the test compound (2-methyl chromone) in methanol (1 mg/mL) and serially dilute (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of test sample with 100 µL of DPPH solution .

  • Blanks & Controls (Self-Validation):

    • Sample Blank: 100 µL sample + 100 µL Methanol (corrects for intrinsic color of the chromone).

    • Reagent Blank: 100 µL Methanol + 100 µL DPPH (defines 0% inhibition).

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: A SET-based assay measuring reduction of Fe³⁺-TPTZ complex to blue Fe²⁺-TPTZ.

Protocol:

  • FRAP Reagent: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio . Warm to 37°C.

  • Reaction: Mix 10 µL of sample with 190 µL of FRAP reagent .

  • Incubation: 30 minutes at 37°C in the dark.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a FeSO₄ standard curve (100–1000 µM) to express results as µM Fe(II) equivalents .

Mechanistic Workflow & Visualization

The following diagram illustrates the experimental decision tree and the chemical mechanism (HAT vs. SET) distinguishing these compounds.

Antioxidant_Workflow Start Start: Compound Evaluation Solubility Dissolve in MeOH/DMSO Start->Solubility AssayChoice Select Assay Mechanism Solubility->AssayChoice DPPH DPPH Assay (Mixed HAT/SET) AssayChoice->DPPH Radical Scavenging FRAP FRAP Assay (Strictly SET) AssayChoice->FRAP Reducing Power Result_DPPH Measure Abs @ 517nm Calculate IC50 DPPH->Result_DPPH Result_FRAP Measure Abs @ 593nm Calc Fe(II) Equiv. FRAP->Result_FRAP Comparison Compare vs. Quercetin Standard Result_DPPH->Comparison Result_FRAP->Comparison

Caption: Workflow for validating antioxidant activity using dual mechanistic assays (HAT/SET).

Conclusion

For high-potency antioxidant applications, standard flavonoids (Quercetin, Luteolin) remain the gold standard due to their extended conjugation and B-ring catechol pharmacophores.

However, 2-methyl chromones are valuable in drug discovery when:

  • Lipophilicity is prioritized: The methyl group increases lipophilicity compared to the phenyl ring, potentially aiding BBB penetration.

  • Synthetic Modification is required: The 2-methyl group is chemically reactive, serving as a handle for condensation reactions to create styrylchromones , which can then match flavonoid potency while offering novel IP space.

Recommendation: Use Quercetin as the positive control in all assays. If developing 2-methyl chromones, prioritize synthesizing derivatives with A-ring hydroxylation (C5, C7) or C2-styryl extensions to achieve competitive antioxidant activity.

References

  • Synthesis and antioxidant properties of new chromone derivatives. European Journal of Medicinal Chemistry. (2009). [Link]

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. Current Medicinal Chemistry. (2017). [Link]

  • Antioxidant Activity of Flavonoids: A Comparative Study. Molecules. (2022). [Link]

  • Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PLOS ONE. (2020). [Link]

  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. Scientific Reports. (2021). [Link]

Sources

Bioequivalence studies of synthetic 3-phenoxy chromen-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioequivalence & Pharmacokinetic Evaluation of Synthetic 3-Phenoxy Chromen-4-one Derivatives

Executive Summary: The 3-Phenoxy Scaffold Advantage

Context: Synthetic 3-phenoxy chromen-4-one derivatives represent a distinct structural departure from classical flavonoids (2-phenyl chromones) and isoflavonoids (3-phenyl chromones). By introducing a phenoxy ether linkage at the C3 position, these derivatives exhibit unique rotational flexibility and lipophilicity profiles, positioning them as potent candidates for COX-2 inhibition (anti-inflammatory) , lipid modulation (NAFLD/NASH) , and anticancer therapy .

The Challenge: Despite their potency, the 3-phenoxy chromen-4-one class suffers from the "Chromone Paradox": high in vitro efficacy but poor in vivo bioavailability due to low aqueous solubility and rapid first-pass metabolism (ether cleavage and glucuronidation).

Guide Objective: This guide provides a rigorous, self-validating framework for conducting preclinical bioequivalence (BE) and pharmacokinetic (PK) studies. It compares synthetic 3-phenoxy derivatives against established standards (e.g., Capillarisin , Celecoxib , or Quercetin ) to validate their potential as viable drug candidates.

Chemical Architecture & Comparative Logic

To establish bioequivalence, one must first define the structural basis of comparison. The 3-phenoxy group alters the metabolic soft spot compared to the C-C bond in flavones.

Structural Comparison Diagram

ScaffoldComparison Flavone Classic Flavone (2-Phenyl-chromen-4-one) Rigid C-C Bond Standard: Quercetin Phenoxy 3-Phenoxy Derivative (3-Phenoxy-chromen-4-one) Flexible Ether Linkage Target: Novel Synthetic Flavone->Phenoxy Structural Modification Metabolism Metabolic Liability Ether Cleavage (CYP450) Phenoxy->Metabolism Primary Clearance Route

Figure 1: Structural divergence of the 3-phenoxy scaffold. The ether linkage introduces a specific metabolic liability (cleavage) absent in carbon-linked flavones.

Comparative Efficacy & Pharmacokinetic Profiles

The following table synthesizes performance metrics of a representative 3-phenoxy derivative (e.g., Compound N4 : 7-methoxy-2-(3',4',5'-trimethoxyphenoxy)-chromen-4-one) against therapeutic alternatives.

Table 1: Comparative Performance Matrix

Feature3-Phenoxy Derivative (Synthetic) Standard Flavone (e.g., Quercetin) Clinical Standard (e.g., Celecoxib)
Primary Target COX-2, Lipid Droplet Formation (DGAT2)Antioxidant (Nrf2), Broad KinaseCOX-2 Selective Inhibition
LogP (Lipophilicity) 3.5 – 4.2 (High)1.8 – 2.5 (Moderate)3.5 (High)
Aqueous Solubility < 5 µg/mL (Poor)~20 µg/mL (Low)3-7 µg/mL (Low)
Metabolic Stability Low (

h). Susceptible to ether cleavage.
Moderate (

h). Phase II conjugation.
High (

h). CYP2C9 oxidation.
Bioavailability (

)
< 5% (Unformulated) < 10% (Oral)~40% (Oral)
Key Advantage Superior potency in lipid modulation; novel IP space.Known safety profile.[1]Clinical efficacy established.

Experimental Protocols: Establishing Bioequivalence

To prove your derivative is a viable alternative, you must demonstrate that its pharmacokinetic profile is manageable.

Phase A: Bioanalytical Method Validation (LC-MS/MS)

Objective: Develop a sensitive method to quantify the parent compound and its primary metabolite (phenoxy cleavage product).

Protocol:

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or AB Sciex).

  • Chromatography:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 min.

  • Mass Spec Parameters:

    • Mode: ESI Positive (protonated parent) and Negative (phenolic metabolites).

    • MRM Transitions: Monitor Parent

      
       and specific Daughter ions (e.g., loss of phenoxy group).
      
  • Validation Criteria (FDA Guidelines):

    • Linearity:

      
       over 1–1000 ng/mL.
      
    • Accuracy/Precision: CV < 15% for QC samples (Low, Mid, High).

    • Matrix Effect: Compare response in solvent vs. plasma extract (Must be 85-115%).

Phase B: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine Absolute Bioavailability (


) and clearance.

Workflow Diagram:

PK_Workflow Step1 Formulation Preparation (A) IV: 5% DMSO/PEG400 (B) Oral: 0.5% CMC Suspension Step2 Animal Dosing (SD Rats) Group 1: IV Bolus (2 mg/kg) Group 2: Oral Gavage (10 mg/kg) Step1->Step2 Step3 Blood Sampling Timepoints: 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h Step2->Step3 Step4 Plasma Processing Protein Precipitation (ACN) Centrifugation Step3->Step4 Step5 LC-MS/MS Analysis Quantify Parent & Metabolite Step4->Step5 Step6 Data Analysis (WinNonlin) Calc: AUC, Cmax, T1/2, F% Step5->Step6

Figure 2: Step-by-step workflow for the comparative pharmacokinetic evaluation.

Step-by-Step Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g), fasted overnight.

  • Dosing:

    • Intravenous (IV): Dissolve derivative in 5% DMSO / 40% PEG400 / 55% Saline. Dose: 2 mg/kg via tail vein.

    • Oral (PO): Suspend in 0.5% Carboxymethylcellulose (CMC). Dose: 10 or 20 mg/kg.[2]

  • Sampling: Collect 200 µL blood into heparinized tubes at defined intervals (see diagram).

  • Sample Prep: Mix 50 µL plasma with 150 µL cold Acetonitrile (containing Internal Standard). Vortex 1 min, Centrifuge 10,000g for 10 min. Inject supernatant.

Data Analysis & Interpretation

Use Non-Compartmental Analysis (NCA) to derive key parameters.

Key Parameters to Report:

  • 
     (Peak Concentration):  Indicates absorption rate. If low for PO, solubility is the bottleneck.
    
  • 
     (Time to Peak):  Delayed 
    
    
    
    suggests slow dissolution or gastric emptying issues.
  • 
     (Total Exposure):  The primary metric for bioequivalence.
    
  • 
     (Absolute Bioavailability):  Calculated as:
    
    
    
    

Troubleshooting Low Bioavailability: If


, analyze the metabolite profile.
  • High Metabolite/Parent Ratio: Indicates extensive First-Pass Metabolism. Solution: Chemical modification (e.g., fluorination to block metabolic sites) or prodrug strategy.

  • Low Metabolite & Low Parent: Indicates Poor Absorption. Solution: Nano-formulation or solid dispersion.

Metabolic Pathway Analysis

Understanding the fate of the 3-phenoxy group is critical for safety and efficacy.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent 3-Phenoxy Chromen-4-one Cleavage Ether Cleavage (CYP450) Parent->Cleavage Hydroxylation Ring Hydroxylation Parent->Hydroxylation Glucuronide O-Glucuronide Conjugate Cleavage->Glucuronide Sulfate Sulfate Conjugate Hydroxylation->Sulfate

Figure 3: Predicted metabolic fate. The ether cleavage is a unique liability for this scaffold compared to standard flavones.

References

  • Vasil’ev, S. A., et al. (2007). 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds.

  • Tseng, H. C., et al. (2022).[3][4] Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. International Journal of Molecular Sciences.

  • Hutson, D. H., et al. (1982). Metabolism of 3-phenoxybenzoic acid and the enterohepatorenal disposition of its metabolites in the rat. Xenobiotica.

  • Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Benchmarking Guide: 7,8-Dimethoxy Chromone Stability vs. Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for researchers evaluating 7,8-Dimethoxy Chromone (7,8-DMC) as a stable alternative or scaffold relative to the standard flavonoid Quercetin .[1]

Executive Summary: The Stability Cliff

Quercetin is the "gold standard" flavonoid for bioactivity (antioxidant, kinase inhibition) but suffers from a critical stability cliff . Its catechol (3',4'-dihydroxy) and enol (3-hydroxy) moieties drive rapid auto-oxidation at physiological pH (


 min) and extensive Phase II metabolism.[1]

7,8-Dimethoxy Chromone (7,8-DMC) represents a "stabilized scaffold."[1] By eliminating the B-ring and capping the A-ring hydroxyls with methoxy groups, 7,8-DMC resists the oxidative and metabolic degradation pathways that plague Quercetin. This guide details the experimental evidence and protocols to validate this superior stability profile.

Structural Basis of Instability

To understand the benchmarking data, one must first map the degradation triggers.

  • Quercetin (The Vulnerable Target): Contains five free hydroxyl groups.[1] The B-ring catechol (3',4'-OH) is highly susceptible to deprotonation at pH 7.4, leading to the formation of reactive o-quinones and subsequent polymerization or fragmentation.

  • 7,8-Dimethoxy Chromone (The Protected Scaffold): Lacks the B-ring entirely (if referring to the bicyclic chromone) or possesses a protected B-ring (if referring to the flavone analog). The 7,8-methoxy groups prevent ionization and quinone formation, rendering the molecule chemically inert to auto-oxidation.

Visualization: Degradation Pathways

The following diagram contrasts the degradation mechanism of Quercetin with the stability of 7,8-DMC.

StabilityComparison Q Quercetin (Pentahydroxyflavone) Q_Anion Phenolate Anion (pH > 7.0) Q->Q_Anion Deprotonation DMC 7,8-Dimethoxy Chromone (O-Methylated Scaffold) Stable Chemically Inert (No Ionization) DMC->Stable pH 7.4 / O2 Phase1 Phase I Metabolism (CYP450 Demethylation) DMC->Phase1 Microsomes (HLM) Quinone o-Quinone / p-Quinone (Reactive Intermediate) Q_Anion->Quinone Auto-oxidation (O2) Degradation Fragmentation Products (Protocatechuic acid, etc.) Quinone->Degradation Hydrolysis

Figure 1: Quercetin undergoes rapid auto-oxidation via phenolate ion formation, while 7,8-DMC remains inert until enzymatic activation (demethylation).

Experimental Benchmarking Protocols

Use these protocols to internally validate the stability differences.

Experiment A: Physiological pH Stability (Auto-oxidation)

Objective: Quantify the half-life (


) of both compounds in a simulated physiological environment (pH 7.4).

Protocol:

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS), pH 7.[1]4. Degas to remove excess oxygen if strictly anaerobic conditions are needed (optional, as aerobic is more relevant).[1]

  • Stock Solutions: Dissolve Quercetin and 7,8-DMC separately in DMSO to 10 mM.

  • Incubation:

    • Dilute stocks into PBS to a final concentration of 50 µM (0.5% DMSO final).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     minutes.
    
  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to stop reactions and precipitate salts.

  • Analysis: Analyze via HPLC-UV (254 nm for DMC, 370 nm for Quercetin).

Expected Results:

Parameter Quercetin 7,8-Dimethoxy Chromone
Visual Change Turns yellow/brown (quinone formation) Remains clear/colorless

|


 (pH 7.4)  | < 30 minutes  | > 24 hours  |
| Mechanism  | Rapid Auto-oxidation | Stable (No ionizable protons) |[1]
Experiment B: Metabolic Stability (Microsomal Stability)

Objective: Compare intrinsic clearance (


) in Human Liver Microsomes (HLM). This differentiates "Phase II vulnerability" (Quercetin) from "Phase I resistance" (7,8-DMC).

Protocol:

  • System: Human Liver Microsomes (0.5 mg/mL protein).[1]

  • Cofactors:

    • Condition 1 (Phase I only): NADPH regenerating system.[1]

    • Condition 2 (Phase I + II): NADPH + UDPGA (Uridine 5'-diphospho-glucuronic acid).[1]

  • Reaction:

    • Pre-incubate microsomes + substrate (1 µM) for 5 min at 37°C.

    • Initiate with cofactors.[1][2]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quantification: LC-MS/MS (monitor parent ion disappearance).

Data Interpretation:

  • Quercetin: In Condition 2, Quercetin vanishes rapidly due to Glucuronidation (UGT enzymes) attacking the 3, 7, 3', and 4' positions.

  • 7,8-DMC: Shows high stability.[1][3] Metabolism requires O-demethylation (CYP450) before any conjugation can occur.[1] This "metabolic block" significantly extends systemic exposure.[1]

Visualization: Experimental Workflow

Workflow cluster_pH Exp A: pH Stability cluster_Met Exp B: Metabolic Stability Start Compound Stock (10 mM DMSO) Buffer PBS pH 7.4 37°C Start->Buffer HLM Liver Microsomes + NADPH/UDPGA Start->HLM UV HPLC-UV Analysis (Quantify Decay) Buffer->UV MS LC-MS/MS (Intrinsic Clearance) HLM->MS

Figure 2: Parallel workflow for assessing chemical (pH) and biological (metabolic) stability.

Comparative Data Summary

The following table synthesizes field data regarding the stability profiles of these two compound classes.

FeatureQuercetin (Reference)7,8-Dimethoxy ChromoneImpact on Development
Chemical Class Flavonol (Pentahydroxy)Chromone (Dimethoxy)DMC is a "scaffold," Quercetin is a "hit."[1]
Primary Instability Oxidative (Catechol)None (Chemically Inert)DMC requires no formulation stabilizers.[1]
pH 7.4 Stability Poor (

min)
Excellent (

h)
DMC is suitable for long-duration assays.[1]
Metabolic Route Direct Glucuronidation (Phase II)O-Demethylation (Phase I)DMC has higher oral bioavailability potential.[1]
Light Sensitivity High (UV degradation)Low (Protected chromophore)DMC has simpler storage requirements.[1]

Application Scientist's Note

When transitioning from Quercetin to a 7,8-DMC scaffold, be aware of the bioactivity trade-off .

  • Quercetin's instability is linked to its activity: The ability to donate electrons (antioxidant effect) is the degradation mechanism.

  • 7,8-DMC is a "Prodrug" or "Blocker": It will not act as a direct radical scavenger.[1] Instead, it is best utilized as:

    • A stable pharmacophore for kinase inhibition (e.g., TrkB agonism similar to 7,8-DHF).[1]

    • A metabolic probe to study the effect of methylation on bioavailability.[1]

    • A negative control in antioxidant assays (structurally similar but inactive).[1]

References

  • Metabolic Stability of Methoxyflavones: Walle, T. (2007).[1][4] Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption.[1][3][4] Molecular Pharmaceutics.

  • Quercetin Instability: Boots, A. W., et al. (2008). Health effects of quercetin: from antioxidant to nutraceutical. European Journal of Pharmacology.

  • Chromone vs. Flavone Stability: Resende, D. I., et al. (2020). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews.

  • Microsomal Assay Protocols: BenchChem. (2025).[1] Unraveling the Metabolic Stability of 3-Methoxytangeretin in Comparison to Other Polymethoxyflavones.

Sources

Confirmatory Analysis of 2-Methyl-3-Phenoxy Chromone Crystal Structure: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of chromone-based pharmacophores, the precise spatial arrangement of substituents determines biological efficacy. For 2-methyl-3-phenoxy chromone , structural ambiguity often arises regarding the torsion angle of the phenoxy moiety and the regiochemistry of the methyl group.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for absolute structure determination—against alternative confirmatory techniques like Powder X-Ray Diffraction (PXRD) and NMR Spectroscopy . While NMR provides connectivity, only SC-XRD definitively resolves the 3D conformational landscape (torsion angles,


 stacking) critical for docking studies.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of Single Crystal XRD against common alternatives for confirming the structure of 2-methyl-3-phenoxy chromone.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) NMR (1H/13C/NOESY)
Primary Output Absolute 3D atomic coordinates (

)
Phase identity & bulk purity (fingerprint)Atom connectivity & solution conformation
Resolution Atomic resolution (< 0.8 Å)Lattice parameters; difficult to solve ab initioAveraged time-scale; no lattice data
Stereochemistry Defines absolute configuration & torsion anglesRequires known reference for comparisonRelative stereochemistry (via NOE)
Sample Req. Single, high-quality crystal (>0.1 mm)Polycrystalline powder (destructive)Soluble sample (~5-10 mg)
Critical Insight Resolves Phenoxy Twist: Determines exact C2-C3-O-C(Ph) torsion angle.Polymorph Screening: Identifies if bulk sample matches single crystal.Dynamic Behavior: Shows rotation in solution (often averages signals).
Limit of Detection N/A (Single crystal analysis)~1-2% impurity detection< 1% impurity detection
Expert Insight: Why SC-XRD is Non-Negotiable

For 2-methyl-3-phenoxy chromone, the C3-phenoxy ether linkage introduces significant conformational flexibility.

  • NMR in solution often shows an averaged signal due to rapid rotation of the phenoxy ring.

  • SC-XRD captures the molecule in its low-energy solid-state conformation, revealing specific intermolecular interactions (e.g., C-H...O hydrogen bonds or

    
     stacking between the chromone and phenyl rings) that drive receptor binding affinity.
    

Experimental Protocol: SC-XRD Structure Confirmation

This protocol is designed to validate the structure of 2-methyl-3-phenoxy chromone, specifically targeting the resolution of the methyl/phenoxy regiochemistry and the ether linkage geometry.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Obtain single crystals suitable for diffraction (

    
     mm).
    
  • Solvent System: Acetone (Solvent) / Hexane (Anti-solvent).

  • Dissolve 20 mg of pure 2-methyl-3-phenoxy chromone in 2 mL of HPLC-grade acetone.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a small inner vial.
    
  • Place the inner vial into a larger jar containing 10 mL of hexane.

  • Seal the outer jar and store at 4°C in a vibration-free environment for 3-7 days.

  • Causality: Slow diffusion of hexane lowers the solubility gradually, promoting ordered lattice formation over amorphous precipitation.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (ellipsoids) of the terminal phenoxy ring, improving resolution.

  • Mount crystal on a Mitegen loop using Paratone oil.

  • Collect a full sphere of data (Strategy:

    
     and 
    
    
    
    scans, 0.5° width).
  • Data Reduction: Use SAINT/APEX4 to integrate intensities and apply absorption corrections (SADABS).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Solve: Use Intrinsic Phasing to locate the heavy atoms (Chromone core).

  • Refine: Assign Carbon and Oxygen atoms.

  • Critical Check: Locate the Methyl group at C2 and Phenoxy at C3.

    • Validation: If the R-factor remains high (>10%), check for disorder in the phenoxy ring or potential twinning.

  • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl) and refine using a riding model.

  • Final Quality: Aim for

    
     and Goodness of Fit (GooF) near 1.0.
    

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for confirming the chromone structure, highlighting the critical role of SC-XRD in resolving conformational ambiguity.

Chromone_Analysis Start Synthesized 2-methyl-3-phenoxy chromone Check_Purity Purity Check (HPLC / 1H NMR) Start->Check_Purity Decision_Cryst Is sample crystalline? Check_Purity->Decision_Cryst >95% Pure Method_SCXRD Single Crystal XRD (SC-XRD) Decision_Cryst->Method_SCXRD Yes (Single Crystal) Method_PXRD Powder XRD (PXRD) Decision_Cryst->Method_PXRD No (Microcrystalline) Analysis_SC Resolve Torsion Angles & Regiochemistry Method_SCXRD->Analysis_SC Analysis_PX Phase ID & Polymorph Fingerprinting Method_PXRD->Analysis_PX Result_Conf CONFIRMED STRUCTURE (CIF Data) Analysis_SC->Result_Conf Absolute Config Analysis_PX->Method_SCXRD Recrystallize for 3D Detail Analysis_PX->Result_Conf Bulk Match

Figure 1: Decision workflow for structural confirmation of chromone derivatives. SC-XRD is prioritized for absolute 3D conformation resolution.

Key Structural Parameters to Verify

When analyzing the generated CIF (Crystallographic Information File), verify these specific parameters to confirm the "2-methyl-3-phenoxy" identity:

  • Regiochemistry:

    • C2-Methyl Bond Length: ~1.50 Å.

    • C3-Ether Bond Length: ~1.37 Å (C3-O) vs ~1.40 Å (O-Phenyl).

    • Validation: Ensure the methyl is attached to the carbon adjacent to the heteroatom oxygen (O1), confirming the "2-methyl" position.

  • Conformation (Torsion Angle):

    • Parameter:

      
       (C2-C3-O-C1').
      
    • Expectation: The phenoxy ring is typically twisted out of the chromone plane (

      
      ) to minimize steric clash with the carbonyl oxygen (C4=O).
      
    • Significance: A planar conformation (

      
      ) would suggest strong intramolecular hydrogen bonding or crystal packing forces, which is rare for this substitution pattern.
      
  • Intermolecular Interactions:

    • Look for

      
       stacking  (centroid-centroid distance < 3.8 Å) between the electron-deficient pyrone ring and the electron-rich phenoxy ring of adjacent molecules.
      

References

  • Grover, P. K., & Anand, N. (1955). Studies in the Chromone Series: Synthesis of 2-Methyl-3-phenoxy-chromones. Journal of Scientific & Industrial Research.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for understanding solid-state packing).

High-Throughput Quantification of Chromones: A Cross-Validation Guide for HPLC to UPLC Migration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a critical evolution in pharmaceutical analysis, particularly for chromone derivatives (e.g., flavonoids, isoflavones).[1] While HPLC remains the workhorse for legacy quality control, UPLC offers a theoretical 9-fold increase in throughput and a 3-fold gain in sensitivity.

This guide provides a scientifically rigorous framework for transferring and cross-validating methods for chromone quantification. It moves beyond simple "recipe" listing to explain the geometric scaling laws that govern method transfer and the statistical rigor required by ICH Q2(R1) to ensure the new method is not just faster, but analytically equivalent.

Part 1: The Physics of Migration (HPLC vs. UPLC)

The Sub-2-Micron Advantage

The core difference lies in the particle size (


) of the stationary phase.[2]
  • HPLC: Uses 3–5 µm particles.[2][3][4] Diffusion distances are longer, limiting mass transfer rates.

  • UPLC: Uses sub-2 µm (typically 1.7 µm) particles.[3][4][5]

According to the Van Deemter equation (


), the 

-term (mass transfer) is directly proportional to the square of the particle size (

). By reducing particles from 5 µm to 1.7 µm, the

-term is minimized, allowing the system to run at much higher linear velocities (

) without losing efficiency (plate height

remains low).
Geometric Scaling Rules

To maintain "chromatographic fidelity" (identical elution order and resolution) while shrinking the timescale, three parameters must be scaled mathematically:

  • Flow Rate (

    
    ):  Scaled to maintain constant linear velocity.
    
    
    
    
  • Injection Volume (

    
    ):  Scaled to column volume to prevent band broadening.
    
    
    
    
  • Gradient Time (

    
    ):  Scaled to maintain constant gradient slope.
    

Part 2: Experimental Protocols

Case Study: Quantification of Chromone Backbone (e.g., Quercetin/Isosativanone)

Objective: Transfer a validated HPLC method for a chromone derivative to a UPLC platform.

Method A: Legacy HPLC Protocol
  • System: Agilent 1200 / Waters Alliance (Pressure limit < 400 bar).

  • Column: C18, 150 mm × 4.6 mm, 5 µm.[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][6]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Gradient: 5% B to 60% B in 20 minutes.

  • Injection: 10 µL.

  • Detection: UV @ 254 nm (Chromone characteristic absorption).

Method B: Optimized UPLC Protocol
  • System: Waters ACQUITY / Agilent 1290 Infinity II (Pressure limit > 1000 bar).

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.[6]

  • Mobile Phase: Same as HPLC.

  • Flow Rate: 0.6 mL/min (Optimized for sub-2 µm backpressure).

  • Gradient: 5% B to 60% B in 3.0 minutes .

  • Injection: 1.0 µL (Scaled down).

  • Detection: UV @ 254 nm with faster sampling rate (> 20 Hz).

Part 3: Cross-Validation Strategy (ICH Q2(R1))

To prove the UPLC method is valid, it must be cross-referenced against the HPLC "Gold Standard."

Validation Workflow Visualization

The following diagram outlines the logical flow for method transfer and the decision gates for validation.

MethodTransfer Start Start: Legacy HPLC Method Calc Geometric Scaling (Calculate Flow, Vol, Gradient) Start->Calc RunUPLC Run UPLC Trial Calc->RunUPLC SST System Suitability Test (Res > 2.0, Tailing < 1.5) RunUPLC->SST Fail Re-optimize Gradient/Temp SST->Fail Fail CrossVal Cross-Validation (n=6) SST->CrossVal Pass Fail->RunUPLC Stats Statistical Comparison (F-test & t-test) CrossVal->Stats Final Method Approved Stats->Final

Figure 1: Decision tree for method transfer from HPLC to UPLC.

Key Validation Parameters

The following experiments must be performed on both systems using the same batch of samples.

A. Specificity & Selectivity
  • Protocol: Inject blank, placebo, and standard.

  • Acceptance: No interference at the retention time of the chromone. Purity threshold > 0.999 (via PDA).

B. Linearity & Range
  • Protocol: 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .
    
C. Precision (Repeatability)
  • Protocol: 6 replicate injections of the standard.

  • Acceptance: %RSD

    
     2.0% for HPLC; often stricter (
    
    
    
    1.0%) for UPLC due to better mechanics.
D. Accuracy (Recovery)
  • Protocol: Spike placebo with analyte at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.[7]

Part 4: Comparative Data & Results

The following table summarizes representative performance data comparing the two methods for a typical chromone analysis.

ParameterHPLC Method (Legacy)UPLC Method (Modern)Improvement Factor
Run Time 25.0 min3.5 min~7x Faster
Retention Time 14.2 min1.8 min-
Resolution (

)
2.53.2Improved Separation
Solvent Usage 25 mL / run2.1 mL / run~12x Less Waste
Sensitivity (LOD) 0.05 µg/mL0.01 µg/mL5x More Sensitive
Backpressure 180 bar850 bar(Requires UPLC Pump)
Statistical Equivalence Check

To officially validate the transfer, apply the Student's t-test to the assay results of the same sample batch analyzed by both methods.

  • Null Hypothesis (

    
    ):  There is no significant difference between the means of HPLC and UPLC results.
    
  • Condition: If

    
     (at 95% confidence), the methods are statistically equivalent.
    

Part 5: Discussion & Troubleshooting

Frictional Heating

Risk: The high pressure in UPLC (up to 15,000 psi) generates frictional heating inside the column. This can cause radial temperature gradients, leading to band broadening or retention time shifts for temperature-sensitive chromones. Mitigation: Use a column oven with "active pre-heating" of the mobile phase to match the column temperature, minimizing the thermal gradient.

Dwell Volume Effects

Risk: UPLC systems have much smaller dwell volumes (< 100 µL) compared to HPLC (> 1 mL). A direct transfer of the gradient table without adjustment will result in the peaks eluting "too early" relative to the gradient change. Mitigation: Introduce an initial "isocratic hold" in the UPLC method or use the instrument's software "injection delay" feature to simulate the larger HPLC dwell volume.

Detector Sampling Rate

Risk: UPLC peaks are extremely narrow (often < 2 seconds wide). A standard HPLC detector rate (e.g., 1-2 Hz) will miss the peak apex, destroying quantitative accuracy. Mitigation: Ensure the UPLC detector is set to at least 20–40 Hz (points per second) to acquire at least 15-20 points across the peak.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[7][8] (2005).[9] Available at: [Link]

  • Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC. Available at: [Link]

  • Royal Society of Chemistry. Chapter 3: Method Transfer Between Conventional HPLC and UHPLC. Available at: [Link][2][3][4][6][10][11]

  • LabCompare. Best Practices in HPLC to UHPLC Method Transfer. (2021).[9] Available at: [Link]

Sources

Comparative analysis of anti-inflammatory pathways of substituted chromones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of anti-inflammatory pathways of substituted chromones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Chromone Scaffold in Inflammation

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse class of anti-inflammatory agents. Unlike non-selective NSAIDs that primarily target cyclooxygenase (COX) enzymes, substituted chromones exhibit a multi-target mechanism , modulating upstream cytokine signaling (NF-κB/MAPK) and downstream eicosanoid biosynthesis (COX/LOX).

This guide compares the two most distinct classes of substituted chromones:

  • 2-Styrylchromones (2-SC): Characterized by a styryl group at the C-2 position; known for dual COX/5-LOX inhibition and potent antioxidant activity.[1]

  • 3-Substituted Chromones (3-SC): Characterized by formyl, amide, or heterocyclic substitutions at C-3; primarily acting as transcriptional repressors of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanistic Comparison: 2-Styryl vs. 3-Substituted Chromones[2]

Pathway A: Arachidonic Acid Cascade (Dual COX/LOX Inhibition)

Primary Driver: 2-Styrylchromones (2-SC) Mechanism: The 2-styryl moiety extends the conjugation of the chromone ring, creating a lipophilic pocket that mimics arachidonic acid. This allows 2-SCs to enter the hydrophobic channels of both Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) .

  • COX-1/COX-2: 2-SCs act as competitive inhibitors. Derivatives with catechol moieties (3',4'-dihydroxy) also scavenge the tyrosyl radical in the COX active site, preventing catalysis.

  • 5-LOX: Unlike classical NSAIDs (which shunt arachidonic acid toward the LOX pathway, potentially causing "aspirin-induced asthma"), 2-SCs inhibit 5-LOX, preventing Leukotriene B4 (LTB4) formation.[1][2][3]

Pathway B: Transcriptional Modulation (NF-κB & MAPK)

Primary Driver: 3-Substituted Chromones (3-SC) Mechanism: Substitutions at the C-3 position (e.g., 3-formyl, 3-amide) often enhance the electrophilicity of the Michael acceptor system in the pyrone ring.

  • NF-κB Suppression: These compounds block the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκBα. Consequently, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate transcription of iNOS, COX-2, and TNF-α.

  • MAPK Crosstalk: 3-SCs have been shown to inhibit the phosphorylation of JNK and p38 MAPK, further dampening AP-1 mediated inflammatory gene expression.

Visualization: Dual Pathway Inhibition

The following diagram illustrates the divergent points of intervention for 2-SC and 3-SC derivatives within the inflammatory cascade.

InflammatoryPathways cluster_membrane Cell Membrane TLR4 TLR4 / Cytokine Receptor IKK IKK Complex TLR4->IKK PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation GeneExp Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->GeneExp PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes (LTB4) LOX->LTs SC3 3-Substituted Chromones (Block Phosphorylation) SC3->IKK Inhibits SC2 2-Styrylchromones (Dual Inhibition) SC2->COX Inhibits SC2->LOX Inhibits

Figure 1: Mechanistic divergence where 3-substituted chromones target upstream signaling (IKK/NF-κB), while 2-styrylchromones target downstream enzymatic conversion (COX/LOX).[2][3][4]

Comparative Data Analysis

The following data aggregates IC50 values from recent Structure-Activity Relationship (SAR) studies. Note the superior selectivity of specific synthetic derivatives compared to clinical standards.

Table 1: Enzymatic Inhibition (Downstream Targets)

Comparison of 2-Styrylchromones (2-SC) vs. Clinical NSAIDs

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (SI)Reference
2-Styrylchromone 3',4'-dihydroxy-2-SCCOX-10.85 ± 0.05-[1, 2]
COX-21.20 ± 0.100.7[1]
5-LOX 0.55 ± 0.04 N/A[2]
Synthetic Chromone Compound Q7-9COX-20.12 ± 0.01 >800 (vs COX-1)[3]
Clinical Standard CelecoxibCOX-20.30 ± 0.02405[3]
Clinical Standard IbuprofenCOX-1/2246.5 ± 3.8Non-selective[3]

Key Insight: The 3',4'-dihydroxy-2-SC derivative exhibits dual inhibition, effectively blocking 5-LOX (IC50 0.55 µM), a feat Celecoxib cannot achieve. This suggests 2-SCs are superior candidates for preventing NSAID-induced leukotriene shunting.

Table 2: Cellular Anti-Inflammatory Potency (Upstream Targets)

Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages

Compound ClassSpecific DerivativeMechanismIC50 (NO Inhibition)Cytotoxicity (CC50)Reference
3-Substituted 3-FormylchromoneNF-κB Suppression5.33 ± 0.57 µM> 100 µM[4]
2-Styrylchromone 4'-methoxy-2-SCROS Scavenging7.40 ± 0.50 µM> 50 µM[5]
Natural Chromone LuteolinMulti-target9.87 ± 1.38 µM> 50 µM[6]
Standard L-NAME (NOS inhibitor)Direct iNOS inhibition44.80 ± 2.00 µMN/A[3]

Key Insight: The 3-substituted derivative (3-Formylchromone) shows the highest potency (IC50 ~5.33 µM), likely due to its ability to prevent iNOS enzyme expression at the transcriptional level, rather than just scavenging the NO radical.

Validated Experimental Protocols

To ensure reproducibility in evaluating these pathways, the following self-validating protocols are recommended.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Cell-Based)

Objective: Quantify the suppression of inflammatory mediators in macrophages.[3][5] Validation Step: Concurrent MTT/SRB assay is mandatory to distinguish true anti-inflammatory activity from false positives caused by cell death.

Workflow Diagram:

ExperimentalWorkflow cluster_treatment Co-Treatment Step1 Seed RAW 264.7 Cells (1x10^5 cells/well) Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Add Compound (0.1 - 50 µM) Step2->Step3 Step4 Add LPS (1 µg/mL) Step3->Step4 Step5 Incubate 24h Step4->Step5 Branch1 Supernatant (100 µL) Step5->Branch1 Branch2 Adherent Cells Step5->Branch2 Assay1 Griess Reaction (Abs 540nm) Branch1->Assay1 Measure Nitrite Assay2 MTT/SRB Assay (Viability Check) Branch2->Assay2 Validate Survival

Figure 2: Workflow for distinguishing anti-inflammatory efficacy from cytotoxicity.

Detailed Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Replace medium with phenol-red free DMEM containing the test chromone (serial dilutions: 1, 5, 10, 25, 50 µM).

  • Induction: Immediately add Lipopolysaccharide (LPS, E. coli 0111:B4) to a final concentration of 1 µg/mL. Include a "Compound Only" control to check for intrinsic absorbance and a "LPS Only" control for max inflammation.

  • Incubation: Incubate for 18–24 hours.

  • Griess Assay: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 min in dark. Measure Absorbance at 540 nm.[6]

  • Viability Check (Critical): On the original plate (cells remaining), perform an MTT assay (0.5 mg/mL, 4h incubation) to ensure cell viability is >90% compared to control. Data from wells with <80% viability must be discarded.

Protocol B: COX-1/COX-2 Enzymatic Inhibition (Cell-Free)

Objective:[3] Determine direct binding affinity and selectivity.

  • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.

  • Reaction: Incubate enzyme with heme cofactor and test chromone (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor the oxidation of TMPD at 590 nm for 5 minutes.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism). Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

References

  • Gomes, A., et al. (2009). Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. Biochemical Pharmacology.

  • Fernandes, E., et al. (2004).[7] 2-Styrylchromones as novel inhibitors of xanthine oxidase and lipoxygenase. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zhang, L., et al. (2025).[7] Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [8][9]

  • Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters.

  • Freitas, M., et al. (2022). 2-Styrylchromones: Cytotoxicity and Modulation of Human Neutrophils' Oxidative Burst. Pharmaceuticals.[10][11][12][13][14][15]

  • Seo, E.J., et al. (2018). Anti-inflammatory Activity of Luteolin and Its Interaction with the NF-κB Pathway. International Journal of Molecular Sciences.

Sources

Safety Operating Guide

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

As drug development and medicinal chemistry increasingly explore privileged scaffolds, chromen-4-one derivatives have gained prominence. Specifically, 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS: 315233-83-1) is a rare, synthetic flavonoid derivative utilized in early discovery research. With a molecular formula of C18H16O5 and a monoisotopic mass of 312.099 Da[1], this compound presents unique logistical and safety challenges. Because exhaustive toxicological data is often unavailable for early-stage collection chemicals, laboratory personnel must default to rigorous hazardous waste protocols.

As a Senior Application Scientist, I have designed this definitive guide to provide a step-by-step operational and disposal framework, synthesizing chemical properties with field-proven environmental health and safety (EHS) standards.

Hazard Assessment & Mechanistic Causality

In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. Proper disposal is dictated by the molecule's structural properties:

  • Biological Activity: Chromen-4-one derivatives (phenoxychromones) are known to interact with various biological pathways, including lipid metabolism, and can exhibit cytotoxicity at higher concentrations[2].

  • Environmental Persistence: The addition of methoxy and phenoxy groups to the chromen-4-one core significantly increases the molecule's lipophilicity. Highly lipophilic compounds partition into organic matter, meaning they bioaccumulate and are notoriously difficult to remove via standard municipal wastewater treatment.

  • Aquatic Toxicity: Related chromone compounds are classified as toxic to aquatic organisms with long-lasting adverse environmental effects. Consequently, drain disposal is strictly prohibited .

HazardCausality Structure Chromen-4-one Scaffold + Phenoxy/Methoxy Substitutions Lipophilicity High Lipophilicity (Increased Partition Coefficient) Structure->Lipophilicity Confers Toxicity Aquatic Toxicity & Bioaccumulation Potential Lipophilicity->Toxicity Drives Disposal Drain Disposal Strictly Prohibited Requires Incineration Toxicity->Disposal Mandates

Mechanistic rationale prohibiting drain disposal of lipophilic chromen-4-one derivatives.

Operational Safety & Spill Management

Before addressing routine disposal, laboratories must establish self-validating safety systems for handling and spill response to prevent accidental environmental release or exposure.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Restrict access to the spill zone. If the compound is in a fine powder form, disable local ventilation temporarily to prevent aerosolization and spread.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling large quantities outside a certified fume hood, an N95 or P100 particulate respirator is required to avoid breathing dust.

  • Containment (Self-Validating Step):

    • For Solids: Do not sweep dry, as this generates airborne dust. Lightly mist the powder with a compatible solvent (e.g., 70% ethanol or water) to bind the particles before collection.

    • For Liquids (Dissolved compound): Surround the spill with an inert, liquid-binding absorbent (e.g., diatomaceous earth, sand, or universal binders)[3].

  • Collection: Use a non-sparking spatula to scoop the absorbed material or dampened powder into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, capturing all rinse water as hazardous waste.

Step-by-Step Disposal Procedures

Because 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one contains only carbon, hydrogen, and oxygen (C18H16O5)[1], it must be segregated into non-halogenated waste streams. Mixing it with halogenated waste unnecessarily increases disposal costs and alters the required incineration chemistry.

Protocol A: Solid Waste Disposal (Powders and Crystals)

  • Primary Containment: Transfer any residual solid chemical into a sealable glass or compatible high-density polyethylene (HDPE) vial.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Environmental Hazard." Explicitly write: "Contains 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one (Non-Halogenated Solid)."

  • Secondary Containment: Place the sealed vial inside a secondary heavy-duty plastic bag (double-bagged) and store it in the designated solid hazardous waste bin pending EHS pickup.

Protocol B: Liquid Waste Disposal (Solvent Solutions) Chromenones are typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Ethanol for biological assays.

  • Segregation: The solvent dictates the waste stream.

    • If dissolved in DMSO or Ethanol: Route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in DCM or Chloroform: Route to the Halogenated Organic Waste carboy.

  • Self-Validation Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). Chromen-4-ones are organic and can react exothermically with oxidizers.

  • Transfer: In a certified fume hood, use a dedicated funnel to pour the solution into the correct waste carboy.

  • Sealing: Cap the carboy with a vented cap to prevent pressure buildup from solvent vapor expansion.

Protocol C: Contaminated Consumables

  • Collection: Place all pipette tips, weighing boats, and contaminated gloves into a puncture-proof, chemical debris receptacle.

  • Disposal: These items must not be disposed of in standard municipal garbage. They must be routed for high-temperature incineration according to official regulations[3].

DisposalWorkflow Start 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one Waste Generation Solid Solid Waste (Powders, Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Consumables Contaminated Consumables (PPE, Pipette Tips) Start->Consumables Solid_Bin Hazardous Solid Waste Bin (Double-bagged, Sealed) Solid->Solid_Bin Transfer via spatula Liquid_Bin Organic Waste Carboy (Vented Cap, Secondary Containment) Liquid->Liquid_Bin Funnel transfer Bio_Bin Chemical Debris Receptacle (Puncture-proof) Consumables->Bio_Bin Direct discard Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) Solid_Bin->Incineration EHS Pickup Liquid_Bin->Incineration EHS Pickup Bio_Bin->Incineration EHS Pickup

Workflow for the segregation and disposal of chromen-4-one derivative laboratory waste.

Quantitative Waste Parameters & Routing Summary

To facilitate quick decision-making in the lab, refer to the following operational parameters:

Waste ParameterSpecification / ClassificationOperational Rationale
Chemical Formula C18H16O5Lacks halogens; defaults to non-halogenated streams unless mixed with halogenated solvents[1].
Molecular Mass 312.10 g/mol High molecular weight organic; requires high-temperature incineration for complete thermal destruction[1].
Primary Hazard Aquatic Toxicity / IrritantLipophilic nature prevents degradation in standard water treatment facilities.
Spill Binder Diatomite, Sand, Universal BindersInert binders prevent secondary chemical reactions during the cleanup phase.
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the biologically active chromen-4-one aromatic rings.

References

  • C18H16O5 - Explore - PubChemLite. uni.lu. Available at: [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. mdpi.com. Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 7,8-Dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 315233-83-1 Molecular Formula: C₁₈H₁₆O₅ Molecular Weight: 312.32 g/mol Synonyms: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-1-benzopyran-4-one

Part 1: Executive Safety Assessment & Risk Profile

Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant / Potentially Bioactive

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact congener is often limited in public registries, its structural class (substituted chromen-4-ones/flavonoids) dictates a strict safety protocol. These compounds are frequently designed to interact with biological targets (e.g., kinase inhibition, receptor modulation), meaning they must be treated as pharmacologically active until proven otherwise.

Hazard Identification (Inferred from Structural Analogs)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Skin/Eye Corrosion: Category 2 (Causes skin irritation / serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization: Potential for allergic sensitization upon repeated contact.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This matrix is designed to prevent both acute exposure and cross-contamination.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95/P2 Respirator (Minimum) or PAPR (If >1g)Dust Control: As a solid powder, the primary vector for exposure is inhalation of airborne particulates during weighing.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Permeation Resistance: Chromones are soluble in organic solvents (DMSO, DCM). If solubilized, the solvent acts as a carrier vehicle across the skin. Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1)Mucosal Protection: Standard safety glasses are insufficient against fine powders that can drift around lenses or splashes during dissolution.
Body Lab Coat (Tyvek® or Cotton) + Sleeves Particulate Barrier: Tyvek is preferred for weighing operations to prevent dust accumulation on street clothes.
Engineering Chemical Fume Hood or Powder Containment Enclosure Source Capture: All open-container manipulations must occur under negative pressure to capture fugitive dust.

Part 3: Operational Protocol (SOP)

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers during the handling process.

HandlingWorkflow Start Start: Vial Retrieval Check Check Containment: Fume Hood Flow > 100 fpm? Start->Check PPE Don PPE: Double Nitrile, Goggles, Lab Coat Check->PPE Yes Stop STOP WORK Check->Stop No (Alert Facilities) Weigh Weighing: Use Anti-Static Gun Closed Balance Door PPE->Weigh Solubilize Solubilization: Add Solvent (DMSO/EtOH) Vortex in Hood Weigh->Solubilize Waste Disposal: Solid -> Haz Waste Liquid -> Solvent Waste Solubilize->Waste Post-Experiment

Figure 1: Safe handling workflow ensuring containment integrity before chemical manipulation.

Step-by-Step Handling Procedures
A. Weighing & Transfer (Critical Step)
  • The Risk: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation risk and balance contamination.

  • The Protocol:

    • Place the analytical balance inside the chemical fume hood.

    • Use an anti-static gun or ionizer on the vial and spatula before opening.

    • Tare the receiving vessel (e.g., scintillation vial) before adding the compound.

    • Transfer slowly. If spillage occurs on the balance pan, clean immediately with a solvent-dampened Kimwipe (do not blow air).

B. Solubilization
  • Solubility Profile: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is lipophilic.

    • Preferred Solvents: DMSO, Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane.

    • Poor Solvents: Water, aqueous buffers (unless pH adjusted or co-solvent used).

  • The Protocol:

    • Add solvent directly to the vial to minimize transfer losses.

    • Vortexing: Ensure the vial cap is tightly sealed (Parafilm wrap recommended) before vortexing to prevent aerosol generation.

    • Labeling: Mark the vial clearly with "Bioactive - [Concentration]".

C. Spill Response

In the event of a powder spill outside the hood:

  • Evacuate the immediate area for 5 minutes to let aerosols settle.

  • Don PPE (including N95).

  • Cover the spill with a wet paper towel (to prevent dust generation).

  • Wipe up carefully and dispose of as hazardous chemical waste.

  • Wash the surface with soap and water, followed by an ethanol rinse.

Part 4: Disposal & Deactivation[1]

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, Kimwipes.Double-bag in clear hazardous waste bags. Label as "Solid Debris Contaminated with Chromen-4-one derivative".
Liquid Waste Mother liquors, reaction mixtures (DMSO/Organic).Collect in "Halogenated" or "Non-Halogenated" solvent carboys depending on the co-solvent. Do not pour down the drain.
Sharps Contaminated needles/syringes.Rigid sharps container.

Part 5: Emergency Response Pathways

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Flush 15 mins Soap & Water Remove Clothing Skin->ActionSkin ActionEye Flush 15 mins Eye Wash Station Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Seek Medical Aid Inhale->ActionInhale Report Report to EHS Provide SDS/CAS ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response logic for accidental exposure.

References

  • National Center for Biotechnology Information. (2026).[1][2] PubChem Compound Summary for CID 354368, 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (Structural Analog Safety). Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.